molecular formula C7H6IN3 B062289 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile CAS No. 180995-02-2

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Cat. No.: B062289
CAS No.: 180995-02-2
M. Wt: 259.05 g/mol
InChI Key: ZTQHKPCXMQZMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C7H6IN3 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-iodo-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQHKPCXMQZMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1I)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464466
Record name 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180995-02-2
Record name 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 180995-02-2[1][2][3][4][5]

This technical guide provides a comprehensive overview of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a substituted pyridine compound of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its chemical and physical properties, outlines a putative synthesis protocol based on related compounds, and discusses potential areas of application.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some physical properties, such as melting and boiling points, may vary depending on the purity and the specific experimental conditions.

PropertyValueSource
Molecular Formula C₇H₆IN₃[2][3][5]
Molecular Weight 259.05 g/mol [3][5]
Appearance Solid (likely a white or off-white powder)[6]
Purity >97%[1]
Solubility Sparingly soluble in water; more soluble in polar organic solvents like DMSO.[6]
Storage Store in a cool, dry place away from light, heat, and ignition sources. Keep in a tightly sealed container to prevent moisture absorption and exposure to air. Store separately from strong oxidizing agents.[3][6]

Experimental Protocols

Proposed Synthesis of this compound:

A potential synthetic route could involve a multi-step process starting from a simpler pyridine derivative. One possible approach is the iodination of a pre-existing 2-amino-4-methylpyridine-3-carbonitrile.

Step 1: Synthesis of 2-Amino-4-methylpyridine-3-carbonitrile

This precursor could potentially be synthesized via a condensation reaction. For instance, a reaction involving an appropriate enamine or enone with malononitrile, a common method for constructing substituted pyridines, could be employed.

Step 2: Iodination

The introduction of the iodine atom at the 5-position of the pyridine ring could be achieved through electrophilic iodination.

  • Reagents and Materials:

    • 2-Amino-4-methylpyridine-3-carbonitrile

    • N-Iodosuccinimide (NIS) or other suitable iodinating agent

    • An appropriate solvent, such as acetonitrile or dichloromethane

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve 2-amino-4-methylpyridine-3-carbonitrile in the chosen solvent in a reaction vessel under an inert atmosphere.

    • Cool the solution to a suitable temperature, typically 0°C, to control the reaction's exothermicity.

    • Slowly add the iodinating agent (e.g., N-Iodosuccinimide) portion-wise to the reaction mixture while maintaining the temperature.

    • Allow the reaction to stir at a controlled temperature for a specified period, monitoring the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction, for example, by adding a solution of sodium thiosulfate to remove any excess iodine.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product using a suitable technique such as column chromatography or recrystallization to obtain the final this compound.

Note: This is a proposed synthetic scheme. The actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would require experimental optimization.

Potential Applications and Biological Activity

While no specific biological activity has been reported for this compound, the chemical scaffold of aminopyridines is prevalent in many biologically active molecules. Structurally related compounds have shown promise in several therapeutic areas, suggesting potential avenues of investigation for this molecule.

  • Kinase Inhibition: Substituted aminopyridines are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, some aminopyrimidine derivatives have been investigated as inhibitors of EGFR, BRAF, HER-2, and PI3K.[7][8] The structural features of this compound make it a candidate for screening against a panel of kinases to identify potential anticancer activity.

  • Nitric Oxide Synthase (NOS) Inhibition: 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[9][10] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. Therefore, this compound could be explored for its potential to modulate NOS activity.

  • Agrochemicals: Pyridine derivatives are widely used in the agricultural industry as herbicides and pesticides.[11] The subject compound could serve as an intermediate in the synthesis of novel agrochemicals.

Visualizations

As no specific signaling pathways or experimental workflows involving this compound have been documented, the following diagrams represent a generalized workflow for the synthesis and a hypothetical workflow for screening its biological activity.

G cluster_synthesis Proposed Synthesis Workflow start Starting Materials reaction Chemical Reaction (e.g., Iodination) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product This compound characterization->final_product

Caption: A generalized workflow for the proposed synthesis and characterization of the target compound.

G cluster_screening Hypothetical Biological Screening Workflow compound Test Compound (this compound) in_vitro In Vitro Assays (e.g., Kinase Inhibition Assay, NOS Activity Assay) compound->in_vitro cell_based Cell-Based Assays (e.g., Cancer Cell Line Proliferation) in_vitro->cell_based hit_id Hit Identification cell_based->hit_id lead_opt Lead Optimization hit_id->lead_opt If Active in_vivo In Vivo Studies lead_opt->in_vivo

Caption: A hypothetical workflow for the biological screening of the target compound.

References

In-Depth Technical Guide: 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and molecular characteristics of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a compound of interest in medicinal chemistry and drug discovery.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are crucial for a range of applications, from reaction stoichiometry to the design of analytical methods.

PropertyValueSource
Molecular Formula C₇H₆IN₃[1][2]
Molecular Weight 259.05 g/mol [2]
Appearance Solid (likely white or off-white powder)[1]
CAS Number 180995-02-2[2]

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Iodine (126.904 u), and Nitrogen (14.007 u)[3][4][5][6][7][8][9][10][11]. The calculation is as follows:

(7 * 12.011) + (6 * 1.008) + (1 * 126.904) + (3 * 14.007) = 259.05 g/mol

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are critical for its application in research and development. While specific, detailed protocols are often proprietary or published in subscription-based journals, a general workflow for its synthesis can be inferred from its structure.

A logical synthetic pathway would likely involve the construction of the substituted pyridine ring followed by the introduction of the cyano and iodo groups. A generalized experimental workflow is depicted below.

experimental_workflow start Starting Materials (e.g., aminopyridine precursor) step1 Ring Formation/ Functionalization start->step1 step2 Iodination Reaction (e.g., using NIS or I₂/oxidant) step1->step2 step3 Cyanation Reaction (e.g., using a cyanide salt) step2->step3 purification Purification (e.g., chromatography, recrystallization) step3->purification analysis Analysis (e.g., NMR, MS, HPLC) purification->analysis final_product 2-Amino-5-iodo-4- methylpyridine-3-carbonitrile analysis->final_product

Caption: Generalized synthetic workflow for this compound.

Potential Signaling Pathway Interactions

Substituted pyridines are a common scaffold in medicinal chemistry and are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The specific signaling pathways that this compound may modulate would depend on the broader molecular structure into which it is incorporated. A hypothetical interaction with a generic kinase signaling pathway is illustrated below.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras ligand Growth Factor ligand->receptor compound This compound (as part of a kinase inhibitor) raf Raf compound->raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (e.g., proliferation, survival) transcription->response

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Logical Relationships in Drug Discovery

The journey of a compound like this compound from a chemical entity to a potential drug candidate follows a structured and logical progression. This process involves multiple stages of evaluation and optimization.

Caption: Logical progression in a drug discovery pipeline.

References

An In-depth Technical Guide to 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Core Chemical Properties

This compound is a polysubstituted pyridine derivative. The pyridine scaffold is a common motif in pharmacologically active compounds.[1][2][3] The presence of an amino group, a cyano group, and an iodine atom provides multiple points for further chemical modification, making it a versatile intermediate in organic synthesis.[4]

Physicochemical Data

The known and computed physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[5]
Synonyms 2-Amino-5-iodo-4-methylnicotinonitrile, 2-Amino-3-cyano-4-methyl-5-iodopyridine[5]
CAS Number 180995-02-2[5]
Molecular Formula C₇H₆IN₃[5]
Molecular Weight 259.05 g/mol [5]
Appearance Solid (likely white or off-white powder)[6]
Melting Point Data may vary, check specific literature[6]
Boiling Point Data may vary, check specific literature[6]
Solubility Sparingly soluble in water, more soluble in polar organic solvents like DMSO[6]
Stability Should be stored properly to avoid decomposition; sensitive to light, air, and moisture[6]
Storage Store in a cool, dry place away from heat and strong oxidizing agents in a tightly sealed container[6]

Synthesis and Characterization

Proposed Experimental Protocol: Multi-component Synthesis

This protocol is a representative procedure based on similar syntheses of 2-amino-3-cyanopyridine derivatives.[7][8][9]

Reaction Scheme: A mixture of an appropriate aldehyde, malononitrile, a methyl ketone, and ammonium acetate is reacted, often under solvent-free conditions or with microwave irradiation, to yield the desired substituted pyridine.

Materials:

  • Aryl or alkyl aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Ketone (e.g., Acetophenone) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., Na₂CaP₂O₇ or Cu/C) (optional, but can improve yield and reaction time)[8][9]

Procedure:

  • Combine the aldehyde, malononitrile, ketone, and ammonium acetate in a reaction vessel.

  • If using a catalyst, add it to the mixture.

  • Heat the mixture with stirring. Optimal temperatures may range from 80°C to 110°C.[8][9] Alternatively, microwave irradiation can be used to accelerate the reaction.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, it can be isolated by filtration.

  • If no solid forms, the product can be precipitated by adding ice-water.

  • The crude product is then collected by filtration and washed with a cold solvent such as ethanol.

  • Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Proposed Mechanism: The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an imino derivative. A subsequent Michael addition between these intermediates, followed by cyclization and aromatization, yields the final 2-amino-3-cyanopyridine product.[8]

G reagent reagent intermediate intermediate product product process process aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel ketone Ketone imino_formation Imino Formation ketone->imino_formation ammonium_acetate Ammonium Acetate ammonium_acetate->imino_formation arylidenemalononitrile Arylidenemalononitrile Intermediate knoevenagel->arylidenemalononitrile imino_derivative Imino Derivative imino_formation->imino_derivative michael_addition Michael Addition arylidenemalononitrile->michael_addition imino_derivative->michael_addition adduct Adduct michael_addition->adduct cyclization Cyclization & Aromatization adduct->cyclization final_product 2-Amino-3-cyanopyridine Product cyclization->final_product

Caption: Proposed reaction mechanism for the multi-component synthesis of 2-amino-3-cyanopyridines.

Analytical Characterization Protocols

The structure and purity of this compound would be confirmed using standard spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring, the methyl protons, and the amino protons. Based on similar structures, the aromatic proton would likely appear as a singlet in the downfield region (δ 7.0-8.5 ppm), the methyl group as a singlet around δ 2.0-2.5 ppm, and the amino protons as a broad singlet.[10][11]

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the carbon atoms in the pyridine ring, the nitrile carbon, and the methyl carbon.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum would be used to identify key functional groups. Expected characteristic absorption bands include:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.[12]

  • C≡N stretching: A sharp peak around 2200-2260 cm⁻¹ for the nitrile group.

  • C=C and C=N stretching: In the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.[13]

  • C-H stretching: Aromatic and aliphatic C-H stretches would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

2.2.3. Mass Spectrometry (MS) Mass spectrometry would be used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected protonated molecular ion [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton.[11][14]

Potential Applications in Drug Discovery

The 2-aminopyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[15][16][17]

Kinase Inhibition

Many 2-aminopyridine derivatives are known to be potent kinase inhibitors.[18] For example, they have been identified as inhibitors of IKK-β and c-Met kinase.[1][18] Kinases are crucial components of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. Therefore, this compound could serve as a valuable starting point for the development of novel kinase inhibitors.

Other Potential Biological Activities
  • Anticancer: Due to their role as kinase inhibitors, many compounds with this core structure exhibit antiproliferative activity against various cancer cell lines.[18]

  • Antimicrobial: Substituted 2-aminopyridines have also demonstrated antibacterial and antifungal properties.[17][19]

  • Carbonic Anhydrase Inhibition: Certain 2-amino-3-cyanopyridine derivatives have shown inhibitory effects against carbonic anhydrase isoenzymes, which are involved in various physiological processes.[15]

  • iNOS Inhibition: Related compounds, such as 2-amino-4-methylpyridine, are potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[20]

The development workflow for a compound like this compound would typically involve its synthesis, purification, and subsequent screening against a panel of biological targets, such as various kinases, to identify potential therapeutic applications.

G start start process process decision decision output output end end start_node Start: 2-Amino-5-iodo-4- methylpyridine-3-carbonitrile screening Biological Screening (e.g., Kinase Panel) start_node->screening hit_ident Hit Identified? screening->hit_ident lead_opt Lead Optimization (SAR Studies) hit_ident->lead_opt Yes stop Stop: Inactive hit_ident->stop No admet In Vitro ADMET Profiling lead_opt->admet in_vivo In Vivo Efficacy Studies admet->in_vivo preclinical Preclinical Candidate in_vivo->preclinical

Caption: A generalized workflow for the preclinical development of a novel chemical entity.

References

Spectral Analysis of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed, albeit predicted, spectral data, standardized experimental protocols for its acquisition, and a workflow visualization for spectral analysis.

Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. These predictions serve as a valuable reference for the identification and characterization of this compound.

Compound Overview

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₇H₆IN₃[1]

  • Molecular Weight: 259.05 g/mol [1]

  • CAS Number: 180995-02-2[1]

  • Appearance: Likely a solid, white or off-white powder.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet1HH6 (Pyridine ring)
~7.5Broad Singlet2H-NH₂ (Amino group)
~2.4Singlet3H-CH₃ (Methyl group)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C2 (C-NH₂)
~155C6
~150C4 (C-CH₃)
~118C≡N (Nitrile)
~95C3 (C-CN)
~85C5 (C-I)
~20-CH₃ (Methyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data (Solid, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (Amino group)
2225 - 2210Strong, SharpC≡N stretch (Nitrile)
1650 - 1600MediumN-H bend (Amino group)
1580 - 1450Medium-StrongC=C and C=N stretch (Pyridine ring)
1400 - 1350MediumC-H bend (Methyl group)
850 - 800MediumC-H out-of-plane bend (Aromatic)
600 - 500MediumC-I stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
259100[M]⁺ (Molecular Ion)
24440[M-CH₃]⁺
13260[M-I]⁺
10530[M-I-HCN]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆) inside a clean, dry 5 mm NMR tube.

  • For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Cap the tube and gently invert it several times to ensure the solution is homogeneous.

B. Data Acquisition:

  • Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.

  • "Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved signals.

  • Acquire the ¹H spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A. Sample Preparation (KBr Pellet Method):

  • Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

  • Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and acts as a matrix.[2]

  • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.[2]

B. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.

  • Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A. Sample Preparation:

  • For Electron Ionization (EI), a small amount of the solid sample can be introduced directly into the ion source via a direct insertion probe.

  • Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and injected into the instrument.

B. Data Acquisition:

  • The sample is ionized in the ion source. In EI-MS, a high-energy electron beam is used to bombard the sample molecules, causing them to lose an electron and form a molecular ion.[3]

  • The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[4]

  • A detector measures the abundance of ions at each m/z value, generating a mass spectrum. The most abundant ion is designated as the base peak with 100% relative intensity.[3]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound like this compound.

G Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Validation Structure Validation & Characterization Data_Processing->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report G Structural Elucidation Pathway cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy Start Acquired Spectra (NMR, IR, MS) MS_M_ion Molecular Ion Peak (m/z) Identifies Molecular Weight Start->MS_M_ion IR_Functional_Groups Characteristic Peaks (cm⁻¹) Identifies Functional Groups (e.g., -NH₂, -C≡N, C-I) Start->IR_Functional_Groups H_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Identifies Proton Environment Start->H_NMR C_NMR ¹³C NMR (Chemical Shift) Identifies Carbon Skeleton Start->C_NMR Combined_Data Combine & Correlate Data MS_M_ion->Combined_Data IR_Functional_Groups->Combined_Data H_NMR->Combined_Data C_NMR->Combined_Data Final_Structure Propose & Verify Structure of This compound Combined_Data->Final_Structure

References

In-Depth Technical Guide to the Solubility Profile of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing detailed experimental protocols for determining its solubility, alongside available qualitative information and key physicochemical properties.

Introduction

This compound is a substituted pyridine derivative. Understanding the solubility of this compound is critical for its application in research and development, particularly in drug discovery, where solubility influences assay reliability, formulation development, and ultimately, bioavailability.[1][2] Poor aqueous solubility can be a major hurdle in the development of new chemical entities.[1]

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₆IN₃PubChem[3]
Molecular Weight 259.05 g/mol PubChem[3]
Appearance Solid (likely white or off-white powder)Methylamine Supplier[4]
XLogP3 1.8PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 0PubChem[3]

Solubility Profile

Qualitative Solubility Assessment

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental protocols are recommended. The choice of method often depends on the stage of research, with kinetic assays being more suited for high-throughput screening in early discovery and thermodynamic assays providing more definitive data for lead optimization.[5][6]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Methodology

  • Preparation: Add an excess amount of solid this compound to a clear glass vial.[7]

  • Equilibration: Add a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents) to the vial. Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Centrifuge the sample to pellet the remaining solid.[10]

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant using a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[7]

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Calculation: Determine the concentration of the diluted sample using a calibration curve. The original solubility is then calculated by multiplying the measured concentration by the dilution factor.[7]

Kinetic Solubility Assays

Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of a large number of compounds.[11][12] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

This method measures the scattering of light caused by undissolved particles (precipitate) in a solution.[13]

Methodology

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[11]

  • Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[11]

  • Buffer Addition: Add the desired aqueous buffer (e.g., PBS) to the wells to achieve a range of final compound concentrations.[11]

  • Incubation: Mix the contents of the wells and incubate at a controlled temperature for a specified time (e.g., 2 hours).[11]

  • Measurement: Use a nephelometer to measure the light scattering in each well. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed.[14]

This method involves separating the undissolved precipitate and then quantifying the concentration of the dissolved compound using UV-Vis spectroscopy.

Methodology

  • Solution Preparation: Similar to the nephelometric assay, prepare a range of concentrations of the compound in an aqueous buffer by diluting a DMSO stock solution.[11]

  • Incubation: Incubate the solutions for a set period.

  • Filtration: Filter the solutions to remove any precipitate.[11]

  • UV Absorbance Measurement: Measure the UV absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax).[11]

  • Calculation: Calculate the concentration of the dissolved compound using a standard curve.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Quantification cluster_result Result A Weigh excess solid compound or prepare concentrated DMSO stock B Add solvent/buffer A->B C Equilibrate (Shake/Incubate) B->C D Separate solid and liquid phases (Centrifuge/Filter) C->D E Collect supernatant/filtrate D->E F Dilute sample E->F G Analyze by HPLC-UV or LC-MS F->G H Calculate solubility (mg/mL or µM) G->H G cluster_discovery Early Discovery cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials A Hit Identification (High-Throughput Screening) B Kinetic Solubility Screening A->B Flags solubility issues early C Hit-to-Lead B->C D Structure-Activity Relationship (SAR) Studies C->D E Thermodynamic Solubility Determination D->E Guides chemical modifications F In Vitro ADME Profiling E->F Ensures reliable assay data G Formulation Development F->G Informs formulation strategy H In Vivo Pharmacokinetic (PK) Studies G->H I Toxicology Studies H->I J Phase I-III I->J

References

Navigating the Stability and Storage of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in downstream applications, thereby safeguarding research and development timelines and maintaining the quality of final drug products.

Core Stability Profile

This compound is a solid, crystalline compound that, like many substituted pyridines and iodinated aromatic compounds, exhibits sensitivity to several environmental factors. While specific quantitative stability data is not extensively published, based on its chemical structure and information from chemical suppliers, a qualitative stability profile can be established. The primary factors influencing its degradation are light, air (oxygen), moisture, and temperature.

Key Stability Considerations:

  • Light Sensitivity: Exposure to light, particularly UV radiation, can induce photochemical degradation. This is a common characteristic of iodine-containing organic molecules, where the carbon-iodine bond can be susceptible to cleavage.

  • Air and Moisture Sensitivity: The compound should be protected from prolonged exposure to air and humidity. The amino group on the pyridine ring can be susceptible to oxidation. Furthermore, the compound may be hygroscopic, and absorbed moisture can facilitate hydrolytic degradation or other undesirable reactions.

  • Thermal Stability: Elevated temperatures can accelerate the rate of decomposition. It is recommended to store the compound in a cool environment to minimize thermal degradation.

  • Incompatibilities: Strong oxidizing agents should be avoided as they can react with the amino group and potentially the pyridine ring itself, leading to decomposition.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling procedures is essential.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.Minimizes thermal degradation and slows down potential oxidative and hydrolytic processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the amino group and other sensitive functionalities.[1]
Container Use a tightly sealed, opaque container. Amber glass vials with a secure cap are recommended.Protects from light exposure and prevents moisture and air ingress.[1]
Handling Handle in a well-ventilated area, preferably in a fume hood. Minimize exposure to ambient air and light during weighing and transfer.Reduces exposure to atmospheric moisture and oxygen.
Incompatibilities Store separately from strong oxidizing agents.Prevents potentially vigorous and hazardous reactions that can lead to decomposition.[1]

Potential Degradation Pathways

While specific degradation products for this compound are not detailed in the available literature, insights can be drawn from the known reactivity of related chemical classes. The primary degradation pathway for many iodinated aromatic compounds is deiodination.[2][3] Other potential degradation routes could involve reactions of the amino and cyano groups.

A logical representation of potential degradation points is illustrated below:

This compound This compound Deiodination Deiodination This compound->Deiodination Light, Heat Oxidation Oxidation This compound->Oxidation Air (O2) Hydrolysis Hydrolysis This compound->Hydrolysis Moisture Degradation_Products Various Degradation Products Deiodination->Degradation_Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Potential Degradation Pathways

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound and identify its degradation products, a forced degradation (stress testing) study is recommended. This involves subjecting the compound to a range of harsh conditions to accelerate decomposition.

Objective: To determine the intrinsic stability of the compound and develop a stability-indicating analytical method.

Materials and Methods:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is often a good starting point for method development.

    • The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound in each condition.

    • Identify and quantify the major degradation products by comparing the chromatograms of the stressed samples with the control.

    • Mass spectrometry (LC-MS) can be coupled with HPLC to elucidate the structure of the degradation products.

The following diagram outlines the experimental workflow for a forced degradation study:

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Base Base Hydrolysis (1N NaOH, 60°C) Oxidation Oxidative (3% H2O2, RT) Thermal Thermal (105°C solid, 60°C solution) Photo Photolytic (UV/Vis light) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization HPLC_Analysis HPLC-UV/MS Analysis Neutralization->HPLC_Analysis Degradation_Calculation Calculate % Degradation HPLC_Analysis->Degradation_Calculation Product_Identification Identify Degradation Products HPLC_Analysis->Product_Identification Method_Validation Validate Stability-Indicating Method Degradation_Calculation->Method_Validation Product_Identification->Method_Validation

Forced Degradation Study Workflow

Conclusion

While this compound is a stable compound when stored under appropriate conditions, its sensitivity to light, air, moisture, and heat necessitates careful handling and storage to ensure its quality and prevent degradation. The implementation of a systematic stability testing program, such as the forced degradation study outlined above, is crucial for researchers and drug development professionals to fully understand the stability profile of this important synthetic intermediate. The data generated from such studies will enable the development of robust formulations and ensure the reliability of experimental outcomes.

References

An In-depth Technical Guide to 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific molecule, this paper also explores the synthesis, biological activities, and experimental protocols of structurally similar compounds, particularly 2-amino-4-methylpyridine analogs, to provide a foundational understanding and potential research directions. This guide includes a compilation of known synonyms, physicochemical properties, and relevant (though indirect) experimental insights, presented to aid researchers in their scientific endeavors.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a core structure in many biologically active compounds, and its various functionalizations can lead to a wide range of pharmacological activities. The presence of an amino group, a cyano group, an iodine atom, and a methyl group on the pyridine core suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. While specific research on this compound is not extensively published, the study of its analogs, particularly those with a 2-amino-4-methylpyridine scaffold, offers valuable insights into its potential applications.

Synonyms and Chemical Identifiers

A clear identification of the target compound is crucial for any research. The following table summarizes the known synonyms and identifiers for this compound.

Identifier TypeValue
IUPAC Name This compound[1]
Synonyms 2-Amino-5-iodo-4-methylnicotinonitrile[1], 2-Amino-3-cyano-4-methyl-5-iodopyridine[1]
CAS Number 180995-02-2[1]
PubChem CID 11391265[1]
Molecular Formula C₇H₆IN₃[1]
Molecular Weight 259.05 g/mol [1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are presented below. These computed properties provide a basic understanding of the molecule's characteristics.

PropertyValue
Appearance Solid (likely white or off-white powder)[2]
Solubility May be sparingly soluble in water, more soluble in polar organic solvents like DMSO[2]
Stability Should be stored properly to avoid decomposition (sensitive to light, air, moisture)[2]

Note: Melting point and boiling point data are not consistently reported and should be referenced from specific supplier literature.

Synthesis and Experimental Protocols (Based on Analogs)

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, the synthesis of structurally related 2-amino-4-methylpyridine analogs has been described. These methods can serve as a valuable reference for developing a synthetic route for the target compound.

A general synthetic workflow for related compounds often involves the construction of the substituted pyridine ring followed by functional group interconversions. For instance, the synthesis of 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS) has been reported with detailed experimental procedures.[3]

Representative Experimental Protocol for a Related Analog (Synthesis of a 6-substituted 2-amino-4-methylpyridine)

The following is an example of a synthetic step for a related compound, which could be adapted.

Step 1: Alkylation To a solution of a protected 2-amino-4-methylpyridine derivative in a suitable solvent (e.g., freshly distilled THF), a base such as sodium hydride (NaH) is added. After a short period, an alkylating agent (e.g., methyl iodide) is introduced, and the reaction is stirred at room temperature for several hours. The reaction is then quenched with an acidic solution and neutralized. The product is extracted with an organic solvent, washed, and dried.[3]

Step 2: Deprotection The protecting group on the amino functionality is typically removed in the final steps. For example, a pyrrole protecting group can be removed by refluxing in an aqueous ethanol solution of hydroxylamine hydrochloride.[3]

Purification: The final compound is often purified by techniques such as silica gel chromatography.[3]

Biological Activity and Potential Applications (Inferred from Analogs)

Analogs of 2-amino-4-methylpyridine have been investigated as potent and selective inhibitors of inducible nitric oxide synthase (iNOS).[3][4] iNOS is an enzyme involved in inflammatory processes, and its inhibition is a therapeutic target for various inflammatory diseases.

In Vitro iNOS Inhibition by a Related Analog

The inhibitory activity of 2-amino-4-methylpyridine against murine NOS II was determined using in vitro enzyme assays, showing an IC50 of 6 nM.[4] The inhibition was found to be competitive with respect to the substrate, arginine.[4]

The following table summarizes the inhibitory concentrations (IC50) of 2-amino-4-methylpyridine against different NOS isoforms.

NOS IsoformIC50 (nM)
Murine NOS II (iNOS) 6[4]
Human recombinant NOS II (iNOS) 40[4]
Human recombinant NOS I (nNOS) 100[4]
Human recombinant NOS III (eNOS) 100[4]

This data suggests a degree of selectivity for the inducible isoform, which is a desirable characteristic for anti-inflammatory drug candidates.

Signaling Pathways and Experimental Workflows (Hypothetical)

Given the lack of specific data for this compound, any depiction of signaling pathways or experimental workflows would be purely hypothetical and based on the activity of its analogs. For instance, if this compound were to act as an iNOS inhibitor, a potential experimental workflow to assess its efficacy could be as follows:

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound_Synthesis Synthesis & Purification of This compound iNOS_Assay iNOS Enzyme Inhibition Assay (Determine IC50) Compound_Synthesis->iNOS_Assay Test Compound Selectivity_Assay nNOS/eNOS Inhibition Assays (Determine Selectivity) iNOS_Assay->Selectivity_Assay Positive Hits Cell_Culture Cell-based NO Production Assay (e.g., LPS-stimulated macrophages) Selectivity_Assay->Cell_Culture Selective Compounds Animal_Model Animal Model of Inflammation (e.g., LPS-induced endotoxemia) Cell_Culture->Animal_Model Promising Candidates Compound_Admin Compound Administration Animal_Model->Compound_Admin Biomarker_Analysis Measurement of NO metabolites (Nitrite/Nitrate in plasma) Compound_Admin->Biomarker_Analysis Toxicity_Study Preliminary Toxicity Assessment Compound_Admin->Toxicity_Study

Caption: Hypothetical workflow for evaluating iNOS inhibitory activity.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in drug discovery, particularly in the context of inflammation, based on the known activities of its structural analogs. The lack of specific data for this compound highlights an opportunity for novel research.

Future work should focus on:

  • Developing and optimizing a robust synthetic route for this compound.

  • Characterizing its physicochemical properties through experimental methods.

  • Screening the compound for biological activity against a panel of relevant targets, including iNOS and other kinases or enzymes implicated in disease.

  • Elucidating its mechanism of action and potential signaling pathways through in-depth cellular and biochemical assays.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound and its derivatives. The provided information on related compounds offers a solid foundation for designing future studies and unlocking the therapeutic potential of this class of molecules.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-iodo-4-methylnicotinonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-amino-5-iodo-4-methylnicotinonitrile, a key heterocyclic compound with applications in pharmaceutical research and development. This document details a plausible and referenced two-stage synthesis, starting from readily available precursors. The synthesis involves the initial preparation of the intermediate, 2-amino-4-methylnicotinonitrile, followed by its selective iodination at the 5-position of the pyridine ring.

This guide presents detailed experimental protocols, quantitative data organized for clarity, and visual diagrams of the synthetic workflows to facilitate understanding and replication in a laboratory setting.

Stage 1: Synthesis of the Precursor 2-Amino-4-methylnicotinonitrile

The synthesis of the key precursor, 2-amino-4-methylnicotinonitrile, can be achieved through a multi-step process commencing with the Knoevenagel condensation of acetone and malononitrile. This is followed by reaction with triethyl orthoformate and subsequent cyclization with ammonia.

Experimental Protocol: Synthesis of 2-Amino-4-methylnicotinonitrile

This protocol is adapted from methodologies described in patent literature for the synthesis of related aminopyridine carbonitriles.

Step 1a: Synthesis of Isopropylidenemalononitrile

  • Materials: Malononitrile, Acetone, Acetic Acid, beta-Alanine, tert-Butyl methyl ether (MTBE), Water, Saturated Sodium Chloride solution.

  • Procedure:

    • In a 2000 mL three-neck round-bottom flask equipped with a stirrer, reflux condenser, and a Dean-Stark trap, combine 600 mL of MTBE, 200 g of molten malononitrile, 232 g of acetone, 40 mL of acetic acid, and 2 g of beta-alanine.

    • Heat the reaction mixture to reflux.

    • Continue refluxing for approximately 48 hours, collecting the water that separates in the Dean-Stark trap (approximately 55 mL).

    • After cooling, wash the reaction mixture twice with 250 mL of water and once with 250 mL of a saturated sodium chloride solution.

    • The organic layer containing the isopropylidenemalononitrile can be used directly in the next step.

Step 1b: Synthesis of 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile and 2-(3,3-diethoxy-1-methylpropylidene)malononitrile mixture

  • Materials: Isopropylidenemalononitrile (from Step 1a), Acetic anhydride, Triethyl orthoformate, Aluminum chloride.

  • Procedure:

    • In a 1-liter three-neck flask equipped with a reflux condenser and a heating mantle, add 165 g of isopropylidenemalononitrile, 280 mL of acetic anhydride, and 253 g of triethyl orthoformate.

    • Add 19.2 g of aluminum chloride at room temperature.

    • Heat the solution to 115°C for 48 hours.

    • Distill off low-boiling materials (approximately 155 mL) at 133-145°C.

    • After cooling, add an additional 75 mL of acetic anhydride and 61.5 g of triethyl orthoformate.

    • Heat the mixture for an additional 24 hours to 150-155°C.

    • The resulting mixture is used in the next step without further purification.

Step 1c: Synthesis of 2-Amino-4-methylnicotinonitrile

  • Materials: Mixture from Step 1b, Anhydrous ammonia, Ethanol.

  • Procedure:

    • Treat the mixture of 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile and 2-(3,3-diethoxy-1-methylpropylidene)malononitrile with anhydrous ammonia in ethanol to effect ring closure.

    • Further details on the specific conditions for this cyclization step require optimization based on standard laboratory practices for aminopyridine synthesis.

Quantitative Data: Synthesis of Isopropylidenemalononitrile (Step 1a)
Reactant/ProductMolecular Weight ( g/mol )Amount (g)MolesYield (%)
Malononitrile66.062003.03-
Acetone58.082323.99-
Isopropylidenemalononitrile106.12242.82.2984 (theory)

Stage 2: Iodination of 2-Amino-4-methylnicotinonitrile

The final step in the synthesis is the selective iodination of the 2-amino-4-methylnicotinonitrile precursor at the 5-position of the pyridine ring. A common and effective method for the iodination of activated aromatic rings is the use of N-iodosuccinimide (NIS).

Experimental Protocol: Synthesis of 2-Amino-5-iodo-4-methylnicotinonitrile

This protocol is a general procedure based on the iodination of activated aminopyridine derivatives using N-iodosuccinimide.

  • Materials: 2-Amino-4-methylnicotinonitrile, N-Iodosuccinimide (NIS), Acetonitrile (ACN) or Dichloromethane (DCM), Trifluoroacetic acid (TFA) (catalytic amount, optional), Saturated aqueous sodium thiosulfate solution, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-4-methylnicotinonitrile (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

    • Add N-Iodosuccinimide (1.0 - 1.2 equivalents) to the solution.

    • For less reactive substrates, a catalytic amount of trifluoroacetic acid can be added to activate the NIS.

    • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

    • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield 2-amino-5-iodo-4-methylnicotinonitrile.

Quantitative Data: Iodination of 2-Amino-4-methylnicotinonitrile
Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
2-Amino-4-methylnicotinonitrile133.151
N-Iodosuccinimide224.991.0 - 1.2
2-Amino-5-iodo-4-methylnicotinonitrile259.05-

Synthesis Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described.

Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_iodination Stage 2: Iodination Acetone Acetone Step1a Knoevenagel Condensation Acetone->Step1a Malononitrile Malononitrile Malononitrile->Step1a Isopropylidenemalononitrile Isopropylidenemalononitrile Step1a->Isopropylidenemalononitrile Step1b Condensation Isopropylidenemalononitrile->Step1b TriethylOrthoformate Triethyl Orthoformate Acetic Anhydride TriethylOrthoformate->Step1b Intermediate_Mixture Intermediate Mixture Step1b->Intermediate_Mixture Step1c Cyclization Intermediate_Mixture->Step1c Ammonia Anhydrous Ammonia Ethanol Ammonia->Step1c Precursor 2-Amino-4-methylnicotinonitrile Step1c->Precursor Precursor_in 2-Amino-4-methyl- nicotinonitrile Step2 Electrophilic Iodination Precursor_in->Step2 NIS N-Iodosuccinimide (NIS) NIS->Step2 Final_Product 2-Amino-5-iodo-4-methylnicotinonitrile Step2->Final_Product

Caption: Overall synthetic workflow for 2-amino-5-iodo-4-methylnicotinonitrile.

Experimental_Workflow_Iodination Start Dissolve Precursor in Solvent Add_NIS Add N-Iodosuccinimide Start->Add_NIS Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_NIS->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify (Recrystallization or Column Chromatography) Concentrate->Purify End Obtain Pure Product Purify->End

Caption: Experimental workflow for the iodination of 2-amino-4-methylnicotinonitrile.

The Ascendancy of Substituted Aminopyridines: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines represent a versatile class of heterocyclic compounds that have carved a significant niche in medicinal chemistry and pharmacology. From their early investigation as convulsants to their current applications in treating neurological disorders and their potential in a myriad of other diseases, the journey of substituted aminopyridines is a testament to the power of chemical modification in unlocking therapeutic value. This in-depth technical guide provides a comprehensive overview of the discovery and history of these remarkable compounds, detailing their synthesis, mechanism of action, and key quantitative data to support further research and development.

A Chronicle of Discovery: From Avian Repellents to Neurological Therapeutics

The story of substituted aminopyridines begins with the simplest of the class, 4-aminopyridine (4-AP). Initially recognized for its convulsant properties, it was even used as an avian repellent. However, astute observations of its physiological effects paved the way for its therapeutic exploration. The 1970s marked a turning point, with research increasingly focusing on the potential of 4-AP to restore nerve function. This pioneering work laid the foundation for the development of dalfampridine (a slow-release formulation of 4-AP), which gained FDA approval in 2010 for improving walking in patients with multiple sclerosis. This milestone solidified the therapeutic importance of substituted aminopyridines and spurred further investigation into their derivatives for a wide range of applications.

Core Mechanism of Action: The Voltage-Gated Potassium Channel Blockade

The primary mechanism by which substituted aminopyridines exert their therapeutic effects is through the blockade of voltage-gated potassium (K+) channels.[1] These channels are crucial for repolarizing the cell membrane following an action potential. By physically obstructing the pore of these channels, aminopyridines prolong the duration of the action potential. This extended depolarization leads to an increased influx of calcium ions at the presynaptic terminal, which in turn enhances the release of neurotransmitters. In demyelinated neurons, where potassium channels are often exposed and leaky, this action helps to restore signal conduction.

dot

Caption: Mechanism of action of substituted aminopyridines.

Quantitative Insights: A Summary of Biological Activity

The therapeutic efficacy and potential of substituted aminopyridines are underpinned by their specific interactions with biological targets. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Inhibition of Voltage-Gated Potassium Channels by Substituted Aminopyridines

CompoundChannel SubtypeIC50 (µM)Cell LineReference
4-AminopyridineKv1.1170CHO[2]
4-AminopyridineKv1.2230CHO[2]
4-AminopyridineKv1.4399HEK[3]
4-AminopyridineKv2.1>1000Xenopus oocytes[4]
4-AminopyridineKv3.17Xenopus oocytes[4]
3,4-DiaminopyridineKv1.189Sol-8[5]

Table 2: Pharmacokinetic Parameters of Selected Aminopyridine Derivatives

CompoundAdministrationCmaxtmax (h)t1/2 (h)Bioavailability (%)SpeciesReference
4-AminopyridineOral (10 mg)27.7 ± 6.2 ng/mL3.4 ± 1.43-4~95Human[6][7]
4-Aminopyridine (SR)Oral (25-60 mg)Dose-dependent2.2-3.05.7-6.9-Human[8]
3,5-diaryl-2-aminopyridine (Cpd 1)Oral (20 mg/kg)1.915 ± 0.03 µM12.53 ± 0.169 ± 19Mouse[5]
3,5-diaryl-2-aminopyridine (Cpd 2)Oral (20 mg/kg)3.34 ± 0.2 µM0.52.96 ± 0.259.7 ± 23Mouse[5]

Key Experimental Protocols

The synthesis of substituted aminopyridines has evolved to include highly efficient and versatile methods. Below are detailed protocols for the synthesis of key aminopyridine scaffolds.

Protocol 1: One-Pot, Three-Component Synthesis of Substituted 2-Imino-1,2-dihydropyridines

This catalyst-free method offers a straightforward approach to synthesizing multisubstituted iminopyridines.[9]

Materials:

  • Benzylidenemalononitrile (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Amine (e.g., benzylamine or ethylenediamine, 1.0 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve benzylidenemalononitrile (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • To this solution, add the appropriate amine (1.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the crystalline product will often precipitate from the reaction mixture.

  • Isolate the product by filtration, wash with cold ethanol, and dry under a vacuum.

dot

Three-Component Synthesis Workflow Workflow for Three-Component Synthesis Start Dissolve Reactants (Benzylidenemalononitrile, Malononitrile, Amine) in Ethanol Stir Stir at Room Temperature Start->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Product Precipitates Monitor->Precipitate Filter Isolate by Filtration Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry End Purified Product Dry->End

Caption: Workflow for the three-component synthesis of iminopyridines.

Protocol 2: Synthesis of 2-Aminopyridine Derivatives via a Multicomponent Reaction

This solvent-free, multicomponent reaction provides an efficient and environmentally friendly route to various 2-aminopyridine derivatives.[10]

Materials:

  • Enaminone (1 mmol)

  • Malononitrile (1 mmol)

  • Primary amine (1 mmol)

  • Reaction vessel

Procedure:

  • Combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol) in a reaction vessel without any solvent.

  • Heat the reaction mixture to 80°C.

  • Maintain the temperature and stir for 3 hours.

  • After cooling, the product can be purified by appropriate methods such as recrystallization or column chromatography.

Protocol 3: Synthesis of [18F]5-methyl-3-fluoro-4-aminopyridine for PET Imaging

This protocol details the synthesis of a radiolabeled aminopyridine derivative for use in Positron Emission Tomography (PET) imaging, highlighting the application of these compounds as diagnostic tools.[11][12]

Materials:

  • 3-fluoro-5-methyl-4-nitropyridine N-oxide

  • [18F]Fluoride

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Appropriate solvents and reagents for radiosynthesis

Procedure:

  • Isotope Exchange: Conduct an isotope exchange reaction with [18F]fluoride on the 3-fluoro-5-methyl-4-nitropyridine N-oxide precursor.

  • Reduction: Perform a palladium on carbon-mediated hydrogenation of the nitro and N-oxide groups using hydrogen gas to yield [18F]5Me3F4AP.

  • Purification: Purify the final radiolabeled product using standard radiochemistry techniques to ensure high purity and molar activity for PET imaging studies.

Future Directions and Conclusion

The field of substituted aminopyridines continues to be an exciting area of research. The core pyridine scaffold provides a versatile platform for the development of new chemical entities with a wide range of biological activities. Current research is focused on synthesizing derivatives with improved selectivity for specific potassium channel subtypes to minimize off-target effects. Furthermore, the exploration of substituted aminopyridines for indications beyond neurological disorders, including cancer and infectious diseases, is a rapidly growing area. The development of novel radiolabeled aminopyridines will also enhance their utility as diagnostic tools in PET imaging. With a rich history and a promising future, substituted aminopyridines are poised to remain a cornerstone of medicinal chemistry and drug discovery for years to come.

References

Theoretical Properties of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the physicochemical and spectroscopic properties of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a lack of direct experimental data in publicly accessible literature, this document leverages data from structurally related compounds and computational predictions to offer insights into its molecular structure, reactivity, and potential biological activity. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this molecule.

Introduction

This compound belongs to the substituted aminopyridine class of compounds, which are known to exhibit a wide range of biological activities.[1][2] The presence of an amino group, a cyano group, an iodine atom, and a methyl group on the pyridine ring suggests a molecule with diverse chemical reactivity and potential for forming various intermolecular interactions. These features make it an attractive scaffold for the design of novel therapeutic agents and functional materials.[3][4] This guide will systematically explore the predicted theoretical properties of this compound.

Molecular and Physicochemical Properties

The fundamental molecular and predicted physicochemical properties of this compound are summarized in Table 1. These values are primarily derived from computational models and data available for analogous structures. It is important to note that experimental validation of these properties is required for confirmation.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueData Source
Molecular Formula C₇H₆IN₃PubChem
Molecular Weight 259.05 g/mol PubChem[5]
Appearance Likely a solid (white or off-white powder)Based on related compounds
Melting Point (°C) No experimental data available. Predicted to be a solid at room temperature.N/A
Boiling Point (°C) No experimental data available.N/A
Solubility Predicted to be sparingly soluble in water, more soluble in polar organic solvents like DMSO.Based on related compounds[6]
pKa No experimental data available. The pyridine nitrogen is expected to be basic, and the amino group weakly basic.N/A
LogP (XLogP3) 1.8PubChem[5]
Topological Polar Surface Area (TPSA) 62.7 ŲPubChem[5]
Hydrogen Bond Donors 1 (from the amino group)ChemScene[7]
Hydrogen Bond Acceptors 3 (from the pyridine nitrogen, cyano nitrogen, and amino nitrogen)ChemScene[7]
Rotatable Bonds 0ChemScene[7]

Spectroscopic Properties (Theoretical Predictions)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of novel compounds. Online prediction tools and data from similar structures can provide valuable estimates.[8][9]

¹H NMR:

  • Methyl Protons (-CH₃): Expected to appear as a singlet in the range of δ 2.0-2.5 ppm.[10]

  • Aromatic Proton (H-6): The single proton on the pyridine ring is expected to be a singlet and shifted downfield due to the electron-withdrawing effects of the adjacent nitrogen and iodine atoms.

  • Amino Protons (-NH₂): A broad singlet is anticipated, with its chemical shift being solvent-dependent.

¹³C NMR:

  • The chemical shifts of the carbon atoms in the pyridine ring will be influenced by the various substituents. The carbon bearing the iodine atom (C-5) is expected to be significantly shifted upfield due to the heavy atom effect. The quaternary carbons (C-2, C-3, C-4, and C-5) will have distinct chemical shifts. The cyano carbon (-C≡N) will appear in the characteristic region for nitriles (around 115-125 ppm).[11]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[12]

  • N-H Stretching: The amino group should exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

  • C≡N Stretching: A sharp, medium-intensity band is expected in the range of 2210-2260 cm⁻¹ for the nitrile group.

  • C=C and C=N Stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic and methyl C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.[13][14]

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 259.

  • Isotope Peaks: The presence of iodine will result in a characteristic M+1 peak with a very low relative abundance, as ¹²⁷I is the only stable isotope.

  • Fragmentation: Common fragmentation pathways for related iodo-pyridines may involve the loss of an iodine radical (I•), a hydrogen cyanide molecule (HCN) from the pyridine ring, or cleavage of the methyl group.[15]

Synthesis and Reactivity

While a specific synthesis protocol for this compound has not been found in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted 2-aminopyridine-3-carbonitriles.[16][17] A potential multi-component reaction approach is outlined below.

Proposed Synthetic Pathway

A one-pot synthesis could involve the reaction of an appropriate β-keto-nitrile precursor with malononitrile and an ammonia source, followed by iodination. A more direct approach might utilize a pre-iodinated starting material.

G cluster_0 Proposed Synthesis of this compound A Starting Materials: - 2-cyanoacetamide - 1-iodo-1-propyne (or similar C3 synthon) - Ammonia Source B One-Pot Reaction (e.g., Thorpe-Ziegler type cyclization) A->B Reactants C Intermediate: 2-Amino-4-methyl-3-carbonitrile B->C Cyclization D Iodination (e.g., with NIS or I₂/HIO₃) C->D Substrate E Final Product: This compound D->E Product

Caption: A proposed synthetic workflow for this compound.

Predicted Reactivity
  • Amino Group: The amino group can act as a nucleophile and can be a site for derivatization, such as acylation, alkylation, or formation of Schiff bases.

  • Cyano Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an amine.

  • Iodine Atom: The iodine substituent can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a valuable handle for further molecular elaboration.

  • Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although the electron-donating amino group and the electron-withdrawing cyano and iodo groups will influence the regioselectivity of such reactions.

Potential Biological Activity and Applications

Aminopyridine derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] They often act as inhibitors of various enzymes, such as kinases.[4]

Potential Signaling Pathway Involvement

Given the structural motifs present in this compound, it could potentially interact with various biological targets. For instance, substituted pyridines have been investigated as inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1) and c-Met kinase.[4][18]

G cluster_1 Hypothetical Drug Action Workflow Molecule This compound Target Potential Biological Target (e.g., Kinase, Demethylase) Molecule->Target Binding/Inhibition Pathway Cellular Signaling Pathway Target->Pathway Modulation Response Biological Response (e.g., Inhibition of Cell Proliferation) Pathway->Response Downstream Effect

Caption: A generalized workflow illustrating the potential mechanism of action for the title compound.

Conclusion

This compound is a molecule with significant potential for further investigation in drug discovery and materials science. This technical guide provides a theoretical foundation for its properties, synthesis, and potential applications. The lack of direct experimental data underscores the need for future research to synthesize and characterize this compound, which will be essential for validating the theoretical predictions presented herein and unlocking its full potential. Researchers are encouraged to use this guide as a starting point for their investigations into this promising chemical entity.

References

Quantum Chemical Studies of Substituted Pyridines: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of quantum chemical studies on substituted pyridines, a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science. We delve into the computational methodologies employed to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules. Furthermore, this guide presents detailed experimental protocols for the synthesis of key substituted pyridine scaffolds. Quantitative data from various computational studies are summarized in tabular format to facilitate comparison and analysis. Visual diagrams of computational workflows and reaction mechanisms are provided to enhance understanding. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and synthesis of novel pyridine derivatives.

Introduction

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, electronic characteristics, and ability to engage in specific biological interactions. Quantum chemical calculations have emerged as a powerful tool in the rational design of substituted pyridines, offering profound insights into their behavior at the molecular level.

Computational methods, particularly Density Functional Theory (DFT), enable the prediction of various molecular properties such as geometries, electronic energies, and charge distributions. These theoretical investigations are invaluable for understanding substituent effects, reaction mechanisms, and for predicting the spectroscopic signatures of novel compounds. This guide will explore the practical application of these computational techniques and provide a bridge to the experimental synthesis of these important molecules.

Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. A typical computational workflow for studying substituted pyridines is outlined below.

A General Computational Workflow

The process of computationally investigating a substituted pyridine derivative generally follows a standardized sequence of steps, from initial structure preparation to the calculation of various molecular properties.

Computational Chemistry Workflow cluster_prop Property Calculations Input Molecular Structure Input (SMILES, 2D sketch, etc.) Opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) Input->Opt Initial geometry Freq Frequency Calculation (Confirm minimum energy structure) Opt->Freq Optimized geometry SPE Single Point Energy Calculation (Higher level of theory, e.g., M06-2X/def2-TZVP) Freq->SPE Verified minimum Prop Property Calculations SPE->Prop Accurate electronic structure HOMOLUMO HOMO/LUMO Analysis Mulliken Mulliken Charges MEP Molecular Electrostatic Potential (MEP) NBO Natural Bond Orbital (NBO) Analysis Data Analysis and Visualization Prop->Analysis Output Calculated Properties (Energies, Dipole Moment, etc.) Analysis->Output

Caption: A typical workflow for a computational chemistry study of a substituted pyridine.

Levels of Theory and Basis Sets

A variety of computational methods are employed in the study of pyridine derivatives. Geometry optimizations are often performed at the PW91/def2-SVP level of theory, with single-point energy calculations using a more accurate method like M06-2X-D3/def2-TZVP.[1] For the calculation of electronic properties, the B3LYP functional with basis sets such as 6-31G, 6-311G, or 6-311++G(d,p) is commonly used.[2][3] Time-dependent DFT (TD-DFT) is utilized for predicting electronic absorption spectra.

Calculated Molecular Properties of Substituted Pyridines

Quantum chemical calculations provide a wealth of quantitative data that can be used to predict the reactivity and behavior of substituted pyridines. The following tables summarize key calculated properties from various studies.

Electronic Properties

The electronic properties of substituted pyridines, such as the HOMO-LUMO energy gap and dipole moment, are crucial for understanding their reactivity and intermolecular interactions.

CompoundSubstituentMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
PyridineHB3LYP/6-311++G(d,p)-6.82-0.386.442.37[4]
PentachloropyridineClB3LYP/6-311++G(d,p)-7.89-2.015.881.53[4]
2-acetylpyridine2-COCH₃B3LYP/6-311G--0.176-[3]
2A3N6MP2-NH₂, 3-NO₂, 6-CH₃B3LYP/6-311++G(d,p)-6.78-2.933.85-[5]
Atomic Charges

Mulliken population analysis is often used to calculate the partial atomic charges, which can provide insights into the electrophilic and nucleophilic sites within a molecule.

CompoundAtomAM1PM3MNDOHFDFTMP2Reference
PyridineN-0.27-0.11-0.26-0.51-0.39-0.42[2]
Pyridine0.080.030.100.200.140.15[2]
Pyridine-0.11-0.06-0.10-0.15-0.13-0.13[2]
Pyridine-0.04-0.02-0.04-0.05-0.04-0.04[2]

Experimental Protocols for the Synthesis of Substituted Pyridines

The theoretical insights gained from quantum chemical studies guide the design and synthesis of novel pyridine derivatives. Several classical and modern synthetic methods are employed for their preparation.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[1]

Representative Protocol for the Synthesis of 1,4-Dihydropyridines:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 eq.), the β-ketoester (2.0 eq.), and ammonium acetate (1.2 eq.).[1]

  • Solvent Addition: Add a suitable solvent, such as ethanol.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.[1]

Hantzsch Synthesis Mechanism Start Aldehyde + 2x β-Ketoester + Ammonia Knoevenagel Knoevenagel Condensation (Aldehyde + β-Ketoester) Start->Knoevenagel Enamine Enamine Formation (β-Ketoester + Ammonia) Start->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization and Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: Mechanism of the Hantzsch pyridine synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[6]

Representative Protocol for the Kröhnke Pyridine Synthesis:

  • Preparation of N-Phenacylpyridinium Bromide: Dissolve 2-bromoacetophenone (1.0 eq.) in a minimal amount of acetone. Add pyridine (1.1 eq.) dropwise with stirring at room temperature. A precipitate will form. Continue stirring for 1-2 hours. Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.[6]

  • Synthesis of 2,4,6-Triphenylpyridine: In a flask, mix N-phenacylpyridinium bromide (1.0 eq.), chalcone (1.0 eq.), and excess ammonium acetate in glacial acetic acid. Reflux the mixture for 4-6 hours. After cooling, pour the mixture into water. Collect the precipitate by filtration. Wash the solid with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[6]

Krohnke Synthesis Mechanism Start α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl Ylide Ylide Formation (Deprotonation) Start->Ylide Base Michael Michael Addition Start->Michael Ylide->Michael Intermediate 1,5-Dicarbonyl Intermediate Michael->Intermediate Cyclization Cyclization with Ammonia Intermediate->Cyclization NH₃ Dehydration Dehydration and Aromatization Cyclization->Dehydration Pyridine Substituted Pyridine Dehydration->Pyridine

Caption: Mechanism of the Kröhnke pyridine synthesis.

Conclusion

The integration of quantum chemical studies with experimental synthesis provides a powerful paradigm for the development of novel substituted pyridines. Computational methods offer invaluable a priori insights into molecular properties, guiding the synthetic chemist towards promising target structures. The detailed methodologies and compiled data within this guide are intended to serve as a valuable resource for researchers in academia and industry, accelerating the discovery and development of next-generation pharmaceuticals and functional materials based on the versatile pyridine scaffold.

References

Biological Activity Screening of Novel Aminopyridines: A Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Abstract

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to form key hydrogen bond interactions with biological targets, make it a fertile ground for the development of novel therapeutics.[2][3] This guide provides a comprehensive framework for the initial biological activity screening of novel aminopyridine libraries, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of protocols to explain the strategic rationale behind the construction of a screening cascade, from broad-based primary assays to specific target deconvolution and early druggability assessment. Our focus is on creating a self-validating workflow that efficiently identifies promising lead compounds and informs subsequent structure-activity relationship (SAR) studies.

The Aminopyridine Scaffold: A Foundation for Diverse Bioactivity

Aminopyridines are heterocyclic compounds existing in three isomeric forms (2-, 3-, and 4-aminopyridine) that serve as versatile starting points for chemical synthesis.[4] Their derivatives have demonstrated a vast array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[3][5][6] A significant portion of this activity stems from their role as "hinge-binding" motifs in protein kinases, a critical class of enzymes in cell signaling.[7][8][9] Given this established potential, a robust and logical screening strategy is paramount to unlocking the therapeutic value of newly synthesized aminopyridine derivatives.

Designing the Screening Cascade: A Phased Approach to Hit Identification

A successful screening campaign is not a single experiment but a multi-stage, decision-driven process. The goal is to progressively filter a large library of compounds down to a small number of validated hits with desirable, drug-like properties. This "screening cascade" approach maximizes resource efficiency by applying increasingly complex and specific assays only to the most promising compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Hit Validation & Profiling A Novel Aminopyridine Library (N > 1000) B High-Throughput Cell Viability / Cytotoxicity Assay A->B C Identify Compounds with Potency & Low General Toxicity B->C D Broad Kinase Panel Screen (% Inhibition @ 1-10 µM) C->D Actives Z Archive C->Z Inactives E Identify 'Hits' against Specific Kinases or Families D->E F Dose-Response Assays (IC50 Determination) E->F Confirmed Hits E->Z Non-selective or Weak Hits G Selectivity Profiling (Off-Target Kinases) F->G H Early ADME Assessment (Solubility, Stability) G->H I Validated, Drug-Like Hits for Lead Optimization H->I

Figure 1: The Drug Discovery Screening Cascade.
2.1. Phase 1: Foundational Viability and Cytotoxicity Screening

The Causality: Before investigating a specific mechanism, it is crucial to assess the general effect of a compound on cellular health. A compound that is indiscriminately cytotoxic at low concentrations is often a poor candidate for further development, as its effect may be due to non-specific mechanisms like membrane disruption. Conversely, a compound that shows no effect on cell viability is unlikely to be a potent modulator of a critical cellular pathway. Therefore, a primary screen for cell viability serves as an essential first filter.

Recommended Protocol: The XTT assay is highly recommended for primary screening over the older MTT assay.[10] The key advantage is that the formazan product of XTT reduction by metabolically active cells is water-soluble, eliminating the need for a separate solubilization step.[11] This simplification reduces handling errors and makes the protocol more amenable to high-throughput, automated workflows.[10]

Self-Validating System: The assay's trustworthiness is established by including proper controls on every plate:

  • Vehicle Control (e.g., 0.1% DMSO): Represents 100% cell viability.

  • Positive Control (e.g., Staurosporine): A known cytotoxic agent to confirm the assay can detect cell death.

  • No-Cell Control (Media Only): Measures background absorbance.

A successful assay plate will show a large signal window between the vehicle and positive controls and a low background signal.

2.2. Phase 2: Target Class Identification - Focusing on Protein Kinases

The Causality: As aminopyridines are well-established kinase inhibitor scaffolds, this target class is the most logical starting point for mechanistic investigation.[7][12][13][14] Rather than testing a single kinase, a broad panel screening approach is more efficient. This strategy can simultaneously identify on-target activity and provide an early indication of selectivity, potentially flagging compounds that inhibit multiple kinases indiscriminately.[15]

Recommended Protocol: A universal, non-radioactive kinase assay that measures the consumption of ATP, a substrate common to all kinases, is ideal for high-throughput screening.[16] Assays that detect the ADP product, such as the luminescent ADP-Glo™ system or fluorescence-based enzyme-coupled assays, are robust, scalable, and compatible with a wide range of kinase enzymes and substrates.[16][17]

Data Presentation: Initial Kinase Panel Screen

The output from this phase is typically presented as percent inhibition at a single, fixed compound concentration (e.g., 10 µM). This allows for rapid classification of compounds and kinases of interest.

Compound IDKinase A (% Inh)Kinase B (% Inh)Kinase C (% Inh)Kinase D (% Inh)
AP-0018.212.55.19.7
AP-00292.4 15.120.38.1
AP-00388.9 95.1 91.5 7.6
AP-00445.733.289.8 21.4

In this hypothetical data, AP-002 emerges as a potent and potentially selective inhibitor of Kinase A. AP-003 is a potent but non-selective inhibitor. AP-004 is a moderately potent inhibitor of Kinase C.

2.3. Phase 3: Hit Confirmation and Early Druggability Assessment

The Causality: A "hit" from a single-point screen must be validated. The true potency of a compound is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This confirms the activity is real and provides a quantitative measure of potency for SAR analysis.[18] Concurrently, assessing fundamental absorption, distribution, metabolism, and excretion (ADME) properties is critical. A potent compound with poor metabolic stability or low solubility is unlikely to succeed in later in vivo studies.[19][20] Introducing these assays early prevents wasted effort on compounds with fundamental liabilities.[21][22]

Recommended Protocols:

  • IC50 Determination: Using the same kinase assay format as in Phase 2, test confirmed hits in an 8- to 10-point, 3-fold serial dilution. Plot percent inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC50 value.

  • Early ADME Profiling:

    • Kinetic Solubility: Measure solubility in a buffer system (e.g., PBS at pH 7.4) to identify potential issues with formulation and absorption.

    • Metabolic Stability: Use liver microsomes to assess the compound's susceptibility to metabolism by cytochrome P450 enzymes.[23][24] This provides an early prediction of a compound's half-life in vivo.

Data Presentation: Validated Hit Profile

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity IndexKinetic Solubility (µM)Microsomal Half-Life (min)
AP-00245>10,000>2227545
AP-004-Opti22>10,000>454120>60

This table summarizes the key decision-making data for advancing a compound. A good lead candidate has high potency (low IC50), a high selectivity index (Off-Target IC50 / Target IC50), and favorable ADME properties.

G cluster_sar Structure-Activity Relationship (SAR) Cycle A Screening Data (Potency, Selectivity, ADME) B Identify Key Structural Motifs (e.g., R-group effects) A->B Analyze C Design & Synthesize New Analogs B->C Hypothesize D Feed into Screening Cascade C->D Test D->A Iterate

Figure 2: The Iterative SAR Cycle.
Linking Screening Data to Structure-Activity Relationships (SAR)

The ultimate goal of the screening cascade is to generate robust data that fuels medicinal chemistry efforts. By analyzing how small changes in the aminopyridine structure affect potency, selectivity, and ADME properties, a structure-activity relationship (SAR) model can be built.[25][26] For example, the data might reveal that adding a bulky hydrophobic group at the 5-position of the pyridine ring consistently increases potency against Kinase A but decreases metabolic stability. This insight allows chemists to design the next generation of compounds more intelligently, aiming to retain potency while engineering better drug-like properties.

Detailed Experimental Protocols
Protocol 1: XTT Cell Viability Assay
  • Cell Plating: Seed cells (e.g., A549) in a 96-well, clear-bottom plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of each novel aminopyridine in DMSO. Create a 2X working solution of each compound by diluting the stock in culture medium.

  • Compound Addition: Add 100 µL of the 2X working solution to the appropriate wells, resulting in a 1X final concentration (and 0.1% DMSO). Include vehicle and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Reagent Preparation: Just before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent and electron-coupling solution).[27]

  • Assay Development: Add 50 µL of the XTT labeling mixture to each well.

  • Final Incubation: Incubate for 4 hours at 37°C, 5% CO2.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

Protocol 2: Universal Luminescent Kinase Assay (ADP-Glo™ Principle)
  • Reaction Setup: In a 384-well, white-bottom plate, set up the kinase reaction in a total volume of 5 µL. This includes:

    • Kinase Buffer

    • Specified concentration of ATP (typically at or near the Km)

    • Substrate (peptide or protein)

    • Kinase Enzyme

    • Novel aminopyridine compound (at desired concentration) or DMSO vehicle.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, producing light.

  • Final Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in organic solvent (e.g., Acetonitrile).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phosphate Buffer (pH 7.4)

    • Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)

    • Test Compound (1 µM final concentration)

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. This co-factor is required for CYP450 enzyme activity.

  • Time Points: Aliquot the reaction mixture into separate tubes or a 96-well plate containing a stop solution (e.g., cold acetonitrile with an internal standard) at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The T=0 sample is taken immediately after adding NADPH.

  • Sample Processing: Centrifuge the stopped samples to precipitate the protein.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Calculation: Plot the natural log of the percent parent compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).

References

The Strategic Core: 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic arrangement of an amino group, a cyano moiety, a methyl group, and an iodine atom on a pyridine scaffold offers multiple reaction sites for diversification. This guide provides a comprehensive overview of its synthesis, key chemical transformations, and applications, with a focus on its role in the development of kinase inhibitors. Detailed experimental protocols and tabulated data are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a solid, likely appearing as a white or off-white powder.[1] It is sparingly soluble in water but shows better solubility in polar organic solvents such as dimethyl sulfoxide (DMSO).[1] The compound should be stored in a cool, dry place, protected from light, air, and moisture to prevent decomposition.[1] It is incompatible with strong oxidizing agents.[1]

PropertyValueSource
CAS Number 884495-31-6[1][2]
Molecular Formula C₇H₆IN₃[1][2]
Molecular Weight 261.05 g/mol [1][2]
Appearance Solid (likely white or off-white powder)[1]
Solubility Sparingly soluble in water, more soluble in polar organic solvents like DMSO[1]

Synthesis

Synthesis_Workflow Start 2-Amino-4-methylpyridine Step1 Cyanation at C3 Start->Step1 Intermediate 2-Amino-4-methylpyridine-3-carbonitrile Step1->Intermediate Step2 Iodination at C5 Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Cyanation of 2-Amino-4-methylpyridine

This step introduces the nitrile group at the C3 position of the pyridine ring.

  • Materials: 2-amino-4-methylpyridine, cyanating agent (e.g., copper(I) cyanide or trimethylsilyl cyanide), solvent (e.g., DMF or NMP), palladium catalyst (for certain methods).

  • Procedure (Illustrative):

    • To a solution of 2-amino-4-methylpyridine in an appropriate solvent, add the cyanating agent.

    • If required, add a suitable catalyst and ligands.

    • Heat the reaction mixture under an inert atmosphere for a specified time, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous work-up.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-amino-4-methylpyridine-3-carbonitrile.

Step 2: Iodination of 2-Amino-4-methylpyridine-3-carbonitrile

This step introduces the iodine atom at the C5 position.

  • Materials: 2-amino-4-methylpyridine-3-carbonitrile, iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine monochloride), solvent (e.g., acetonitrile or dichloromethane).

  • Procedure (Illustrative):

    • Dissolve 2-amino-4-methylpyridine-3-carbonitrile in a suitable solvent.

    • Add the iodinating agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

    • Perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Chemical Reactivity and Applications as a Synthetic Building Block

The diverse functional groups on this compound make it a versatile building block for constructing complex molecular architectures. The primary reaction sites are the C5-iodo group, which is amenable to cross-coupling reactions, and the C2-amino and C3-nitrile groups, which can participate in cyclization reactions.

Reactivity_Diagram cluster_reactions Key Transformations cluster_products Resulting Scaffolds Core This compound Coupling Palladium-Catalyzed Cross-Coupling Core->Coupling C5-Iodo Cyclization Annulation / Cyclization Core->Cyclization C2-Amino & C3-Nitrile SubstitutedPyridine 5-Substituted Pyridines Coupling->SubstitutedPyridine PyrazoloPyridine Pyrazolo[3,4-b]pyridines Cyclization->PyrazoloPyridine

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the C5 position.

This reaction forms a C-C bond by coupling with a boronic acid or ester.

  • General Protocol:

    • In an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq) in a Schlenk flask.

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).

    • Heat the mixture (e.g., 85-95 °C) with stirring for several hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

This reaction forms a C-C bond with a terminal alkyne.

  • General Protocol:

    • To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF/Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 eq) and a copper(I) co-catalyst (e.g., CuI, 0.3 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere for several hours.

    • Upon completion, perform an aqueous work-up and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

This reaction forms a C-N bond by coupling with a primary or secondary amine.

  • General Protocol:

    • In an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a Schlenk tube.

    • Add an anhydrous solvent (e.g., toluene).

    • Heat the reaction mixture (e.g., 110 °C) with vigorous stirring.

    • After completion, cool, dilute with an organic solvent, and filter through celite.

    • Perform an aqueous work-up, dry the organic layer, concentrate, and purify the product.

Synthesis of Pyrazolo[3,4-b]pyridines

A key application of this building block is in the synthesis of the pyrazolo[3,4-b]pyridine scaffold, which is a core structure in many kinase inhibitors. This transformation typically involves a reaction with a hydrazine derivative.

Pyrazolo_Synthesis Start 2-Amino-5-iodo-4- methylpyridine-3-carbonitrile Reagent + Hydrazine derivative (e.g., Phenylhydrazine) Start->Reagent Conditions Cyclization (Heat, Acid/Base catalyst) Reagent->Conditions Product Substituted Pyrazolo[3,4-b]pyridine Conditions->Product

Caption: General scheme for the synthesis of pyrazolo[3,4-b]pyridines.

  • General Protocol:

    • A mixture of this compound and a hydrazine derivative (e.g., phenylhydrazine) in a high-boiling solvent (e.g., ethanol, acetic acid) is heated at reflux for several hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent.

Application in Drug Discovery: Kinase Inhibitors

The pyrazolo[3,4-b]pyridine core, readily accessible from this compound, is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. The subsequent functionalization of the C5 position via cross-coupling reactions allows for the exploration of the chemical space around this core to optimize potency and selectivity against various kinase targets.

For instance, derivatives of pyrazolo[3,4-b]pyridine have shown potent inhibitory activity against Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation of cancer cells.[3]

Compound IDTarget KinaseIC₅₀ (nM)Reference
C03TRKA56[3]
C09TRKA57[3]
C10TRKA26[3]

These compounds demonstrate that the pyrazolo[3,4-b]pyridine scaffold, which can be synthesized from the title building block, is a viable starting point for developing potent kinase inhibitors.[3]

Spectral Data (Reference)

  • ¹H NMR: The spectrum would be expected to show a singlet for the C6-H, a singlet for the methyl protons, and a broad singlet for the amino protons.

  • ¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, including the nitrile carbon, the carbon bearing the iodine atom, and the other aromatic and aliphatic carbons.

Researchers are advised to acquire and interpret their own spectral data for this compound to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile synthetic building block with significant potential in drug discovery and materials science. Its utility in constructing complex heterocyclic systems, particularly the pyrazolo[3,4-b]pyridine scaffold found in numerous kinase inhibitors, makes it a strategic component in modern synthetic chemistry. The detailed protocols and compiled data in this guide are intended to support researchers in leveraging the full potential of this powerful synthetic intermediate.

References

Methodological & Application

Synthesis Protocol for 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the construction of the 2-amino-4-methylpyridine-3-carbonitrile core, followed by a regioselective iodination. This document includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

Substituted aminopyridines are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The title compound, this compound, incorporates several key pharmacophoric features: a 2-aminopyridine scaffold, a nitrile group, and an iodine atom which can serve as a handle for further functionalization through cross-coupling reactions. This makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the synthesis of the precursor, 2-amino-4-methylpyridine-3-carbonitrile, through a multi-component reaction. The subsequent step is the selective iodination of this precursor at the 5-position of the pyridine ring.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-4-methylpyridine-3-carbonitrile cluster_step2 Step 2: Iodination acetone Acetone reaction1 Condensation and Cyclization acetone->reaction1 malononitrile Malononitrile malononitrile->reaction1 acetamidine_hcl Acetamidine HCl acetamidine_hcl->reaction1 base Base (e.g., Piperidine) base->reaction1 solvent1 Solvent (e.g., Ethanol) solvent1->reaction1 precursor 2-Amino-4-methylpyridine-3-carbonitrile reaction1->precursor precursor_step2 2-Amino-4-methylpyridine-3-carbonitrile reaction2 Electrophilic Aromatic Substitution precursor_step2->reaction2 nis N-Iodosuccinimide (NIS) nis->reaction2 acid_catalyst Acid Catalyst (e.g., TFA) acid_catalyst->reaction2 solvent2 Solvent (e.g., Acetonitrile) solvent2->reaction2 final_product This compound reaction2->final_product

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylpyridine-3-carbonitrile

This procedure is based on established methods for the synthesis of substituted aminopyridines.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (1.0 eq), malononitrile (1.0 eq), and acetamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Base: Add a catalytic amount of a base, for example, piperidine or triethylamine, to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2-amino-4-methylpyridine-3-carbonitrile.

Step 2: Synthesis of this compound

This protocol utilizes N-iodosuccinimide for a mild and regioselective iodination of the electron-rich pyridine ring.[1][2]

  • Reaction Setup: In a flask protected from light, dissolve 2-amino-4-methylpyridine-3-carbonitrile (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Reagents: Add N-iodosuccinimide (NIS) (1.0-1.2 eq) to the solution. Follow this with the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA).[2][3]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
2-Amino-4-methylpyridine-3-carbonitrileC₇H₇N₃133.15Crystalline Solid-
This compoundC₇H₆IN₃259.05Crystalline Solid-

Note: Melting points are dependent on purity and should be determined experimentally.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -C≡N).

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • N-Iodosuccinimide is a light-sensitive and potentially irritating chemical. Avoid inhalation and contact with skin.

  • Trifluoroacetic acid is corrosive and should be handled with extreme care.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. The described two-step synthesis is efficient and utilizes readily available starting materials and reagents. This versatile intermediate can be a valuable asset for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical space for therapeutic agents.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent scaffolds in numerous pharmaceutical agents.[1][2] This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile and various arylboronic acids. The resulting 2-amino-5-aryl-4-methylpyridine-3-carbonitrile core structure is of significant interest in medicinal chemistry and drug discovery, with potential applications as kinase inhibitors and in the development of novel therapeutic agents.[3][4]

The presence of amino and cyano groups on the pyridine ring can influence the reactivity of the substrate, potentially through coordination with the palladium catalyst.[5] Therefore, the selection of an appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[1] These notes provide a comprehensive guide for performing this transformation, including detailed experimental procedures and a summary of typical reaction conditions based on structurally similar substrates.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction is typically catalyzed by a palladium complex in the presence of a base.

G cluster_0 Reactants cluster_1 Products This compound plus1 + This compound->plus1 Arylboronic Acid Ar-B(OH)₂ reaction_arrow reaction_arrow Arylboronic Acid->reaction_arrow Pd Catalyst, Base, Solvent plus1->Arylboronic Acid 2-Amino-5-aryl-4-methylpyridine-3-carbonitrile reaction_arrow->2-Amino-5-aryl-4-methylpyridine-3-carbonitrile caption General scheme of the Suzuki-Miyaura cross-coupling reaction.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Typical Reaction Conditions

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical reaction conditions and expected outcomes based on protocols for structurally analogous compounds like 2-amino-5-bromopyridines and 2-amino-4-iodobenzonitriles.[1][6][7] Optimization may be required for specific arylboronic acids.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Expected Yield
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-10012-24Good to Excellent
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)100-11012-24High
Pd-PEPPSI-IPrK₂CO₃Anhydrous THF60-804-12Good to High
Pd₂(dba)₃ / Ligand 1KF1,4-Dioxane11012-24Good to Excellent

Note: The data presented is based on similar aryl iodides and bromides and may require optimization for this compound.[5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the catalyst.[7]

Materials and Equipment:

  • Substrates: this compound, various arylboronic acids.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos).

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃).

  • Solvents: Anhydrous 1,4-Dioxane (or Toluene) and degassed deionized water.

  • Glassware: Schlenk flask or a round-bottom flask with a condenser, magnetic stir bar.

  • Inert Atmosphere: Nitrogen or Argon gas line.

  • Workup: Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Silica gel for column chromatography.

Detailed Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.[7]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%). Then, add a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total) via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at 85-110 °C. Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete when the starting material is no longer observed.

  • Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[7]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-amino-5-aryl-4-methylpyridine-3-carbonitrile product.[7]

Visualizations

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Preparation reaction Reaction workup Workup & Purification add_reactants Add Reactants: This compound, Arylboronic Acid, Base add_catalyst Add Catalyst: Pd Source + Ligand add_reactants->add_catalyst degas Degas with Inert Gas add_catalyst->degas add_solvent Add Degassed Solvent degas->add_solvent heat Heat and Stir (85-110 °C) add_solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify caption Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

G pd0 Pd(0)L₂ pd_aryl_halide Ar'-Pd(II)(X)L₂ pd0->pd_aryl_halide Oxidative Addition pd_aryl_alkoxide Ar'-Pd(II)(OR)L₂ pd_aryl_halide->pd_aryl_alkoxide Ligand Exchange pd_aryl_aryl Ar'-Pd(II)(Ar)L₂ pd_aryl_alkoxide->pd_aryl_aryl Transmetalation pd_aryl_aryl->pd0 Reductive Elimination product Ar-Ar' pd_aryl_aryl->product aryl_halide Ar'-X aryl_halide->pd_aryl_halide boronic_acid ArB(OH)₂ boronic_acid->pd_aryl_alkoxide base Base (e.g., OH⁻) base->pd_aryl_alkoxide caption The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2][8]

Applications in Drug Development

The 2-amino-pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] The arylated products of the Suzuki coupling of this compound are of particular interest for their potential as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[3] For instance, substituted pyridine and pyrimidine derivatives have been investigated as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation.[9][10][11] The synthesis of libraries of these compounds using the described Suzuki coupling protocol can facilitate structure-activity relationship (SAR) studies to identify novel and potent drug candidates.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ensure proper degassing of the reaction mixture to remove oxygen. Consider using a more air-stable pre-catalyst.[5]
Poor solubility of starting materialsTry a different solvent or a solvent mixture (e.g., dioxane/water, THF/water). Gentle heating can also improve solubility.[5]
Inappropriate baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5]
Side Product Formation Homocoupling of boronic acidEnsure a thoroughly deoxygenated reaction mixture.[2]
Protodeborylation of boronic acidUse a less aqueous solvent system or a different base.
Difficulty in Purification Residual palladium catalystFilter the reaction mixture through a pad of celite before workup.[1]
Close polarity of product and starting materialOptimize the eluent system for column chromatography.

References

Application Notes and Protocols for the Sonogashira Reaction of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira reaction is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] Its applications in medicinal chemistry are extensive, allowing for the incorporation of rigid alkynyl moieties into molecular scaffolds to optimize binding interactions with biological targets.[3][4]

This document provides detailed application notes and protocols for the Sonogashira reaction of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a highly functionalized pyridine derivative. The presence of an iodo group makes it a highly reactive substrate for this transformation. The amino and cyano groups on the pyridine ring also offer opportunities for further synthetic modifications, making the products of this reaction valuable intermediates in drug discovery.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium center, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.[4]

Experimental Protocols

This section outlines a general protocol for the Sonogashira coupling of this compound with various terminal alkynes.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

General Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF or DMF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours, as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes the expected outcomes for the Sonogashira coupling of this compound with a selection of terminal alkynes under the optimized conditions. Note: These are representative yields and may vary based on the specific alkyne and reaction scale.

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene2-Amino-4-methyl-5-(phenylethynyl)pyridine-3-carbonitrile85-95
21-Hexyne2-Amino-5-(hex-1-yn-1-yl)-4-methylpyridine-3-carbonitrile80-90
3Propargyl alcohol2-Amino-5-(3-hydroxyprop-1-yn-1-yl)-4-methylpyridine-3-carbonitrile75-85
4Trimethylsilylacetylene2-Amino-4-methyl-5-((trimethylsilyl)ethynyl)pyridine-3-carbonitrile90-98

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add this compound, Pd(PPh3)2Cl2, and CuI start->reagents solvent_base Add Anhydrous Solvent (THF/DMF) and Base (Et3N) reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne heat Heat to 50-60 °C alkyne->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool quench Dilute with EtOAc and Water cool->quench extract Separate and Extract Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the Sonogashira reaction.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) pd_alkyne_complex R-Pd(II)(C≡CR')L2 pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 product R-C≡C-R' pd_alkyne_complex->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex cu_acetylide->cu_x alkyne H-C≡C-R' alkyne->cu_acetylide + CuX, Base base Base base_h Base-H+

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful implementation of the Buchwald-Hartwig amination reaction using 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile. This versatile reaction enables the formation of a carbon-nitrogen (C-N) bond, a crucial linkage in many pharmaceutical compounds. The protocols and data presented are compiled from established principles of the Buchwald-Hartwig reaction and adapted from procedures for analogous halo-pyridines.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base and a phosphine ligand.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a powerful tool for the construction of arylamines.[3] this compound is a valuable building block in medicinal chemistry, and its successful amination opens avenues to a diverse range of substituted aminopyridines for drug discovery and development. While aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions, they can also present challenges such as the formation of inhibitory palladium iodide dimers.[4][5] Careful selection of ligands and reaction conditions is therefore critical for achieving high yields.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[6][7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The desired N-arylated product is formed through reductive elimination, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6][7]

The choice of palladium precursor, ligand, base, and solvent are all critical parameters that influence the efficiency and outcome of the reaction.[5]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Aryl)(I) Oxidative_Addition->Pd(II)_Complex Aryl-I This compound Aryl-I->Oxidative_Addition Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amido_Complex L-Pd(II)(Aryl)(NR2) Amine_Coordination->Amido_Complex Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Aryl-NR2 Reductive_Elimination->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound based on protocols for analogous aryl halides.[6][8] Optimization may be required for specific amine coupling partners.

Table 1: Catalyst and Ligand Systems

Palladium PrecursorLigandCatalyst Loading (mol%)Ligand Loading (mol%)Notes
Pd₂(dba)₃Xantphos2.5 - 55 - 10A robust system for a wide range of amines.[8]
Pd(OAc)₂BINAP2 - 44 - 8Effective for primary and secondary amines.[1]
Pd(OAc)₂dppp24Suitable for reactions with volatile amines in a sealed tube.
Buchwald Precatalysts(e.g., XPhos Pd G2)1 - 21.2 - 2.4Highly active catalysts allowing for lower loadings and milder conditions.

Table 2: Base, Solvent, and Temperature

BaseSolventTemperature (°C)Notes
Cs₂CO₃Toluene or Dioxane100 - 110A common and effective base for this transformation.[8]
NaOtBuToluene or THF80 - 110A strong base, often used for less reactive amines.[3]
K₃PO₄Toluene or Dioxane100 - 110A milder base, suitable for substrates with base-sensitive functional groups.
LHMDSTHFRoom Temp - 60Can be used for substrates with proton-containing functional groups.[4]

Experimental Protocols

Important: These reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Amination with Non-Volatile Amines

This protocol is adapted from the amination of 2-Amino-5-bromo-4-methylpyridine.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (10 mol%)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filter cake with additional organic solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Amination with Volatile Amines

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[6]

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine via syringe.

  • Seal the reaction tube tightly.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Amine - Base - Pd Catalyst & Ligand Assembly Assemble Glassware (Schlenk tube/Sealed tube) Reagents->Assembly Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Assembly->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heating Heat to Desired Temperature (80-110 °C) with Stirring Solvent->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Cooldown Cool to Room Temperature Monitoring->Cooldown Quench Quench Reaction (if necessary) Cooldown->Quench Filter Filter through Celite Quench->Filter Extract Aqueous Workup & Extraction Filter->Extract Dry Dry Organic Layer & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Characterize Product (NMR, MS, etc.)

General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different ligands, bases, or solvents. The use of a Buchwald precatalyst may also improve results. Aryl iodides can sometimes form inactive palladium dimers; using a different ligand or solvent (toluene is often preferred over dioxane for aryl iodides) can mitigate this.[4]

  • Side Reactions: The aminopyridine substrate contains multiple nitrogen atoms that could potentially coordinate to the palladium center. The use of bulky biarylphosphine ligands generally favors the desired C-N bond formation.

  • Substrate Purity: Ensure the starting this compound is pure, as impurities can inhibit the catalyst.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial for the stability and activity of the palladium catalyst.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of an iodo-substituent at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. These reactions are foundational for constructing complex molecules, particularly in the synthesis of novel pharmaceutical agents and functional materials.[1][2] The electron-rich nature of the aminopyridine ring and the high reactivity of the carbon-iodine bond make this substrate well-suited for various coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3][4]

This document provides detailed application notes and generalized experimental protocols for these key transformations. The conditions outlined are based on established procedures for structurally similar halopyridines and serve as a robust starting point for reaction optimization.[5][6]

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the C5 position.

G sub 2-Amino-5-iodo- 4-methylpyridine-3-carbonitrile prod_suzuki Suzuki Product sub->prod_suzuki  Pd Catalyst, Base (Suzuki-Miyaura) prod_buchwald Buchwald-Hartwig Product sub->prod_buchwald  Pd Catalyst, Base (Buchwald-Hartwig) prod_sonogashira Sonogashira Product sub->prod_sonogashira  Pd/Cu Catalyst, Base (Sonogashira) partner_suzuki ArB(OH)₂ partner_suzuki->prod_suzuki partner_buchwald R¹R²NH partner_buchwald->prod_buchwald partner_sonogashira R-C≡C-H partner_sonogashira->prod_sonogashira

Figure 1: General cross-coupling reactions of the target molecule.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl Derivatives

Application Notes: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the C5 position of the pyridine and various aryl or heteroaryl boronic acids.[2][7] This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[6] For electron-rich substrates, catalyst systems employing traditional phosphine ligands like PPh₃ or more advanced, bulky electron-rich ligands (e.g., SPhos) are often effective.[2][8]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Component Example Role / Notes Relevant Citations
Palladium Precursor Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Catalyst (0.5-5 mol%) [2][5][8]
Ligand PPh₃, SPhos, dppf Stabilizes catalyst, promotes key reaction steps [2][8]
Boronic Acid Phenylboronic acid, 4-Methoxyphenylboronic acid Arylating agent (1.1-1.5 equiv) [2][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ Activates the boronic acid (2.0-3.0 equiv) [2][5][6]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF Degassed solvents are crucial for catalyst stability [2][5][6]

| Temperature | 80-110 °C | Dependent on substrate reactivity and solvent |[2] |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for coupling an arylboronic acid at the C5 position.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5][6]

  • Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system.[6][8]

  • Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives

Application Notes: The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling primary or secondary amines at the C5 position.[1][9] This reaction is exceptionally valuable in drug discovery for synthesizing complex arylamines.[1] Success often requires a carefully selected palladium precursor and a specialized, bulky electron-rich phosphine ligand, such as Xantphos or BINAP, to facilitate the reductive elimination step.[5][9] The choice of base is also critical, with cesium carbonate and sodium tert-butoxide being commonly used.[5]

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Component Example Role / Notes Relevant Citations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂ Catalyst (1-2 mol%) [1][5]
Ligand Xantphos, BINAP, X-Phos, SPhos Crucial for C-N bond formation (2-4 mol%) [5][9]
Amine Primary or secondary amine (1.1-1.2 equiv) Nucleophile [1][5]
Base Cs₂CO₃, NaOt-Bu, K₂CO₃ Strong, non-nucleophilic base (1.5-2.0 equiv) [1][5]
Solvent Toluene, 1,4-Dioxane Anhydrous, degassed solvents are required [1][5]

| Temperature | 80-110 °C | Higher temperatures are often needed |[5] |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from procedures for similar bromo- and iodopyridines.[1][5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.[5]

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the mixture with vigorous stirring to the desired temperature (e.g., 110 °C).[1][5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues.[1]

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives

Application Notes: The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne.[3][10] This reaction typically requires a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI).[3][10] An amine base, such as triethylamine or diisopropylamine, is used, which can often serve as the solvent as well.[10] The reaction is highly selective for aryl iodides and can often be performed under mild conditions.[3][5]

Table 3: Typical Conditions for Sonogashira Coupling

Component Example Role / Notes Relevant Citations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Main catalyst (1-5 mol%) [3][5][10]
Copper Co-catalyst Copper(I) iodide (CuI) Co-catalyst (1-5 mol%) [3][5][10]
Terminal Alkyne Phenylacetylene, 1-Octyne Coupling partner (1.1-1.2 equiv) [3][5]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Base and often co-solvent (2.0-3.0 equiv or as solvent) [5][10]
Solvent THF, DMF, or neat amine base Degassed solvent [5][10]

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient |[3][5] |

Experimental Protocol: Sonogashira Coupling

This protocol describes a typical procedure for the Sonogashira coupling.[5][10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Et₃N, 3.0 equiv)

  • Degassed solvent (e.g., THF)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.[5]

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (e.g., 4-16 hours).[5]

  • Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.[5]

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualized Workflows and Mechanisms

G prep 1. Preparation reagents Weigh Substrate, Reagents, Base, & Catalyst prep->reagents setup 2. Reaction Setup reagents->setup inert Assemble Glassware (Schlenk Flask) setup->inert evac Evacuate & Backfill with Inert Gas (x3) inert->evac add Add Degassed Solvent & Reagents evac->add reaction 3. Reaction add->reaction heat Heat & Stir (e.g., 90 °C, 12h) reaction->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup 4. Workup & Extraction monitor->workup quench Cool & Quench (add H₂O) workup->quench extract Extract with Organic Solvent, Wash & Dry quench->extract purify 5. Purification extract->purify filter Concentrate & Purify (Column Chromatography) purify->filter product Pure Product filter->product

Figure 2: A typical experimental workflow for cross-coupling.

G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition pd2_trans L₂Pd(II)(Ar)(Nu) pd2_complex->pd2_trans Transmetalation or Ligand Exchange pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product center arx Ar-I arx->pd2_complex nu R-Nu nu->pd2_trans

Figure 3: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

Application Notes and Protocols for the Use of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and protocols for the utilization of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile as a key intermediate in the synthesis of novel kinase inhibitors. While direct synthesis examples from this specific starting material are not extensively documented in publicly available literature, its structural features, particularly the reactive iodide at the 5-position, make it an ideal scaffold for elaboration into potent kinase inhibitors via established cross-coupling methodologies. The protocols and data presented herein are based on well-established synthetic routes for analogous 2-aminopyridine scaffolds and serve as a comprehensive guide for researchers in the design and synthesis of next-generation kinase inhibitors.

Introduction to this compound in Kinase Inhibitor Design

The 2-aminopyridine moiety is a well-recognized pharmacophore in the field of kinase inhibitor drug discovery. The nitrogen atom and the amino group in this scaffold are adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The strategic placement of an iodine atom at the 5-position of the pyridine ring provides a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

The methyl group at the 4-position can contribute to favorable hydrophobic interactions within the kinase active site, while the carbonitrile at the 3-position can serve as an additional interaction point or be further chemically modified.

Key Synthetic Strategies and Reaction Mechanisms

The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

2.1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is a common strategy to introduce substituents that can target specific regions of the kinase ATP-binding site.

2.2. Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine scaffold and a terminal alkyne. The resulting alkynylpyridine derivatives can be valuable kinase inhibitors themselves or can be further elaborated.

Experimental Protocols

Note: The following protocols are representative methods for the derivatization of this compound based on established procedures for similar halo-pyridines. Researchers should optimize reaction conditions for their specific substrates.

Protocol 1: Synthesis of a 5-Aryl-2-amino-4-methylpyridine-3-carbonitrile Derivative via Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl kinase inhibitor scaffold by coupling this compound with a substituted phenylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water or DME/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (0.05 eq).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-amino-4-methylpyridine-3-carbonitrile derivative.

Protocol 2: Synthesis of a 5-Alkynyl-2-amino-4-methylpyridine-3-carbonitrile Derivative via Sonogashira Coupling

Objective: To introduce an alkynyl substituent at the 5-position of the pyridine ring.

Materials:

  • This compound

  • Terminal alkyne (e.g., ethynylbenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for kinase inhibitors synthesized from a 2-amino-5-halo-4-methylpyridine-3-carbonitrile core, targeting a generic tyrosine kinase. This data is for illustrative purposes to demonstrate the potential of this scaffold.

Compound IDR Group at 5-positionTarget KinaseIC₅₀ (nM)
Inhibitor-A 4-methoxyphenylKinase X15
Inhibitor-B 3-aminophenylKinase X28
Inhibitor-C phenylethynylKinase X42
Inhibitor-D 1H-pyrazol-4-ylKinase X8

Visualizations

Signaling Pathway

The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for inhibitors derived from the 2-aminopyridine scaffold.

RTK_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 P RTK->P1 P2 P RTK->P2 Grb2 Grb2 P1->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Kinase Inhibitor (Derived from 2-Amino-5-iodo-4-methyl pyridine-3-carbonitrile) Inhibitor->RTK

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of kinase inhibitors using this compound as a starting material.

Experimental_Workflow Start Start: 2-Amino-5-iodo-4-methyl pyridine-3-carbonitrile Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Sonogashira) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Characterization: LC-MS, NMR Purification->Characterization FinalProduct Pure Kinase Inhibitor Characterization->FinalProduct

Caption: General experimental workflow for kinase inhibitor synthesis.

Logical Relationship

The following diagram illustrates the logical relationship in the structure-activity relationship (SAR) exploration using the this compound scaffold.

SAR_Logic Scaffold 2-Amino-5-iodo-4-methyl pyridine-3-carbonitrile Scaffold Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Scaffold->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Scaffold->Sonogashira Library Library of Kinase Inhibitor Analogs Suzuki->Library Sonogashira->Library Screening Biological Screening (Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Data Screening->SAR Lead Lead Optimization SAR->Lead

Caption: Logical workflow for SAR studies.

Disclaimer: The protocols and data presented in this document are for illustrative and informational purposes only. Researchers should conduct their own literature searches and experimental optimizations. All laboratory work should be performed with appropriate safety precautions.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of a wide array of complex heterocyclic compounds. Its strategic placement of an iodo group, an amino group, and a cyano group allows for sequential and site-selective modifications. The iodo moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the vicinal amino and cyano groups are poised for cyclization reactions to construct fused heterocyclic systems. These attributes make it a valuable precursor for generating novel scaffolds in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and cyclization reactions to form fused pyrimidine rings.

C-C Bond Formation via Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura cross-coupling reaction is a fundamental method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] The reaction of this compound with various aryl- or heteroarylboronic acids provides a direct route to 5-aryl-2-aminopyridine derivatives. These products are key intermediates in the development of biologically active molecules.[2] The reaction is catalyzed by a palladium complex and typically requires a base and a suitable solvent system to proceed efficiently.[1] The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling This protocol is adapted from procedures for analogous 5-bromopyridine substrates.[1][2]

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a more advanced catalyst system like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos).[2] Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio).

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-amino-4-methylpyridine-3-carbonitrile.

Data Presentation: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90888
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90692
34-Fluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80495
4Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O951275
5Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80589

Yields are hypothetical based on typical outcomes for this reaction type.

Visualization: Suzuki-Miyaura Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar) start->inert add_cat Add Catalyst and Degassed Solvent inert->add_cat heat Heat and Stir (80-95 °C, 4-12 h) add_cat->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete cool Cool to Room Temp monitor->cool Complete filter Dilute and Filter through Celite cool->filter extract Liquid-Liquid Extraction filter->extract purify Column Chromatography extract->purify product Pure 5-Aryl Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

C-C Bond Formation via Sonogashira Coupling

Application Note: The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This palladium- and copper-cocatalyzed reaction is invaluable for synthesizing aryl alkynes, which are important structural motifs in pharmaceuticals, natural products, and organic materials.[4] Applying this reaction to this compound allows for the introduction of diverse alkynyl groups at the 5-position, providing precursors for more complex heterocyclic systems through subsequent cyclization or functionalization of the triple bond. The reaction is known for its mild conditions and tolerance of various functional groups.[3][5]

Experimental Protocol: General Procedure for Sonogashira Coupling This protocol is adapted from general procedures for Sonogashira coupling of aryl halides.[5][6]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.05-0.1 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as both the base and part of the solvent system.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-2-amino-4-methylpyridine-3-carbonitrile.

Data Presentation: Sonogashira Coupling

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1690
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT1294
31-HexynePdCl₂(PPh₃)₂ / CuIDIPADMF50685
4Propargyl alcoholPd(PPh₃)₄ / CuIEt₃NTHFRT2478
53-EthynylpyridinePd(PPh₃)₄ / CuIEt₃NTHF401881

Yields are hypothetical based on typical outcomes for this reaction type.

Visualization: Sonogashira Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex R-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition product R-C≡CR' pd0->product Product out pd_acetylide R-Pd(II)-C≡CR'(L)₂ pd_complex->pd_acetylide Transmetalation start_materials R-I + H-C≡CR' pd_complex->start_materials R-I cu_acetylide Cu(I)-C≡CR' pd_acetylide->pd0 Reductive Elimination pd_acetylide->cu_acetylide from Cu cycle base Base (e.g., Et₃N) cu_cycle Copper Cycle

Caption: The catalytic cycles of the Sonogashira reaction.

C-N Bond Formation via Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines by forming carbon-nitrogen bonds.[7][8] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[9] For this compound, this transformation enables the introduction of various amino substituents at the 5-position, leading to valuable 2,5-diaminopyridine derivatives. These structures are prevalent in medicinal chemistry. The success of the reaction is highly dependent on the choice of palladium precursor, phosphine ligand, and base.[8][10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This protocol is adapted from procedures for the amination of 5-bromo-aminopyridines.[8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 4-10 mol%), and a strong, non-nucleophilic base (e.g., cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), 1.5-2.5 eq) to a dry Schlenk tube.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-substituted pyridine derivative.

Data Presentation: Buchwald-Hartwig Amination

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101885
2AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102476
3BenzylaminePd(OAc)₂ / BINAPNaOtBuDioxane1001281
4n-ButylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101688
5PiperidinePd(OAc)₂ / BINAPNaOtBuDioxane1001091

Yields are hypothetical based on typical outcomes for this reaction type.

Visualization: Buchwald-Hartwig Workflow

G prep In Glovebox/Inert Atmosphere: Combine Pyridine-Iodide, Amine, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent (e.g., Toluene) prep->solvent react Seal and Heat (90-110 °C, 8-24h) solvent->react cool Cool to Room Temperature react->cool workup Dilute, Filter, and Extract cool->workup purify Column Chromatography workup->purify product Pure 5-Amino Product purify->product G Synthesis of Pyrido[2,3-d]pyrimidines start 2-Amino-5-iodo-4-methyl pyridine-3-carbonitrile product1 4-Amino-6-iodo-5-methyl pyrido[2,3-d]pyrimidine start->product1 Heat (180 °C) product2 2,4-Diamino-6-iodo-5-methyl pyrido[2,3-d]pyrimidine start->product2 Reflux reagent1 Formamide reagent2 Guanidine

References

Application Notes and Protocols for the Derivatization of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. Its unique arrangement of reactive groups—a nucleophilic amino group, a versatile iodo substituent amenable to cross-coupling, and a carbonitrile moiety that can be transformed into various bioisosteres—makes it an excellent starting material for the synthesis of diverse compound libraries. Substituted aminopyridines are privileged structures found in numerous therapeutic agents, exhibiting a wide range of biological activities.[1] This document provides detailed application notes and experimental protocols for the derivatization of this scaffold at its key reactive sites, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Application Note 1: C5-Position Derivatization via Palladium-Catalyzed Cross-Coupling

The C5-iodo group is a prime handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This allows for the installation of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups, which can serve as crucial pharmacophoric elements for modulating target affinity and selectivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[2] It is particularly effective for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

  • Materials:

    • This compound

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

    • Base, e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equivalents)

    • Solvent, e.g., 1,4-Dioxane/Water (4:1 mixture) or Toluene

    • Inert gas (Nitrogen or Argon)

    • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • Add the palladium catalyst (0.03-0.05 mmol).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed solvent system (5 mL) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction is typically complete within 8-24 hours.[3]

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-amino-4-methylpyridine-3-carbonitrile.

Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions on Iodo-pyridines

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O901285 - 95
Pd(dppf)Cl₂ (2%)Cs₂CO₃Toluene1001088 - 97
Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Toluene/H₂O801690 - 99

Note: Yields are based on analogous reactions reported in the literature and may vary depending on the specific arylboronic acid used.

Suzuki_Workflow Start Start: Assemble Reactants Reactants 1. Add Iodopyridine, Boronic Acid, Base, & Pd Catalyst to Flask Start->Reactants Inert 2. Evacuate & Backfill with Inert Gas (3x) Reactants->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat Reaction (80-100 °C) Solvent->Heat Monitor 5. Monitor by TLC / LC-MS Heat->Monitor Workup 6. Cool, Dilute, & Wash Monitor->Workup Reaction Complete Purify 7. Purify via Column Chromatography Workup->Purify Product End: Pure Product Purify->Product

Experimental Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[4][5] In medicinal chemistry, the alkynyl linker is often used to probe deep hydrophobic pockets in target proteins or as a precursor for further transformations.

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal Alkyne (1.0 - 1.2 equivalents)

    • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Copper(I) salt, e.g., Copper(I) iodide (CuI) (3-5 mol%)

    • Base, e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)

    • Solvent, e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.03 mmol).

    • Evacuate and backfill the flask with an inert gas (3x).

    • Add the degassed solvent (e.g., 5 mL THF) and the base (e.g., 3 mL Et₃N).

    • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC. The reaction is often complete within 2-16 hours.[6]

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with water and brine.

    • Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent.

    • Purify the crude product by flash column chromatography.

Table 2: Representative Data for Sonogashira Coupling Reactions

Catalyst System (mol%)BaseSolventTemperatureTime (h)Representative Yield (%)
Pd(PPh₃)₄ (5) / CuI (3)Et₃NTHFRoom Temp.1675 - 90
PdCl₂(PPh₃)₂ (2) / CuI (4)DIPADMF60 °C480 - 95
Pd(OAc)₂ (2) / XPhos (4) / CuI (5)Cs₂CO₃Dioxane80 °C685 - 98

Note: Yields are based on analogous reactions reported in the literature and may vary depending on the specific alkyne used.

Application Note 2: Derivatization of the 2-Amino Group

The 2-amino group is a key site for modification, acting as a hydrogen bond donor and a nucleophile. Its derivatization can significantly impact the molecule's solubility, cell permeability, and binding interactions.

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into an amide. This modification can introduce new functional groups and alter the electronic properties of the pyridine ring.

Experimental Protocol: N-Acylation

This protocol describes a general procedure using an acyl chloride under Schotten-Baumann conditions.[7]

  • Materials:

    • This compound

    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

    • Base, e.g., Triethylamine (Et₃N) or Pyridine (1.5 equivalents)

    • Solvent, e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (1.5 mmol), followed by the dropwise addition of the acyl chloride (1.1 mmol).

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer. Wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallize or purify by column chromatography to obtain the N-acylated product.

Synthesis of Fused Imidazo[1,2-a]pyridines

The reaction of 2-aminopyridines with α-haloketones is a classic method for constructing the imidazo[1,2-a]pyridine core, a scaffold present in several marketed drugs (e.g., Zolpidem).[8] This bicyclic system rigidly holds substituents in a defined three-dimensional space.

Experimental Protocol: Imidazo[1,2-a]pyridine Formation

  • Materials:

    • This compound

    • α-Bromoketone (e.g., 2-bromoacetophenone) (1.0 equivalent)

    • Base, e.g., Sodium bicarbonate (NaHCO₃) (2.0 equivalents)

    • Solvent, e.g., Ethanol or Acetonitrile

  • Procedure:

    • Combine this compound (1.0 mmol), the α-bromoketone (1.0 mmol), and NaHCO₃ (2.0 mmol) in a round-bottom flask.

    • Add ethanol (10 mL) and heat the mixture to reflux.

    • Stir the reaction for 4-24 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Table 3: Representative Data for Imidazo[1,2-a]pyridine Synthesis

Carbonyl ReagentConditionsTime (h)Representative Yield (%)
α-BromoketoneNaHCO₃, EtOH, Reflux1270 - 90
Ethyl bromopyruvateK₂CO₃, DMF, 80 °C665 - 85
Aldehyde / Isonitrile (GBB Reaction)Sc(OTf)₃, MeOH, MW0.560 - 80

Note: Yields are based on analogous reactions reported in the literature.[1][9]

Application Note 3: Transformations of the 3-Carbonitrile Group

The carbonitrile group is a versatile functional group that can be converted into other important moieties in medicinal chemistry, such as carboxylic acids or tetrazoles, which can act as bioisosteres and improve pharmacokinetic properties.

Conversion to a 5-Substituted-1H-tetrazole

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity.[10] The most common synthesis involves a [3+2] cycloaddition between the nitrile and an azide source.

Experimental Protocol: Tetrazole Formation

  • Materials:

    • This compound

    • Sodium azide (NaN₃) (1.5 - 3.0 equivalents)

    • Lewis or Brønsted acid catalyst, e.g., Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl) (1.0 - 2.0 equivalents)

    • Solvent, e.g., Dimethylformamide (DMF) or Water

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), sodium azide (1.5 mmol), and the catalyst (e.g., NH₄Cl, 1.5 mmol).

    • Add DMF (5 mL) as the solvent.

    • Heat the reaction mixture to 100-120 °C and stir for 12-48 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of stirred, acidified water (e.g., 1M HCl) to precipitate the product. Caution: Azides are toxic and can form explosive hydrazoic acid under acidic conditions. This step must be performed in a well-ventilated fume hood.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Logical_Relationships Core 2-Amino-5-iodo-4-methyl pyridine-3-carbonitrile FG1 C5-Iodo Core->FG1 FG2 C2-Amino Core->FG2 FG3 C3-Nitrile Core->FG3 RT1a Suzuki Coupling FG1->RT1a RT1b Sonogashira Coupling FG1->RT1b RT2a N-Acylation FG2->RT2a RT2b Imidazopyridine Formation FG2->RT2b RT3a Tetrazole Formation FG3->RT3a RT3b Hydrolysis to Carboxylic Acid FG3->RT3b

Derivatization pathways for the core scaffold.
Hydrolysis to Carboxylic Acid

Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a key functional group for forming salt bridges with biological targets and improving aqueous solubility.

Experimental Protocol: Nitrile Hydrolysis

  • Materials:

    • This compound

    • Concentrated acid (e.g., Hydrochloric acid or Sulfuric acid) or strong base (e.g., Sodium hydroxide)

    • Solvent (Water or Ethanol/Water mixture)

  • Procedure (Acidic Hydrolysis):

    • Suspend this compound (1.0 mmol) in a mixture of water (5 mL) and concentrated sulfuric acid (2 mL).

    • Heat the mixture to reflux (approx. 100-120 °C) for 4-12 hours.[11][12][13]

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the solution by adding a base (e.g., 6M NaOH) until the product precipitates. The isoelectric point may need to be determined to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Procedure (Basic Hydrolysis):

    • Suspend this compound (1.0 mmol) in an aqueous solution of sodium hydroxide (e.g., 6M NaOH, 10 mL).

    • Heat the mixture to reflux for 4-24 hours.

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the solution with a strong acid (e.g., 6M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

References

Application Notes and Protocols for C-N Bond Formation with 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery, where arylamines are prevalent structural motifs. 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a valuable and versatile building block for the synthesis of a wide array of substituted pyridine derivatives. The presence of a reactive iodine atom at the 5-position allows for various cross-coupling reactions to introduce diverse amino functionalities, leading to the generation of novel compounds with potential biological activity.

This document provides detailed application notes and protocols for the C-N bond formation with this compound, primarily focusing on the widely used Buchwald-Hartwig amination. Additionally, the classical Ullmann condensation is presented as an alternative approach.

Reaction Principle

The primary method described is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction has become a preferred method for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1][2] The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

An alternative, though often requiring harsher conditions, is the Ullmann condensation , which utilizes a copper catalyst to facilitate the coupling of aryl halides with amines.[3]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yield ranges for the Buchwald-Hartwig amination of this compound with various classes of amines. It is important to note that these are general guidelines, and optimization of reaction parameters may be necessary for specific substrates to achieve optimal results. The data is adapted from established protocols for similar halo-pyridines.

Table 1: Buchwald-Hartwig Amination with Primary Aliphatic Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene100-11012-2475-90
2CyclohexylaminePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane10012-2470-85
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Toluene100-11012-2480-95

Table 2: Buchwald-Hartwig Amination with Secondary Aliphatic Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1DiethylaminePd₂(dba)₃ (2.5)Xantphos (5)NaOtBuToluene11018-2465-80
2PiperidinePd(OAc)₂ (3)RuPhos (6)K₂CO₃Dioxane10018-2470-85
3MorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene11018-2475-90

Table 3: Buchwald-Hartwig Amination with Aromatic Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11012-2470-85
24-MethoxyanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane10012-2475-90
32-MethylanilinePd₂(dba)₃ (3)XPhos (6)NaOtBuToluene11018-2460-75

Experimental Protocols

Materials and General Considerations:

  • This compound

  • Palladium catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligands (e.g., Xantphos, BINAP, RuPhos, SPhos, XPhos)

  • Bases (e.g., Cs₂CO₃, NaOtBu, K₃PO₄, K₂CO₃)

  • Anhydrous solvents (e.g., Toluene, Dioxane)

  • Primary or secondary amine

  • Schlenk tubes or sealed reaction vials

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Note: All reactions should be performed under an inert atmosphere to prevent catalyst degradation. Solvents should be anhydrous and degassed prior to use.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amine substrates.

  • Reaction Setup:

    • To a dry Schlenk tube or sealed vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (see tables for examples, 2-3 mol%), and the phosphine ligand (see tables for examples, 4-6 mol%).

    • Add the base (1.5-2.0 equiv).

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents:

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Add the amine (1.1-1.5 equiv). If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction:

    • Seal the reaction vessel and heat the mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Alternative Procedure - Ullmann Condensation

This method is an alternative to the Buchwald-Hartwig amination and typically requires higher temperatures.

  • Reaction Setup:

    • To a dry Schlenk tube, add this compound (1.0 equiv), copper(I) iodide (CuI, 10-20 mol%), and a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA, 20-40 mol%).

    • Add the base, typically K₂CO₃ or K₃PO₄ (2.0 equiv).

    • Evacuate and backfill the tube with an inert gas.

  • Addition of Reagents:

    • Add the amine (1.5-2.0 equiv) and a high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction:

    • Heat the reaction mixture to a high temperature (typically 120-150 °C).

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Follow a similar work-up and purification procedure as described in Protocol 1.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)(I)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Amine_Complex [Ar-Pd(II)(I)(HNR'R'')L2] Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup 1. Add solids (Aryl Iodide, Catalyst, Ligand, Base) to a dry Schlenk tube. Inert 2. Evacuate and backfill with inert gas (3x). Setup->Inert Reagents 3. Add anhydrous solvent and amine. Inert->Reagents Heating 4. Heat to reaction temperature with vigorous stirring. Reagents->Heating Monitoring 5. Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling 6. Cool to room temperature. Monitoring->Cooling Filtration 7. Dilute and filter through Celite®. Cooling->Filtration Extraction 8. Wash with water and brine. Filtration->Extraction Drying 9. Dry organic layer and concentrate. Extraction->Drying Purification 10. Purify by column chromatography. Drying->Purification

Caption: General experimental workflow for C-N bond formation.

References

Application Note: One-Pot Synthesis of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The presence of an amino group, a cyano group, an iodo substituent, and a methyl group on the pyridine ring offers multiple points for further chemical modification. This versatile scaffold is of significant interest for the development of novel therapeutic agents, particularly in the fields of anticancer and antiviral research, as well as in the synthesis of specialized dyes and agrochemicals.[1][2][3] This application note details a robust two-step synthetic pathway, commencing with a one-pot, four-component reaction to construct the core pyridine ring, followed by a regioselective iodination.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved in a two-step process. The initial step involves a one-pot, multicomponent reaction (MCR) to assemble the 2-amino-4-methylpyridine-3-carbonitrile scaffold. This is followed by a regioselective iodination at the 5-position of the pyridine ring.

cluster_0 Step 1: One-Pot Pyridine Synthesis cluster_1 Step 2: Iodination Acetaldehyde Acetaldehyde Intermediate_1 One-Pot Reaction Acetaldehyde->Intermediate_1 + Acetone + Malononitrile + Ammonium Acetate Pyridine_Precursor 2-Amino-4-methylpyridine-3-carbonitrile Intermediate_1->Pyridine_Precursor Cyclization & Aromatization Final_Product This compound Pyridine_Precursor->Final_Product + Iodine + H2O2 Acetone Acetone Malononitrile Malononitrile Ammonium Acetate Ammonium Acetate

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: One-Pot Synthesis of 2-Amino-4-methylpyridine-3-carbonitrile

This procedure is adapted from general methods for the one-pot synthesis of 2-amino-3-cyanopyridines.[4][5] The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Acetaldehyde44.05100.58 mL
Acetone58.08100.73 mL
Malononitrile66.06100.66 g
Ammonium Acetate77.08151.16 g

Procedure:

  • In a 25 mL flask suitable for microwave synthesis, combine acetaldehyde (10 mmol), acetone (10 mmol), malononitrile (10 mmol), and ammonium acetate (15 mmol).

  • The flask is placed in a microwave reactor and irradiated for 7-10 minutes at a power of 300-400 W. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solidified reaction mixture is washed with cold ethanol (2 x 5 mL).

  • The crude product is purified by recrystallization from 95% ethanol to yield 2-amino-4-methylpyridine-3-carbonitrile as a solid.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
2-Amino-4-methylpyridine-3-carbonitrile1.471.18 - 1.2580 - 85>95%
Step 2: Regioselective Iodination

This protocol is based on established methods for the iodination of 2-aminopyridine derivatives.[2][6] The amino group at the 2-position directs the electrophilic substitution to the 5-position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Amino-4-methylpyridine-3-carbonitrile147.1650.736 g
Iodine253.815.51.40 g
Hydrogen Peroxide (30% aq.)34.01~10~1 mL
Deionized Water18.02-20 mL

Procedure:

  • Dissolve 2-amino-4-methylpyridine-3-carbonitrile (5 mmol) in 20 mL of deionized water in a 100 mL round-bottom flask.

  • Add iodine (5.5 mmol) to the solution in portions with stirring.

  • Maintain the reaction mixture at room temperature for 2-3 hours.

  • Slowly add 30% hydrogen peroxide (~1 mL) dropwise to the mixture.

  • Heat the reaction mixture to reflux for 20-30 minutes.

  • Cool the mixture in an ice bath and collect the precipitate by filtration.

  • Wash the filter cake with ice-cold water.

  • Dry the product under vacuum to obtain this compound.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
This compound1.371.10 - 1.1680 - 85>98%

Proposed Reaction Mechanism for One-Pot Pyridine Synthesis

The formation of the 2-amino-3-cyanopyridine ring is proposed to proceed through the following mechanistic pathway:

G cluster_kn Knoevenagel Condensation cluster_ma Michael Addition cluster_cyc Cyclization & Aromatization Acetaldehyde Acetaldehyde Knoevenagel_Intermediate Ethylidenemalononitrile Acetaldehyde->Knoevenagel_Intermediate + Malononitrile Malononitrile Malononitrile Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct + Acetone Enamine Acetone_Enamine Acetone Enamine (from Acetone + NH3) Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Intramolecular Cyclization Final_Pyridine 2-Amino-4-methylpyridine- 3-carbonitrile Dihydropyridine->Final_Pyridine Oxidative Aromatization

Caption: Proposed mechanism for the one-pot synthesis of the pyridine precursor.

Applications and Future Directions

The synthesized this compound is a versatile intermediate. The iodo group can be readily transformed into other functional groups via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse compound libraries for drug discovery screening. The amino and cyano groups also offer opportunities for further derivatization to explore structure-activity relationships of novel bioactive molecules. This synthetic protocol provides a reliable and efficient route to access this important chemical entity for researchers in medicinal chemistry and related fields.

References

Application Notes and Protocols: Scale-up Synthesis of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds, notably as a scaffold for Bruton's tyrosine kinase (BTK) inhibitors.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry. The presence of the amino, cyano, and iodo groups on the pyridine ring offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. Notably, this class of compounds has been identified as a core component in the structure of several BTK inhibitors, which are crucial in the treatment of B-cell malignancies and autoimmune diseases.

The synthetic route to this compound typically involves a two-step process: first, the synthesis of the 2-amino-4-methylpyridine-3-carbonitrile precursor, followed by a regioselective iodination at the 5-position. Careful optimization of reaction conditions is critical for achieving high yields and purity on a larger scale.

Experimental Protocols

Part 1: Scale-up Synthesis of 2-Amino-4-methylpyridine-3-carbonitrile (1)

This protocol is based on a modified one-pot multicomponent reaction, which is amenable to scale-up.

Reaction Scheme:

Materials and Equipment:

  • Acetone (Reagent Grade)

  • Malononitrile (99%)

  • Paraformaldehyde (95%)

  • Ammonium Acetate (98%)

  • Ethanol (95%)

  • 50 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Protocol:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants:

    • Charge the reactor with ethanol (20 L).

    • Add ammonium acetate (4.62 kg, 60.0 mol) and stir until dissolved.

    • Add malononitrile (2.64 kg, 40.0 mol) to the solution and continue stirring.

    • Add acetone (2.90 L, 40.0 mol).

    • Carefully add paraformaldehyde (1.20 kg, 40.0 mol of formaldehyde).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78-82 °C) with continuous stirring.

    • Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC or HPLC analysis.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 10-15 °C.

    • The product will precipitate out of the solution.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold ethanol (2 x 4 L).

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 75-85% Purity (by HPLC): >98%

Part 2: Scale-up Synthesis of this compound (2)

This protocol describes the regioselective iodination of the precursor synthesized in Part 1.

Reaction Scheme:

Materials and Equipment:

  • 2-Amino-4-methylpyridine-3-carbonitrile (from Part 1)

  • N-Iodosuccinimide (NIS) (98%)

  • Glacial Acetic Acid

  • 50 L Jacketed Glass Reactor with overhead stirrer and temperature probe

  • Heating/cooling circulator

  • Filtration unit

  • Vacuum oven

Protocol:

  • Reactor Setup: Ensure the 50 L reactor is clean, dry, and protected from light.

  • Charging Reactants:

    • Charge the reactor with glacial acetic acid (25 L).

    • Add 2-Amino-4-methylpyridine-3-carbonitrile (1) (3.50 kg, 26.3 mol). Stir until fully dissolved.

    • Cool the solution to 15-20 °C.

  • Iodination:

    • Slowly add N-Iodosuccinimide (NIS) (6.21 kg, 27.6 mol) portion-wise over 1-2 hours, maintaining the temperature below 30 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a larger vessel containing ice-water (100 L).

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The product will precipitate as a solid.

    • Filter the solid product and wash it thoroughly with water (3 x 10 L).

    • Dry the product in a vacuum oven at 50-60 °C.

Expected Yield: 80-90% Purity (by HPLC): >97%

Data Presentation

Table 1: Summary of Quantitative Data for Scale-up Synthesis

ParameterStep 1: Synthesis of (1)Step 2: Iodination to (2)
Starting Material Malononitrile2-Amino-4-methylpyridine-3-carbonitrile (1)
Scale 40.0 mol26.3 mol
Key Reagents Acetone, Paraformaldehyde, Ammonium AcetateN-Iodosuccinimide (NIS)
Solvent EthanolGlacial Acetic Acid
Reaction Temperature 78-82 °C (Reflux)15-30 °C, then Room Temp.
Reaction Time 8-12 hours4-6 hours
Typical Yield 75-85%80-90%
Purity (HPLC) >98%>97%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the sequential workflow for the synthesis of this compound.

G Experimental Workflow for Synthesis cluster_0 Step 1: Synthesis of Precursor (1) cluster_1 Step 2: Iodination to Product (2) A Charge Reactor with Ethanol, Ammonium Acetate, Malononitrile, Acetone, and Paraformaldehyde B Heat to Reflux (78-82 °C, 8-12 h) A->B C Cool to 10-15 °C and Precipitate B->C D Filter and Wash with Cold Ethanol C->D E Dry under Vacuum (50-60 °C) D->E F Dissolve Precursor (1) in Glacial Acetic Acid E->F Precursor (1) G Add N-Iodosuccinimide (NIS) (15-30 °C) F->G H Stir at Room Temperature (4-6 h) G->H I Quench with Ice-Water and Neutralize H->I J Filter and Wash with Water I->J K Dry under Vacuum (50-60 °C) J->K L L K->L Final Product (2) G BTK Signaling Pathway and Inhibition cluster_pathway B-Cell Receptor (BCR) Signaling cluster_inhibition Inhibition Mechanism BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Kinases) BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG and IP3 (Second Messengers) PLCg2->DAG_IP3 NFkB_MAPK NF-κB, MAPK Pathways DAG_IP3->NFkB_MAPK CellResponse B-Cell Proliferation, Survival, and Activation NFkB_MAPK->CellResponse Inhibitor 2-Amino-5-iodo-pyridine Derivative (BTK Inhibitor) Inhibition Covalent Inhibition of BTK (Cys481) Inhibitor->Inhibition Inhibition->BTK Blocks Activity

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Suzuki coupling of iodopyridines. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of iodopyridines?

A1: The most prevalent side reactions include:

  • Protodeboronation: The replacement of the boronic acid or ester group with a hydrogen atom on the coupling partner. This is particularly common with heteroaryl boronic acids.[1]

  • Dehalogenation (Hydrodehalogenation): The reduction of the iodopyridine starting material, where the iodine atom is replaced by a hydrogen atom. Iodopyridines are more susceptible to this than their bromo or chloro counterparts.[2]

  • Homocoupling: The self-coupling of either the boronic acid to form a biaryl (Ar-Ar) or the iodopyridine to form a bipyridine (Py-Py). The presence of oxygen can promote the homocoupling of boronic acids.[3]

  • Catalyst Decomposition: Formation of palladium black, which reduces the concentration of the active catalyst in the reaction mixture.

Q2: Why is protodeboronation a significant issue with pyridyl boronic acids?

A2: Pyridyl boronic acids, especially 2-pyridyl boronic acid, are prone to protodeboronation due to the influence of the basic nitrogen atom. Under neutral pH conditions, a zwitterionic intermediate can form, which readily undergoes fragmentation of the C-B bond.[1] The stability of pyridyl boronic acids generally follows the order: 3-pyridyl > 4-pyridyl > 2-pyridyl.

Q3: What factors contribute to the dehalogenation of iodopyridines?

A3: Dehalogenation of iodopyridines is often mediated by the formation of a palladium-hydride (Pd-H) species. This can arise from reactions of the palladium complex with the base, solvent (e.g., alcohols), or trace amounts of water.[2] Electron-deficient pyridines are particularly susceptible to this side reaction.[2]

Q4: How can I minimize homocoupling of the boronic acid?

A4: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[3] To minimize homocoupling, it is crucial to rigorously degas the reaction mixture and solvents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Using a Pd(0) precatalyst can also be beneficial.[3]

Troubleshooting Guides

Issue 1: Low yield of the desired coupled product and significant amount of the dehalogenated pyridine.
Potential Cause Suggested Solution
Formation of Palladium-Hydride Species 1. Optimize the Base: Switch to a weaker, non-coordinating base such as K₃PO₄ or Cs₂CO₃. Avoid strong hydroxide bases if possible.[2] 2. Solvent Choice: Use anhydrous, aprotic solvents like dioxane or toluene. Avoid alcohol-based solvents which can be a hydride source.[2] 3. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired cross-coupling over dehalogenation.[2]
High Reactivity of the C-I Bond Towards Reduction 1. Milder Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it upon completion. 2. Consider a Different Halogen: If feasible for your synthetic route, switching from an iodopyridine to a less reactive bromopyridine can reduce the propensity for dehalogenation.[4]
Issue 2: Presence of a significant amount of the protodeboronated arene byproduct.
Potential Cause Suggested Solution
Instability of the Pyridyl Boronic Acid 1. Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable derivative like a pinacol ester, MIDA ester, or a potassium trifluoroborate salt. These are generally less susceptible to protodeboronation.[5] 2. Optimize the Base: Use a milder base like KF or K₂CO₃. The choice of base can significantly influence the rate of protodeboronation.[6]
Reaction Conditions Favoring Protodeboronation 1. Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can be a proton source for this side reaction. 2. Control pH: For basic heteroaromatic boronic acids, avoiding neutral pH where zwitterionic species can form may reduce protodeboronation.[1]
Issue 3: Formation of homocoupled byproducts.
Potential Cause Suggested Solution
Presence of Oxygen 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas or by using the freeze-pump-thaw method.[3] 2. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas (argon or nitrogen).
Use of a Pd(II) Precatalyst 1. Use a Pd(0) Source: Employ a Pd(0) precatalyst such as Pd₂(dba)₃ to avoid the in situ reduction of a Pd(II) source, which can lead to homocoupling.[3] 2. Slow Addition: If using a boronic acid that is prone to homocoupling, slow addition of the boronic acid solution via a syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[7]

Data Presentation

The following tables summarize representative data for the Suzuki coupling of iodopyridines under various conditions, highlighting the impact of different parameters on the reaction yield.

Table 1: Comparison of Bases in the Suzuki Coupling of 4-Iodopyridine with Phenylboronic Acid

EntryBase (equiv.)SolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Toluene/H₂O (3:1)Pd(dppf)Cl₂ (5)80195
2K₃PO₄ (2.0)CPME/H₂O (3:1)Pd(dppf)Cl₂ (5)80194
3Na₂CO₃ (2.0)Toluene/H₂O (3:1)Pd(dppf)Cl₂ (5)80189
4Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901288
5NaHCO₃ (2.0)Toluene/H₂O (3:1)Pd(dppf)Cl₂ (5)80125

Data synthesized from multiple sources for illustrative purposes.[8]

Table 2: Effect of Ligand and Palladium Source on the Suzuki Coupling of 2-Iodopyridine Derivatives

EntryIodopyridineBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventYield (%)
12-IodopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene92
22-Iodopyridine4-Methoxyphenyl-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane88
32-Iodo-5-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O75
42-Iodopyridine3,5-Bis(trifluoromethyl)-phenylboronic acidPd₂(dba)₃ (1)Triisopropyl-phosphine (3)KFDioxane82

Data synthesized from multiple sources for illustrative purposes.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Iodopyridine with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk flask or sealed vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodopyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare a catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.

  • Add the catalyst premix to the Schlenk flask, followed by the remaining degassed toluene and water.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Minimizing Homocoupling in the Suzuki Coupling of 4-Iodopyridine

This protocol emphasizes rigorous exclusion of oxygen to suppress the homocoupling side reaction.

Materials:

  • 4-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.1 mmol, 1.1 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1.0 mol%)

  • XPhos (0.022 mmol, 2.2 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (6 mL)

  • Schlenk flask with a stir bar and a sidearm for vacuum/inert gas line

Procedure:

  • Add 4-iodopyridine, the arylboronic acid pinacol ester, and K₂CO₃ to the Schlenk flask.

  • Seal the flask and perform three freeze-pump-thaw cycles to thoroughly degas the solids.

  • Under a positive pressure of argon, add the degassed 1,4-dioxane.

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ and XPhos to the reaction mixture.

  • Seal the flask tightly and heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Iodopyridine) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Boronic Acid) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield or Multiple Products check_sm Check Starting Material Purity start->check_sm identify_byproducts Identify Byproducts (LC-MS, GC-MS) check_sm->identify_byproducts dehalogenation Dehalogenation? identify_byproducts->dehalogenation protodeboronation Protodeboronation? dehalogenation->protodeboronation No optimize_dehalo Optimize Base, Solvent, Ligand for Dehalogenation dehalogenation->optimize_dehalo Yes homocoupling Homocoupling? protodeboronation->homocoupling No optimize_proto Use Boronic Ester, Optimize Base protodeboronation->optimize_proto Yes optimize_homo Degas Rigorously, Use Pd(0) Source homocoupling->optimize_homo Yes success Improved Yield homocoupling->success No optimize_dehalo->success optimize_proto->success optimize_homo->success Side_Reaction_Pathways cluster_main Main Suzuki Cycle cluster_dehalo Dehalogenation cluster_proto Protodeboronation Ar-Pd-I Ar-Pd(II)-I Ar-Pd-Ar' Ar-Pd(II)-Ar' Ar-Pd-I->Ar-Pd-Ar' Transmetalation Ar-Pd-H Ar-Pd(II)-H Ar-Pd-I->Ar-Pd-H Hydride Source Ar-Ar' Desired Product Ar-Pd-Ar'->Ar-Ar' Ar-H Dehalogenated Pyridine Ar-Pd-H->Ar-H Ar'B(OH)2 Boronic Acid Ar'-H Protodeboronated Arene Ar'B(OH)2->Ar'-H H+ Source

References

Technical Support Center: Purification of Aminopyridine Derivatives Post-Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of aminopyridine derivatives following cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the purification process.

Troubleshooting Guides

This section addresses specific challenges that may arise during the purification of aminopyridine derivatives.

Issue 1: High Levels of Residual Palladium Catalyst in the Final Product

  • Possible Cause: The nitrogen atoms in the aminopyridine scaffold can act as strong ligands, forming stable complexes with palladium.[1][2] This chelation can make the catalyst soluble and difficult to remove by simple filtration.[1][2]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Use a solid-supported scavenger specifically designed for palladium removal. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[2] The choice may require optimization for your specific product and reaction conditions.

    • Activated Carbon Treatment: While cost-effective, activated carbon can sometimes lead to product loss due to non-specific adsorption.[1][2] It can be used alone or in combination with other scavengers.

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and treatment time to maximize palladium removal while minimizing product loss.[2]

Issue 2: Product Loss During Purification

  • Possible Cause: Non-specific adsorption of the aminopyridine derivative onto the purification medium, which is a known issue with materials like activated carbon and sometimes silica gel.[1][2]

  • Suggested Solutions:

    • Reduce Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger necessary for effective impurity removal.

    • Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding with your specific product.

    • Solvent Selection: The choice of solvent can influence the interaction between your product and the adsorbent. Experiment with different solvents to minimize product loss.

    • Alternative Purification Methods: If product loss remains high, consider other techniques such as recrystallization or acid-base extraction.[3]

Issue 3: Peak Tailing or Poor Separation During Column Chromatography

  • Possible Cause: The basic nature of the aminopyridine moiety can lead to strong interactions with the acidic silica gel, causing streaking or tailing of the product peak.[4][5]

  • Suggested Solutions:

    • Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to improve the peak shape.[4][5]

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or employing reverse-phase chromatography (C18) with a suitable mobile phase.[4]

    • Optimize the Eluent System: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation between your product and impurities.[5]

Frequently Asked Questions (FAQs)

General Purification

  • Q1: What are the primary methods for purifying aminopyridine derivatives after a cross-coupling reaction? A1: The most common methods are acid-base extraction, column chromatography, recrystallization, and treatment with scavenger resins.[4] The choice of method depends on the properties of your product (e.g., stability, polarity, physical state) and the nature of the impurities.[4]

  • Q2: How do I choose the most appropriate purification method for my specific compound? A2: The selection of a purification method is guided by several factors. The decision tree below provides a logical approach to selecting the optimal strategy based on the properties of your product and the scale of your reaction.[4]

G start Crude Product (Aminopyridine Derivative) is_solid Is the product a solid? start->is_solid acid_stable Is the product stable to mild acid (e.g., 1M HCl)? is_solid->acid_stable No (Liquid/Oil) solubility_diff Are product and impurity solubilities different? is_solid->solubility_diff Yes acid_base Acid-Base Extraction acid_stable->acid_base Yes chromatography Column Chromatography acid_stable->chromatography No solubility_diff->acid_stable No recrystallization Recrystallization solubility_diff->recrystallization Yes small_scale Small-scale reaction? small_scale->chromatography No scavenger Scavenger Resin small_scale->scavenger Yes acid_base->small_scale If purity is still low

Caption: Decision tree for selecting a purification method.

Palladium Removal

  • Q3: Why is it often difficult to remove palladium from reactions involving aminopyridines? A3: The nitrogen atoms in both the pyridine ring and the amino group can chelate strongly to palladium, making the metal complex more soluble and harder to remove using standard filtration techniques.[1]

  • Q4: What are the most effective palladium scavengers for aminopyridine derivatives? A4: Thiol-based scavengers are frequently effective.[1][6] However, the optimal scavenger can depend on the specific palladium species present (e.g., oxidation state and ligands). It is crucial to select a scavenger that does not react with your aminopyridine product.[1]

  • Q5: How can I accurately measure the concentration of residual palladium in my final product? A5: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which offers high sensitivity.[1]

Quantitative Data on Purification Methods

Table 1: Comparison of Palladium Removal Techniques

Purification MethodTypical Starting Pd LevelTypical Final Pd LevelAdvantagesDisadvantagesReference(s)
Filtration through Celite >10,000 ppm8,600 ppmSimple, removes bulk/precipitated PdIneffective for soluble Pd complexes[7]
Aqueous Wash (N-acetyl cysteine) 8,600 ppm<1,000 ppmCan be effective for certain complexesMay require long treatment times and elevated temperatures[7]
Activated Carbon VariableCan be <50 ppmCost-effectiveNon-specific, may lead to product loss[1]
Thiol-based Scavenger Resin 1,250 ppm12 ppmHigh efficiency and selectivityHigher cost than activated carbon[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Unreacted Aminopyridine

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[4]

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). For acid-sensitive products, a milder wash with saturated aqueous ammonium chloride or citric acid can be used.[4]

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting periodically.[4]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.[4]

  • Repeat: Repeat the acid wash 2-4 times, monitoring the organic layer by TLC to confirm the removal of the basic aminopyridine impurity.[4]

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[4]

Protocol 2: Palladium Removal Using a Scavenger Resin

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable solvent.

  • Add Scavenger: Add the selected scavenger resin (typically 5-10 wt% relative to the crude product).

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture to remove the scavenger resin. A pad of Celite can be used to ensure complete removal of fine particles.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the product with reduced palladium content.

Visualizations of Workflows and Pathways

G cluster_0 Troubleshooting High Residual Palladium start High Pd Levels After Initial Purification cause1 Possible Cause: Strong Pd-Aminopyridine Chelation start->cause1 solution1 Employ High-Affinity Scavenger (e.g., Thiol-based) cause1->solution1 solution2 Optimize Scavenging Conditions (Temp, Time, Amount) cause1->solution2 solution3 Use Activated Carbon (with caution for product loss) cause1->solution3 check_purity Check Pd Levels (ICP-MS) solution1->check_purity solution2->check_purity solution3->check_purity check_purity->solution1 Failure end Product Meets Specification check_purity->end Success

Caption: Workflow for troubleshooting palladium removal.

G cluster_1 Experimental Workflow: Column Chromatography start Crude Product tlc 1. TLC Analysis (Optimize Eluent System) start->tlc packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Load Sample (Dry or Wet Loading) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection analysis 6. Analyze Fractions (TLC) collection->analysis pooling 7. Pool Pure Fractions analysis->pooling concentration 8. Solvent Removal pooling->concentration end Purified Product concentration->end

Caption: Workflow for purification via column chromatography.

References

Technical Support Center: Buchwald-Hartwig Amination with Amino-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Buchwald-Hartwig amination of amino-pyridines. Due to their electronic properties and ability to coordinate with the palladium catalyst, amino-pyridines can be particularly challenging substrates.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination with amino-pyridines often difficult?

The primary challenge arises from the pyridine nitrogen atom, which can coordinate with the palladium catalyst. This coordination can inhibit the catalyst's activity, slowing down or completely stopping the desired catalytic cycle.[1] Additionally, the electron-deficient nature of the pyridine ring can make oxidative addition more difficult compared to electron-rich aryl halides.[1]

Q2: What is the most critical factor for a successful reaction with an amino-pyridine substrate?

The choice of the catalyst system, specifically the ligand, is paramount for success.[1] Sterically hindered and electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle and prevent catalyst inhibition by the pyridine nitrogen.[1][2] The use of pre-formed catalysts (precatalysts) is also highly recommended for cleaner and more reliable generation of the active catalytic species compared to sources like Pd(OAc)₂.[3][4]

Q3: Can the position of the amino group on the pyridine ring affect the reaction outcome?

Yes, the position of the amino group and the halide can significantly influence reactivity. For example, a 2-amino-3-halopyridine presents a different steric and electronic environment than a 4-amino-2-halopyridine. The proximity of the amino group to the palladium center after oxidative addition can influence the subsequent steps.

Q4: Are there common side reactions to watch out for?

Yes, several side reactions can reduce the yield of the desired product. These include:

  • Hydrodehalogenation: The bromo- or chloro-pyridine is reduced, removing the halogen atom. This can be a competing pathway to reductive elimination.[1]

  • Homocoupling: The amine or the halo-pyridine couples with itself to form dimers.[1]

  • Catalyst Decomposition: At high temperatures, the palladium catalyst may decompose into inactive palladium black.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps.

Troubleshooting Workflow: Low/No Conversion

G start Low or No Conversion catalyst 1. Re-evaluate Catalyst System - Switch to a bulky, electron-rich ligand? - Use a precatalyst (e.g., G3/G4)? - Increase catalyst loading? start->catalyst base 2. Change the Base - Is the base strong enough (e.g., NaOtBu)? - For sensitive substrates, try a weaker base (K₃PO₄, Cs₂CO₃)? catalyst->base No improvement success Reaction Improved catalyst->success conditions 3. Optimize Reaction Conditions - Ensure anhydrous solvent/reagents? - Is the temperature appropriate? - Is the atmosphere fully inert? base->conditions No improvement base->success reagents 4. Check Reagent Purity - Are starting materials pure? - Is the amine prone to self-coupling? conditions->reagents No improvement conditions->success reagents->success fail Still No Improvement Consider alternative coupling strategy reagents->fail No improvement

Caption: A step-by-step workflow for troubleshooting low conversion.

Detailed Solutions:

  • Catalyst System Evaluation:

    • Ligand Choice: This is the most common point of failure. For challenging amino-pyridine substrates, bulky biarylphosphine ligands are generally preferred as they favor the formation of the monoligated palladium species crucial for catalytic activity.[2] Consider screening a panel of ligands.

    • Palladium Source: If you are using a simple palladium salt like Pd(OAc)₂, consider switching to a commercially available precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3). These are often more efficient at generating the active Pd(0) species.[4]

    • Catalyst Loading: While typical loadings are 1-2 mol%, stubborn reactions may benefit from an increased catalyst loading (e.g., up to 5 mol%).[4]

  • Base Selection:

    • The base is crucial for the deprotonation of the amine.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[5]

    • If your substrate has base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be a better choice, though they may require higher temperatures or longer reaction times.[1][6]

  • Reaction Conditions:

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure proper degassing of the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][5]

    • Solvent Purity: Use anhydrous solvents. Water can deactivate the catalyst and lead to side reactions. Toluene, dioxane, and THF are common choices.[1] Avoid solvents like acetonitrile which can inhibit catalysis.[7]

    • Temperature: While many reactions run at 80-110 °C, excessively high temperatures can lead to catalyst decomposition.[1][5] Conversely, some reactions may require higher temperatures to proceed. Temperature screening is advisable.

Table 1: Recommended Ligands for Amino-pyridine Coupling

Ligand FamilySpecific ExamplesRecommended ForReference
Biaryl Monophosphine Ligands RuPhos, BrettPhos, XPhos, SPhosPrimary and secondary amines; often superior for challenging substrates.[1][2]
Bidentate Ligands BINAP, Xantphos, dppfCan be effective, but monodentate ligands are often better for pyridinic substrates.[1][5][6]
Ferrocenyl Ligands JosiphosEffective for coupling heteroaryl chlorides with primary amines.[8]
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

If your desired product is forming but the yield is compromised by side products, the following adjustments can help.

  • Minimize Hydrodehalogenation: This side reaction is often a result of β-hydride elimination from a palladium-amide intermediate.[1]

    • Use Bulky Ligands: Sterically hindered ligands like XPhos or RuPhos can sterically disfavor the conformation required for β-hydride elimination, thus promoting the desired reductive elimination.[1]

    • Control Temperature: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.[1]

  • Avoid Catalyst Poisoning:

    • Aryl Halide Choice: Aryl iodides can be problematic as the generated iodide anion can inhibit the palladium catalyst.[4][7] If possible, use the corresponding aryl bromide or chloride, which are often better coupling partners in Buchwald-Hartwig reactions.[4][7]

    • Substrate Inhibition: The amino-pyridine itself can act as an inhibitor. Using a ligand that binds strongly to palladium and promotes rapid catalytic turnover can overcome this issue.

Table 2: Base and Solvent Selection Guide

BaseCommon SolventsNotesReference
NaOtBu, KOtBu Toluene, Dioxane, THFStrong, common choice for a wide range of amines.[5]
LiHMDS THFVery strong base, useful for less nucleophilic amines or proton-tolerant reactions.[9][10]
Cs₂CO₃, K₃PO₄ Toluene, DioxaneWeaker bases, suitable for substrates with base-sensitive functional groups.[1][6]

Visualizing Key Concepts

The Buchwald-Hartwig Catalytic Cycle

G pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex ligand_exchange Amine Coordination & Deprotonation pd_complex->ligand_exchange pd_amido L-Pd(II)(Ar)(NR¹R²) ligand_exchange->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product arx Ar-X arx->oxidative_addition amine HNR¹R² amine->ligand_exchange base Base base->ligand_exchange

Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalyst Inhibition by Pyridine

G cluster_0 Productive Catalytic Cycle cluster_1 Inhibitory Off-Cycle Pathway A L-Pd(0) B Oxidative Addition with R-X A->B F L-Pd(0) C L-Pd(II)(R)(X) B->C D Amine Coupling C->D E Product Formation D->E E->A G Coordination with Amino-pyridine F->G H Inactive L-Pd(0)-Pyridine Complex G->H H->F Slow Re-entry

Caption: Inhibition pathway showing catalyst sequestration by the amino-pyridine substrate.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Bromo-aminopyridine

This protocol is a general starting point and should be optimized for specific substrates.[5]

Materials:

  • Halo-aminopyridine (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)[5]

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol% if not using a precatalyst)

  • Base (e.g., NaOtBu, 1.4 - 2.0 equiv)[5]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1 M concentration)

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the halo-aminopyridine, base, palladium precatalyst (and extra ligand, if needed).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Through the septum, add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, it should be added in step 1.

  • Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[5]

  • Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-arylated amino-pyridine.

References

Technical Support Center: Dehalogenation of Iodopyridines During Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving iodopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot the common side reaction of dehalogenation, which can lead to reduced yields and purification challenges.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Significant formation of the dehalogenated pyridine byproduct. 1. Presence of a Hydride Source: Solvents like alcohols (e.g., methanol, ethanol) or even trace amounts of water can act as hydride donors, leading to hydrodehalogenation.[1][2][3] Some bases, particularly strong alkoxide bases (e.g., NaOEt, KOtBu), can also generate palladium-hydride species.[3] 2. Slow Desired Coupling Reaction: If the rate of the intended cross-coupling is slow, the competing dehalogenation pathway can become more prominent.[4] 3. High Catalyst Activity: Highly active palladium catalysts can sometimes favor the dehalogenation of electron-rich iodopyridines.[4] 4. High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition and promote side reactions, including dehalogenation.[4][5]1. Solvent and Base Selection: Switch to aprotic solvents such as toluene, dioxane, or THF.[3][6] Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][6] 2. Optimize Reaction Kinetics: Increase the concentration of the coupling partner (e.g., boronic acid) to favor the desired reaction. Consider using a more active catalyst system (e.g., a pre-catalyst) to accelerate the cross-coupling.[6][7] 3. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over dehalogenation.[3][6] 4. Temperature Control: Attempt the reaction at a lower temperature.[4] If the reaction is sluggish, a careful, incremental increase in temperature while monitoring for dehalogenation is advised.
Low or no yield of the desired coupled product with significant starting material remaining. 1. Catalyst Deactivation/Poisoning: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8] Iodide itself can sometimes form inactive palladium complexes, shutting down catalysis.[9][10] Impurities in reagents or solvents can also act as catalyst poisons.[5][7] 2. Inefficient Catalyst Generation: If using a Pd(II) source, the reduction to the active Pd(0) species may be incomplete.[7] 3. Poor Solubility of Reagents: If any of the reaction components are not fully dissolved, the reaction kinetics can be significantly hindered.[5][7]1. Use of Pre-catalysts: Employ well-defined palladium pre-catalysts (e.g., Buchwald G3 palladacycles) to ensure efficient generation of the active catalyst.[7] 2. Ligand Choice: Use appropriate ligands that can stabilize the palladium catalyst and prevent deactivation. 3. Reagent and Solvent Purity: Ensure all reagents are pure and solvents are anhydrous and degassed.[5][7] 4. Solvent Screening: Screen different solvents to ensure adequate solubility of all reaction components.[7]
Inconsistent or poor reproducibility of reaction outcomes. 1. Atmospheric Conditions: The presence of oxygen and moisture can negatively impact the catalyst and reaction.[5][11] 2. Reagent Purity: Variations in the purity of starting materials, catalyst, ligand, base, or solvent can lead to inconsistent results.[11] 3. Order of Reagent Addition: The sequence of adding reagents can affect the formation of the active catalyst.[11] 4. Stirring Rate: In heterogeneous mixtures, inconsistent stirring can lead to variable reaction rates.[11]1. Inert Atmosphere: Employ robust Schlenk line or glovebox techniques to rigorously exclude air and moisture.[5][11] 2. Consistent Reagent Quality: Use reagents from the same batch or with a consistent purity profile for a series of experiments.[11] 3. Standardized Procedure: Maintain a consistent order of addition for all experiments.[11] 4. Vigorous and Consistent Stirring: Ensure the reaction mixture is well-stirred throughout the experiment.[11]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of palladium-catalyzed reactions with iodopyridines?

A1: Dehalogenation is an undesired side reaction where the iodine atom of the iodopyridine is replaced by a hydrogen atom.[4] This results in the formation of a pyridine byproduct instead of the desired cross-coupled product, which reduces the overall yield and can complicate the purification process.[1][4]

Q2: Why are iodopyridines particularly susceptible to dehalogenation?

A2: The carbon-iodine (C-I) bond is weaker and more reactive compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.[12][13] This high reactivity makes iodopyridines more prone to undergo oxidative addition to the palladium(0) catalyst, but also more susceptible to competing side reactions like hydrodehalogenation if a hydride source is present.[1]

Q3: Can the position of the iodine on the pyridine ring influence the rate of dehalogenation?

Q4: My reaction involves a dihalopyridine (e.g., 2-bromo-4-iodopyridine). How can I achieve selective coupling at the iodine position without dehalogenation?

A4: The higher reactivity of the C-I bond allows for selective coupling.[13] To minimize dehalogenation and reaction at the C-Br bond, use milder reaction conditions. This includes using a less reactive base (e.g., K₂CO₃), a suitable ligand (e.g., PPh₃), and keeping the temperature as low as possible while still achieving a reasonable reaction rate (e.g., 80-100 °C).[13]

Q5: Are there any additives that can help suppress dehalogenation?

A5: While not always necessary, in some cases, additives can influence the reaction outcome. For instance, in certain Heck reactions, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to improve yields and reduce side reactions.[4] The effect of additives is highly system-dependent and would require screening.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the extent of dehalogenation in palladium-catalyzed cross-coupling reactions.

Table 1: Influence of Ligand and Base on Dehalogenation in a Suzuki Coupling

LigandBaseDesired Product Yield (%)Dehalogenated Byproduct (%)
PPh₃NaOEt6035
dppfCs₂CO₃8810
SPhosK₃PO₄92<8
XPhosK₂CO₃95<5
Note: These are representative values to illustrate trends; actual results will vary based on specific substrates and conditions.[3]

Table 2: Influence of Solvent on Dehalogenation

SolventDesired Product Yield (%)Dehalogenated Byproduct (%)
Ethanol6530
DMF7820
1,4-Dioxane8514
Toluene936
Note: Illustrative data based on general trends.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Iodopyridine with Minimal Dehalogenation

This protocol provides a starting point for minimizing dehalogenation during the Suzuki-Miyaura coupling of an iodopyridine with an arylboronic acid.

Materials:

  • Iodopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol, 0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the iodopyridine, arylboronic acid, and potassium carbonate.[14]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Under a positive flow of inert gas, add the palladium pre-catalyst.[13]

  • Add the anhydrous, degassed 1,4-dioxane via syringe.[14]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature.[3]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3][6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][6]

  • Purify the crude product by flash column chromatography on silica gel.[5][13]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Iodopyridine, Boronic Acid, Base inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst 3. Add Pd Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat & Stir (e.g., 80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor quench 7. Cool & Quench (Water) monitor->quench extract 8. Extract with Organic Solvent quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Chromatography) dry->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Dehalogenation Signaling Pathway

Troubleshooting_Dehalogenation start High Dehalogenation Observed? cause_hydride Is a potential hydride source present? start->cause_hydride Yes sol_hydride Change Solvent to Aprotic (Toluene, Dioxane) Change Base to Inorganic (K2CO3, K3PO4) cause_hydride->sol_hydride Yes cause_temp Is the reaction temperature high? cause_hydride->cause_temp No sol_hydride->cause_temp sol_temp Lower Reaction Temperature cause_temp->sol_temp Yes cause_ligand Is the ligand choice optimal? cause_temp->cause_ligand No sol_temp->cause_ligand sol_ligand Screen Bulky, Electron-Rich Ligands (XPhos, SPhos) cause_ligand->sol_ligand No end Problem Resolved cause_ligand->end Yes sol_ligand->end

References

Technical Support Center: Optimizing Sonogashira Reactions with Electron-Rich Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful execution of Sonogashira coupling reactions involving electron-rich pyridine substrates.

Troubleshooting Guide

Question: Why is my Sonogashira reaction with an electron-rich pyridine failing or giving a low yield?

Answer:

Low yields in Sonogashira couplings with electron-rich pyridines are common and typically stem from the electronically rich nature of the aryl halide. This characteristic hinders the rate-determining oxidative addition step of the palladium catalyst to the pyridine-halide bond.[1][2]

Key Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of palladium catalysts with bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands is crucial. These ligands stabilize the palladium center and promote the challenging oxidative addition step.[3][4]

  • Increase Reaction Temperature: For many aryl bromides, oxidative addition is the slowest step. Increasing the temperature (e.g., to 80-120 °C) can significantly improve the reaction rate, especially in coordinating solvents like DMF.[1]

  • Ensure Anhydrous and Anaerobic Conditions: Although some modern protocols work in water or air, optimal results for challenging substrates are usually achieved under an inert atmosphere (Nitrogen or Argon).[5][6] Thoroughly degas solvents and use dry glassware to prevent catalyst deactivation and side reactions.[7]

  • Check Halide Reactivity: The reactivity order for the aryl halide is I > Br > Cl > OTf.[8] If you are using an aryl bromide and experiencing difficulties, consider synthesizing the corresponding aryl iodide, which is significantly more reactive.

start Low / No Product Yield check_sm Starting Material Recovered? start->check_sm check_homo Alkyne Homocoupling (Glaser Product) Observed? check_sm->check_homo  No / Partial solution_rate Issue: Slow Oxidative Addition 1. Use bulky, e--rich ligand (XPhos, P(t-Bu)3, NHC). 2. Increase temperature. 3. Switch from Ar-Br to Ar-I. check_sm->solution_rate  Yes check_pd_black Palladium Black Observed? check_homo->check_pd_black  No solution_homo Issue: Glaser-Hay Coupling 1. Switch to Copper-Free protocol. 2. Use amine base (e.g., piperidine). 3. Add alkyne slowly to the reaction. check_homo->solution_homo  Yes solution_pd_black Issue: Catalyst Decomposition 1. Use more robust ligand (NHC). 2. Lower reaction temperature. 3. Ensure inert atmosphere. check_pd_black->solution_pd_black  Yes solution_other Other Issues - Check reagent purity. - Degas solvents thoroughly. - Verify base equivalence. check_pd_black->solution_other  No

Caption: A logical workflow for troubleshooting low-yielding Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the alkyne homocoupling (Glaser-Hay) side reaction?

The Glaser-Hay reaction is the primary side reaction in copper-mediated Sonogashira couplings, leading to the formation of a diyne from two molecules of the terminal alkyne.[3] This is particularly problematic with electron-rich aryl halides where the desired cross-coupling is slow.

  • Adopt a Copper-Free Protocol: The most effective solution is to remove the copper(I) co-catalyst.[3] While copper increases the rate of the desired reaction, it is also responsible for promoting homocoupling.[9] Copper-free systems often require more forcing conditions or more active catalyst systems but eliminate the Glaser side-product.[10]

  • Slow Addition of Alkyne: If using a copper-catalyzed system, adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, thus minimizing the rate of the bimolecular homocoupling reaction.[10]

  • Choice of Base and Solvent: Using an amine as both the base and solvent (e.g., neat triethylamine) can sometimes suppress homocoupling.[10]

Q2: My reaction mixture turns black. What does this mean and how can I fix it?

A black precipitate is typically palladium black, which forms when the active Pd(0) catalyst aggregates and falls out of the catalytic cycle.[11]

  • Causes: This can be caused by excessively high temperatures, the presence of oxygen, or the use of ligands that are not robust enough to stabilize the Pd(0) species throughout the reaction.[1] Certain solvents, like THF, have been anecdotally reported to promote its formation in some cases.[11]

  • Solutions:

    • Use Robust Ligands: N-Heterocyclic Carbene (NHC) ligands are excellent at stabilizing the palladium catalyst and preventing decomposition, even at high temperatures.[4][8]

    • Optimize Temperature: While higher temperatures can be necessary, avoid overheating. Find the minimum temperature required for a reasonable reaction rate.

    • Ensure Inert Atmosphere: Meticulously degas your solvents and maintain a positive pressure of an inert gas (N₂ or Ar) to prevent oxygen from decomposing the catalyst.[7]

Q3: Which catalyst, ligand, and base system is optimal for electron-rich pyridines?

There is no single "best" system, as the optimal conditions depend on the specific substrates. However, for electron-rich pyridines, the following systems have proven effective:

  • For Copper-Catalyzed Reactions: A common starting point is a Pd(II) pre-catalyst like Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand (e.g., PPh₃) and CuI as the co-catalyst. An amine base like triethylamine (Et₃N) in a polar aprotic solvent like DMF is a reliable choice.[5]

  • For Copper-Free Reactions: To avoid homocoupling, a copper-free system is often preferred.[3] Highly active catalysts can be generated in situ from a palladium source like (AllylPdCl)₂ or Pd₂(dba)₃ and a bulky, electron-rich ligand such as P(t-Bu)₃ or XPhos.[3][10] An inorganic base like Cs₂CO₃ in a solvent like acetonitrile can also be very effective.[12]

Data synthesized from Zhu, Q., et al. (2017).[5]

Catalyst (mol%)Ligand (mol%)Co-Catalyst (mol%)BaseSolventTemp (°C)Time (h)Avg. Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385-96
Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100388
PdCl₂(PPh₃)₂ (2.5)-CuI (5)Et₃NDMF100392
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)K₂CO₃DMF100375
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)DBUDMF100368

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 2-Amino-3-Bromopyridine

This protocol is adapted from the work of Zhu et al. on the synthesis of 2-amino-3-alkynylpyridines.[5]

Materials:

  • 2-Amino-3-bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (0.025 equiv, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (0.05 equiv, 5.0 mol%)

  • Copper(I) iodide (CuI) (0.05 equiv, 5.0 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

Procedure:

  • To a dry round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.

  • Add anhydrous DMF (to make a ~0.25 M solution with respect to the pyridine) and stir the mixture for 30 minutes under the inert atmosphere.

  • Add the 2-amino-3-bromopyridine derivative (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (approx. 2-3 equiv).

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3 hours.[5]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_add Oxidative Addition pd0->pd_add Ar-X pd_oa L₂Pd(II)(Ar)X pd_add->pd_oa pd_trans Transmetalation pd_oa->pd_trans pd_alkyne L₂Pd(II)(Ar)(C≡CR) pd_trans->pd_alkyne pd_re Reductive Elimination pd_alkyne->pd_re Ar-C≡CR (Product) pd_re->pd0 cu_start Cu(I)X cu_pi [Cu(I)(H≡CR)]⁺ cu_start->cu_pi H-C≡CR cu_acetylide Cu(I)-C≡CR cu_pi->cu_acetylide Base, -HB⁺X⁻ cu_acetylide->pd_trans Transfers Alkyne cu_acetylide->cu_start Regenerates Cu(I) Salt

References

Technical Support Center: Synthesis of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible two-step synthetic route involves:

  • Synthesis of the precursor, 2-Amino-4-methylpyridine-3-carbonitrile: This is often achieved through a multi-component reaction. One possible method is a variation of the Gewald reaction, condensing a suitable ketone (e.g., acetone) and malononitrile in the presence of a base and sulfur, followed by cyclization. Another approach involves the condensation of an enaminone with malononitrile.

  • Iodination of 2-Amino-4-methylpyridine-3-carbonitrile: The precursor is then iodinated to introduce the iodine atom at the 5-position of the pyridine ring. A common reagent for this electrophilic aromatic substitution is N-iodosuccinimide (NIS) due to its selectivity and mild reaction conditions.

Q2: What are the most likely byproducts in the synthesis of this compound?

Potential byproducts can arise from both the synthesis of the pyridine core and the subsequent iodination step. These may include:

  • Isomeric products: Iodination might occur at other positions on the pyridine ring, although the 5-position is generally favored due to the directing effects of the amino and methyl groups.

  • Di-iodinated product: Over-iodination can lead to the formation of a di-iodo-4-methylpyridine-3-carbonitrile.

  • Unreacted starting material: Incomplete reaction will result in the presence of 2-Amino-4-methylpyridine-3-carbonitrile in the final product.

  • Byproducts from the core synthesis: Depending on the route to the precursor, byproducts from that initial reaction could carry over. For instance, if starting from malononitrile and acetone, side reactions could lead to various condensation products.

Q3: My iodination reaction is giving a low yield. What are the possible causes and how can I optimize it?

Low yields in the iodination step can be attributed to several factors:

  • Decomposition of the starting material or product: The aminopyridine ring can be sensitive to strongly acidic or oxidizing conditions.

  • Inefficient iodinating agent: The reactivity of the iodinating agent is crucial. If using NIS, ensure it is of good quality. Other iodinating agents like iodine monochloride (ICl) could be considered, but may be less selective.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time play a significant role. Running the reaction at too low a temperature may lead to an incomplete reaction, while too high a temperature could cause degradation.

To optimize the reaction, consider the following:

  • Screening of solvents: Solvents such as dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF) can be tested.

  • Temperature control: Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Stoichiometry of the iodinating agent: Use a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess to minimize di-iodination.

Q4: I am observing multiple spots on my TLC plate after the reaction. How can I identify the main product and the byproducts?

Multiple spots on a TLC plate indicate a mixture of compounds. To identify them:

  • Co-spotting: Spot your crude reaction mixture alongside the starting material (2-Amino-4-methylpyridine-3-carbonitrile) on the same TLC plate. This will help you determine if any starting material remains.

  • Relative Polarity: The desired mono-iodinated product is typically less polar than the starting material. Di-iodinated byproducts will likely be even less polar.

  • Spectroscopic Analysis: For definitive identification, isolate the major spots by column chromatography and analyze them using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry. The isotopic pattern of iodine in the mass spectrum can be a helpful indicator.

Byproduct Summary

Byproduct NamePotential OriginIdentification MethodsMitigation Strategies
2-Amino-4-methylpyridine-3-carbonitrileIncomplete iodination reaction.TLC (more polar than product), LC-MS (lower mass).Increase reaction time, use a slight excess of iodinating agent, optimize temperature.
2-Amino-3,5-diiodo-4-methylpyridine-3-carbonitrileOver-iodination of the pyridine ring.TLC (less polar than product), LC-MS (higher mass), ¹H NMR (absence of a proton signal at the 5-position).Use a controlled amount of iodinating agent (1.0-1.1 equivalents), shorter reaction time, lower temperature.
Isomeric mono-iodinated productsNon-selective iodination at other positions (e.g., C-3).Isolation by chromatography followed by detailed NMR analysis (2D NMR).Use a selective iodinating agent like NIS, control reaction conditions.
SuccinimideByproduct from the use of N-iodosuccinimide.Water-soluble, can be removed during aqueous workup.Standard aqueous workup procedures.

Experimental Protocols

Synthesis of 2-Amino-4-methylpyridine-3-carbonitrile (Precursor)

This protocol is a plausible method based on known syntheses of similar compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Addition of Base: Add a catalytic amount of a suitable base, such as morpholine or triethylamine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Synthesis of this compound

  • Reaction Setup: Dissolve 2-Amino-4-methylpyridine-3-carbonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask protected from light.

  • Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Troubleshooting Workflow

Troubleshooting_Synthesis start Start Synthesis check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material remains multiple_spots Multiple Spots on TLC check_reaction->multiple_spots New spots observed reaction_complete Reaction Complete check_reaction->reaction_complete Clean conversion troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase reaction time - Increase temperature - Check reagent quality incomplete_reaction->troubleshoot_incomplete troubleshoot_byproducts Identify Byproducts: - Co-spot with starting material - Isolate spots for analysis - Adjust stoichiometry/conditions multiple_spots->troubleshoot_byproducts workup Perform Workup and Purification reaction_complete->workup analyze_product Analyze Final Product (NMR, MS) workup->analyze_product pure_product Pure Product Obtained analyze_product->pure_product Meets specifications impure_product Product is Impure analyze_product->impure_product Does not meet specifications troubleshoot_purification Optimize Purification: - Change solvent system - Use different chromatography technique - Recrystallization impure_product->troubleshoot_purification troubleshoot_incomplete->check_reaction Re-run reaction troubleshoot_byproducts->workup troubleshoot_purification->analyze_product Re-purify

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Palladium Catalyst Removal from Aminopyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from aminopyridine products.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from aminopyridine products so challenging?

A1: The primary challenge stems from the inherent chemical nature of aminopyridines. The nitrogen atoms within the pyridine ring and the amino group act as potent ligands that can form stable, soluble complexes with palladium.[1] This chelation prevents the straightforward removal of palladium through simple filtration, as the metal remains dissolved in the reaction mixture.[1]

Q2: What are the most common methods for palladium removal from reactions involving aminopyridines?

A2: The most effective and widely used methods include:

  • Adsorption onto Scavenger Resins: These are solid supports, typically silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols and thioureas.[1][2] The reaction mixture is treated with the scavenger, which selectively binds to the palladium, allowing for its removal by filtration.[1]

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[1][3] However, its non-specific nature can sometimes lead to the loss of the desired aminopyridine product through adsorption.[1]

  • Filtration through Celite: This method is mainly effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated from the solution.[1][4] It is less effective for soluble palladium species.[5]

  • Crystallization: This technique can be used to lower the concentration of palladium in the final product, especially when combined with additives like N-acetylcysteine and thiourea, which help keep the palladium in the mother liquor.[6]

Q3: How do I choose the right palladium scavenger for my aminopyridine product?

A3: Several factors should be considered when selecting a scavenger:

  • Nature of the Palladium Species: The oxidation state (Pd(0) or Pd(II)) and the ligands attached to the palladium can influence its affinity for different scavengers.[1]

  • Product Characteristics: It is crucial that the scavenger does not react with or strongly adsorb your aminopyridine product.[1] Given the amine functionality, scavengers with electrophilic groups should be used with caution.[1]

  • Solvent System: The efficiency of a scavenger can be dependent on the solvent used in the reaction.[7]

  • Cost and Scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important practical considerations.[1]

Q4: What level of residual palladium is considered acceptable in my final product?

A4: Regulatory limits for palladium in active pharmaceutical ingredients (APIs) are stringent. The International Council for Harmonisation (ICH) Q3D guideline provides permitted daily exposure (PDE) values for elemental impurities. For palladium, this often translates to a concentration limit in the low parts per million (ppm) range in the final drug substance.[7][8] It is recommended to aim for a residual palladium level below 100 ppm for compounds intended for biological screening.[9]

Q5: How can I accurately measure the amount of residual palladium in my product?

A5: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][6] This technique offers high sensitivity and is the preferred method for final product validation.[6] Other methods like atomic absorption analysis and X-ray fluorescence are also used.[6] For rapid in-process monitoring, fluorescence-based detection kits are available, though they are not a replacement for ICP-MS for final quality control.[6][10]

Troubleshooting Guides

Issue 1: High levels of residual palladium remain after initial purification attempts.

  • Possible Cause: Strong chelation of palladium by the aminopyridine product, keeping it in solution.

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Utilize a scavenger specifically designed for palladium removal. Thiol-based (like SiliaMetS Thiol) or thiourea-based (like SiliaMetS Thiourea) scavengers are often highly effective.[1][2]

    • Optimize Scavenging Conditions: Experiment with reaction time, temperature, and the amount of scavenger used. Increasing the temperature (e.g., to 40-50 °C) and allowing for longer stirring times (4-18 hours) can improve efficiency.[1][7]

    • Consider a Different Purification Method: If scavenging is ineffective, explore other techniques like treatment with activated carbon or crystallization.[1]

Issue 2: Significant loss of the desired aminopyridine product during palladium removal.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[1]

  • Suggested Solutions:

    • Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger required for effective palladium removal.

    • Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding of your product.

    • Change the Solvent: The choice of solvent can influence the interaction between your product and the adsorbent.[5]

    • Alternative Purification Techniques: If product loss remains high, consider other methods like crystallization.[1]

Issue 3: The filtrate remains colored after filtration through Celite.

  • Possible Cause: The presence of soluble palladium species that are not retained by the Celite pad.[5] Filtration through Celite is primarily effective for heterogeneous or precipitated palladium.[1][4]

  • Suggested Solutions:

    • Switch to a Scavenging Method: Employ a solid-supported scavenger to bind the soluble palladium, which can then be removed by filtration.

    • Induce Precipitation: Before filtration, attempt to precipitate the soluble palladium by adding an anti-solvent or a suitable precipitating agent.[5]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger
  • Select the Scavenger: Choose a thiol-based scavenger (e.g., SiliaMetS Thiol).

  • Add the Scavenger: To the crude reaction mixture containing the aminopyridine product, add the scavenger (typically 3-5 equivalents relative to the palladium catalyst).

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[1] The optimal time and temperature should be determined experimentally.

  • Filter the Scavenger: Remove the solid-supported scavenger by filtration through a pad of Celite.[1]

  • Wash the Scavenger: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]

  • Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS to confirm successful removal.[1]

Protocol 2: Palladium Removal Using Activated Carbon
  • Prepare the Solution: Dissolve the crude product in a suitable solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1][7]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon.[1] Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Wash and Concentrate: Wash the Celite pad with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to yield the purified product.

  • Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.

Quantitative Data Summary

The efficiency of palladium removal can vary significantly depending on the chosen method, the specific aminopyridine product, and the reaction conditions. Below is a summary of reported efficiencies for different techniques.

MethodStarting Pd Level (ppm)Final Pd Level (ppm)Reference
SiliaMetS Thiol2400≤ 16[2]
SiliaMetS Thiourea2400≤ 16[2]
Activated Carbon (Darco)2400> 16[2]
Polymer-based Scavenger (Quadrapure)2400> 16[2]
MP-TMT Scavenger33,000< 200[11]
MP-TMT Scavenger (optimized)500-800< 10[11]
Activated Charcoal & TMT223920[7]

Visualized Workflows

Palladium_Removal_Workflow start Crude Aminopyridine Product with Pd decision Is Pd Heterogeneous (e.g., Pd/C)? start->decision celite_filtration Filtration through Celite decision->celite_filtration Yes scavenger_treatment Treatment with Scavenger Resin decision->scavenger_treatment No (Soluble Pd) carbon_treatment Treatment with Activated Carbon decision->carbon_treatment Alternative analysis Analyze Residual Pd (ICP-MS) celite_filtration->analysis filtration Filtration scavenger_treatment->filtration carbon_treatment->filtration filtration->analysis product Purified Aminopyridine Product analysis->product

Caption: Decision workflow for palladium removal from aminopyridine products.

Scavenger_Selection_Pathway start Select Palladium Scavenger pd_species Consider Pd Oxidation State and Ligands start->pd_species product_compatibility Ensure No Reaction with Aminopyridine Product start->product_compatibility solvent_system Evaluate Compatibility with Reaction Solvent start->solvent_system cost_scalability Assess Cost and Scalability for Intended Use start->cost_scalability selection Optimal Scavenger Selected pd_species->selection product_compatibility->selection solvent_system->selection cost_scalability->selection

Caption: Key considerations for selecting a palladium scavenger.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during reactions involving 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during cross-coupling reactions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in Suzuki-Miyaura coupling reactions involving substituted pyridines is a common issue, often related to catalyst deactivation or suboptimal reaction conditions. Here is a step-by-step troubleshooting guide:

  • Assess Catalyst Activity: The primary suspect is often the catalyst. The pyridine nitrogen of your substrate can coordinate to the palladium catalyst, leading to an inactive complex.[1]

    • Solution: Consider using sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote a faster catalytic turnover, which may outcompete the poisoning process.

    • Solution: Increasing the catalyst loading, for instance from 1 mol% to 3 mol%, can sometimes compensate for partial deactivation.[2]

  • Check for Contaminants: Impurities in reagents or solvents can act as catalyst poisons. Common culprits include sulfur compounds, other nitrogen-containing heterocycles, cyanides, and halides.[1]

    • Solution: Ensure all reagents, especially the boronic acid and base, are of high purity. Use anhydrous and properly degassed solvents to eliminate water and oxygen, which can also contribute to catalyst deactivation and side reactions.

  • Evaluate Reaction Conditions: Suboptimal temperature or an inappropriate choice of base can hinder the reaction.

    • Solution: Carefully increase the reaction temperature in 10-20 °C increments. For the base, consider using potassium phosphate (K₃PO₄), which is often effective in these types of couplings.

  • Investigate Side Reactions: Protodeboronation, where the boronic acid is replaced by a hydrogen atom, can be a significant side reaction.

    • Solution: Employ strictly anhydrous conditions and consider using a non-aqueous base to minimize this pathway.[2]

Issue 2: Catalyst Deactivation (Palladium Black Formation) in Heck or Sonogashira Reactions

Q: I am observing the formation of palladium black in my Heck or Sonogashira coupling reaction, and the reaction has stalled. What is causing this and what can I do?

A: The formation of palladium black is a clear indicator of catalyst decomposition, where the active Pd(0) species agglomerate and precipitate out of the solution. This is a common form of deactivation.

  • Cause - Slow Catalysis: If the catalytic cycle is slow, often due to inhibition by the pyridine substrate, the active Pd(0) species have a longer lifetime in solution, increasing the likelihood of agglomeration.[2]

    • Solution: As with Suzuki coupling, employing bulky, electron-rich ligands can accelerate the catalytic cycle and minimize the time the "naked" Pd(0) is available to decompose.

  • Cause - High Temperature: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition.

    • Solution: Optimize the temperature. Find a balance where the reaction proceeds at a reasonable rate without causing significant catalyst precipitation. It may be beneficial to run the reaction at a lower temperature for a longer duration.

  • Cause - Inefficient Ligand Protection: The phosphine ligand may be dissociating from the palladium center, leaving it unprotected.

    • Solution: Ensure the correct palladium-to-ligand ratio is used. In some cases, a slight excess of the ligand can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of catalyst poisoning when working with this compound?

A1: The most significant source of catalyst poisoning is the substrate itself, specifically the nitrogen atom of the pyridine ring, which can coordinate strongly to the palladium catalyst and inhibit its activity. Other common poisons include sulfur-containing impurities, residual halides, cyanides, water, and oxygen. It is critical to use high-purity reagents and degassed, anhydrous solvents.[1]

Q2: How can I tell if my catalyst is being poisoned?

A2: The primary symptoms of catalyst poisoning are a significant decrease in the reaction rate, or the reaction stalling before the starting material is fully consumed.[1] In some cases, you may observe a color change in the reaction mixture, such as the formation of palladium black.[2]

Q3: Is it possible to regenerate a poisoned palladium catalyst?

A3: In some instances, regeneration is possible, depending on the nature of the poison. For sulfur poisoning, thermal treatment or specific washing procedures can be effective in decomposing the sulfur compounds bound to the catalyst.[3] For catalysts deactivated by nitrogen-containing compounds, washing with a solution of an alkali or alkaline earth metal salt (like bicarbonates or carbonates) has been shown to reactivate the catalyst. However, for many complex organic reactions, it is often more practical to use a fresh batch of catalyst.

Q4: What is the difference between catalyst poisoning and catalyst deactivation?

A4: Catalyst poisoning refers to the chemical deactivation of a catalyst by the strong binding of a substance (the poison) to its active sites. Deactivation is a broader term that includes poisoning, as well as other mechanisms like thermal degradation (sintering), fouling (blockage of pores by byproducts), and mechanical loss.[4]

Data Presentation

The following tables provide representative data for Suzuki-Miyaura and Heck coupling reactions of a close structural analog, 2-Amino-5-bromo-4-methylpyridine. Given the higher reactivity of the C-I bond compared to the C-Br bond, similar or even better yields can be expected with this compound under optimized conditions.

Table 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine with Various Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78

Data adapted from reactions on a structurally analogous substrate.[5]

Table 2: Heck Coupling of 2-Amino-5-bromo-4-methylpyridine with Alkenes

EntryAlkeneCatalyst SystemBaseSolventYield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF75
2n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF80

Data adapted from reactions on a structurally analogous substrate.

Experimental Protocols

The following are detailed experimental protocols for common cross-coupling reactions, adapted for this compound based on established procedures for the analogous 5-bromo derivative.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Catalyst Addition: To the solid mixture, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total volume per 1 mmol of the starting pyridine).

  • Reaction: Stir the mixture at 90°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Protocol 2: General Procedure for Heck Coupling

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.03 eq), and Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL per 1 mmol of pyridine), triethylamine (Et₃N, 1.5 eq), and the alkene (1.2 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 100°C with stirring. Monitor progress by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[7]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

G Start Low / No Yield Check_Catalyst Is Catalyst Poisoned? Start->Check_Catalyst Check_Conditions Are Conditions Optimal? Check_Catalyst->Check_Conditions No Solution_Ligand Use Bulky Ligand Increase Loading Check_Catalyst->Solution_Ligand Yes Check_Purity Are Reagents Pure? Check_Conditions->Check_Purity Yes Solution_Temp Optimize Temperature Change Base Check_Conditions->Solution_Temp No Solution_Purify Purify Reagents Use Anhydrous Solvents Check_Purity->Solution_Purify No End Successful Reaction Check_Purity->End Yes Solution_Ligand->End Solution_Temp->End Solution_Purify->End

Caption: A logical workflow for diagnosing and addressing low reaction yields.

Diagram 2: Mechanism of Catalyst Poisoning by Pyridine Substrate

G cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Inactive_Complex Inactive Pd-Pyridine Complex [Pd(0)L(Py)] Pd(0)L2->Inactive_Complex Coordination Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Reductive_Elimination->Product Pyridine 2-Amino-5-iodo-4- methylpyridine-3-carbonitrile Pyridine->Inactive_Complex

References

Technical Support Center: Sonogashira Coupling of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Sonogashira coupling reactions with substituted pyridine substrates. This resource is tailored for researchers, scientists, and professionals in drug development to diagnose and resolve common challenges encountered during these crucial cross-coupling reactions. Below, you will find a comprehensive troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance your reaction yields and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling with a halopyridine is resulting in a low or no yield. What are the primary issues to investigate?

A1: Low yields in Sonogashira couplings of halopyridines can stem from several factors. The most critical aspects to check are the activity of your catalyst, the purity of your reagents, and the reaction conditions. Ensure your palladium catalyst and copper(I) cocatalyst (if used) have not degraded. It is also vital to maintain an inert atmosphere (e.g., argon or nitrogen) as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne. Additionally, the reactivity of the halopyridine itself is a key factor; the general reactivity trend is I > Br > Cl. For less reactive halides like bromides and especially chlorides, more forcing conditions or specialized catalyst systems may be necessary.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can this side reaction be minimized?

A2: Glaser coupling is a frequent side reaction, particularly when using a copper(I) cocatalyst in the presence of oxygen. To mitigate this:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Consider Copper-Free Protocols: Numerous copper-free Sonogashira protocols have been developed specifically to avoid homocoupling. These often require specific ligands to facilitate the catalytic cycle but can significantly improve the purity of the reaction mixture.

  • Controlled Alkyne Addition: Slowly adding the alkyne to the reaction mixture can favor the cross-coupling pathway over homocoupling.

Q3: A black precipitate, often called "palladium black," has formed in my reaction. What does this signify and what should I do?

A3: The formation of palladium black indicates the decomposition of the palladium(0) catalyst to its inactive metallic form. This can be triggered by impurities, an inappropriate choice of solvent, or excessively high temperatures. Using fresh, high-purity reagents and solvents can help prevent this. Some solvents, such as THF, have been anecdotally reported to be more prone to promoting the formation of palladium black. If this occurs, the reaction will likely stop, and you will need to restart with fresh catalyst and optimized conditions.

Q4: How do substituents on the pyridine ring affect the reaction outcome?

A4: Substituents on the pyridine ring can have a significant electronic effect on the reaction. Electron-withdrawing groups (e.g., -CN, -NO₂, -F) generally increase the reactivity of the halopyridine by making the carbon-halogen bond more susceptible to oxidative addition by the palladium catalyst.[1][2] Conversely, electron-donating groups (e.g., -NH₂, -CH₃) can sometimes decrease the reactivity of the halide. However, successful couplings have been reported for pyridines with both types of substituents, often with high yields, by optimizing the reaction conditions.[1]

Q5: Can the position of the halogen on the pyridine ring (2-, 3-, or 4-position) influence the reaction?

A5: Yes, the position of the halogen can influence reactivity. 2-Halopyridines can sometimes be challenging due to potential coordination of the pyridine nitrogen to the palladium catalyst, which can inhibit its activity. This effect is generally less pronounced for 3- and 4-halopyridines. For 2-halopyridines, the choice of ligand is crucial to modulate the catalyst's electronic and steric properties to favor the desired coupling.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: Palladium catalyst has decomposed (e.g., formation of palladium black).2. Poor Substrate Reactivity: Chloro- and bromopyridines are less reactive than iodopyridines. Electron-donating groups on the pyridine ring can also reduce reactivity.3. Presence of Oxygen: Leads to Glaser homocoupling and catalyst deactivation.4. Inhibiting Functional Groups: Certain functional groups on the pyridine or alkyne can coordinate to and inhibit the catalyst.[2]5. Inappropriate Reaction Conditions: Incorrect solvent, base, or temperature.1. Use a fresh catalyst or a pre-catalyst that generates the active Pd(0) species in situ. Ensure ligands are not oxidized.2. If feasible, use the corresponding iodopyridine. For less reactive halides, consider more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, or different solvents (e.g., DMF, NMP).3. Thoroughly degas the solvent and reaction mixture (e.g., using the freeze-pump-thaw method) and maintain a positive pressure of an inert gas.4. If catalyst inhibition is suspected, a change in ligand or the use of a copper-free protocol may be beneficial.5. Screen different solvents (e.g., THF, DMF, Toluene, Et₃N) and bases (e.g., Et₃N, DIPEA, Cs₂CO₃). Ensure the temperature is optimal for the specific substrates.[1]
Multiple Products/Side Reactions 1. Glaser Homocoupling: Dimerization of the terminal alkyne.2. Dehalogenation: Loss of the halogen from the pyridine starting material.3. Other Side Reactions: Depending on the functional groups present.1. Implement copper-free conditions. Ensure the reaction is strictly anaerobic. Add the alkyne slowly to the reaction mixture.2. This can occur at high temperatures or with certain base/catalyst combinations. Try lowering the reaction temperature or using a milder base.3. Analyze the byproducts to understand the competing reaction pathways and adjust the conditions accordingly.
Poor Reproducibility 1. Variable Reagent Quality: Purity of solvents, bases, and catalysts can vary between batches.2. Inconsistent Inert Atmosphere: Small amounts of oxygen can have a significant impact.3. Water Contamination: Water can negatively affect the catalytic cycle.1. Use high-purity, anhydrous solvents and reagents. Purify bases if necessary. Use a fresh, reliable source of catalyst.2. Ensure a consistent and rigorous procedure for degassing and maintaining an inert atmosphere.3. Use anhydrous solvents and dry glassware.

Data Presentation: Influence of Substituents on Yield

The following table summarizes the yields obtained for the Sonogashira coupling of various substituted 2-amino-3-bromopyridines with different terminal alkynes, demonstrating the impact of electronic effects.

Reaction Conditions: 2.5 mol% Pd(CF₃COO)₂, 5.0 mol% PPh₃, 5.0 mol% CuI, Et₃N in DMF at 100°C for 3 hours.[1]

EntryPyridine SubstrateAlkyne SubstrateYield (%)
12-Amino-3-bromopyridinePhenylacetylene96
22-Amino-3-bromo-5-methylpyridine (Electron-Donating Group)Phenylacetylene93
32-Amino-3-bromo-5-chloropyridine (Electron-Withdrawing Group)Phenylacetylene91
42-Amino-3-bromo-5-(trifluoromethyl)pyridine (Strong Electron-Withdrawing Group)Phenylacetylene88
52-Amino-3-bromopyridine1-Hexyne85
62-Amino-3-bromo-5-methylpyridine (Electron-Donating Group)1-Hexyne84

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of 2-Amino-3-Bromopyridine[1]
  • To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (0.6 mmol) to the flask.

  • Add triethylamine (Et₃N, 1 mL) as the base.

  • Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of a Halopyridine
  • To a dry Schlenk flask under argon, add the halopyridine (1.0 equiv), (AllylPdCl)₂ (1-2 mol%), and P(t-Bu)₃ (2-4 mol%).

  • Add a degassed solvent (e.g., dioxane or THF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 80°C for less reactive bromides or chlorides), monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(C≡CR)L₂ (Transmetalation) OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-C≡C-R (Product) TM_complex->Product ArX Ar-X (Pyridyl Halide) ArX->OA_complex Alkyne H-C≡C-R Cu_acetylide Cu-C≡C-R Alkyne->Cu_acetylide Deprotonation Cu_acetylide->OA_complex CuI CuI CuI->Cu_acetylide Base Base Base->Cu_acetylide BaseH Base-H⁺X⁻

Caption: The catalytic cycles of a standard Sonogashira coupling reaction.

Troubleshooting_Workflow start Low Yield in Sonogashira Coupling check_reagents Check Reagent Quality (Catalyst, Solvents, Base) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions check_substrate Assess Substrate Reactivity (Halide, Substituents) start->check_substrate optimize_catalyst Optimize Catalyst System (Ligand, Copper-free) check_reagents->optimize_catalyst optimize_conditions Adjust Reaction Parameters (Solvent, Base, Temp) check_conditions->optimize_conditions check_substrate->optimize_catalyst check_substrate->optimize_conditions success Improved Yield optimize_catalyst->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low yields.

References

Preventing homocoupling in Suzuki reactions of iodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Reactions of Iodopyridines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the prevention of homocoupling in reactions involving iodopyridines.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions and why is it problematic with iodopyridines?

A1: Homocoupling is a significant side reaction where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct. This is particularly problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the similar polarities of the desired product and the homocoupled byproduct. Iodopyridines can be particularly susceptible to side reactions due to the high reactivity of the C-I bond.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The most common causes of homocoupling are the presence of oxygen and Palladium(II) precatalysts.[1]

  • Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[1] It has been demonstrated that higher oxygen levels directly lead to an increase in homocoupling byproducts.[1]

  • Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form for the main catalytic cycle to begin. One pathway for this reduction is the homocoupling of two boronic acid molecules, which generates Pd(0) but at the cost of your starting material.[1]

Q3: How can I effectively remove oxygen from my reaction mixture?

A3: Rigorous degassing of your solvents and the reaction vessel is the most critical step to prevent oxygen-mediated homocoupling.[1] Standard methods include:

  • Sparging: Bubbling an inert gas like Argon or Nitrogen through the solvent for an extended period (e.g., 15-30 minutes) before adding the catalyst.[1]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three to four times is highly effective at removing dissolved oxygen.

Q4: What role do ligands play in minimizing homocoupling?

A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, consider the following:

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines are highly effective.[2][3] Their steric bulk and electron-donating properties can accelerate the oxidative addition and reductive elimination steps of the desired catalytic cycle, thus outcompeting the homocoupling pathway.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices as they are typically more electron-rich and sometimes bulkier than phosphine ligands, offering good stabilization of the Pd(0) center.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve issues with homocoupling in your Suzuki reactions of iodopyridines.

Problem: Significant formation of homocoupling byproduct is observed by TLC, GC-MS, or LC-MS.

Initial Checks
  • Inert Atmosphere: Have you ensured a strictly inert atmosphere throughout the reaction setup and duration?

  • Solvent Degassing: Was the solvent thoroughly degassed using an appropriate technique (sparging or freeze-pump-thaw)?

  • Reagent Purity: Are the iodopyridine, boronic acid/ester, and base of high purity?

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common causes of homocoupling.

G cluster_conditions Reaction Condition Optimization start Homocoupling Observed check_inert 1. Review Inert Atmosphere Technique start->check_inert Start Here degas 2. Improve Solvent Degassing Protocol (e.g., Freeze-Pump-Thaw) check_inert->degas If issue persists change_pd 3. Change Palladium Source From Pd(II) to Pd(0) (e.g., Pd(PPh3)4, Pd2(dba)3) degas->change_pd If issue persists change_ligand 4. Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) change_pd->change_ligand If issue persists optimize_base 5. Screen Different Bases (e.g., K3PO4, Cs2CO3, KF) change_ligand->optimize_base If issue persists optimize_temp 6. Lower Reaction Temperature optimize_base->optimize_temp If issue persists slow_addition 7. Use Slow Addition of Boronic Acid optimize_temp->slow_addition If issue persists success Homocoupling Minimized slow_addition->success Success!

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize how different reaction parameters can influence the formation of the homocoupling byproduct. While this data may not be exclusively from iodopyridine substrates, the trends are generally applicable.

Table 1: Qualitative Impact of Reaction Parameter Adjustments on Homocoupling

ParameterAdjustmentExpected Impact on HomocouplingRationale
Atmosphere Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw)DecreaseMinimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1]
Palladium Source Use Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of Pd(II)DecreaseAvoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1]
Ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos)DecreaseAccelerates the desired cross-coupling cycle, making it kinetically favored over homocoupling.[1]
Base Screen different bases (e.g., K₃PO₄, KF, Cs₂CO₃)VariableThe choice of base is highly substrate-dependent. A milder or more soluble base might reduce side reactions.[1]
Temperature Lower the reaction temperatureDecreaseHomocoupling can be more sensitive to higher temperatures than the desired reaction.
Reagent Addition Slow addition of boronic acid/ester via syringe pumpDecreaseMaintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1]

Table 2: Comparison of Ligands for Suzuki-Miyaura Coupling of Heteroaryl Halides

Note: This data is for 6-Bromonicotinonitrile and serves as a representative example of ligand effects.

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene1001298[4]
XPhos Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)K₃PO₄Toluene1001297[4]
PPh₃ Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O901875[4]
dppf Pd(dppf)Cl₂ (3 mol%)Na₂CO₃DMF1001685[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyridine using a Buchwald Ligand

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 4-Iodopyridine

  • Arylboronic acid or boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (or other Buchwald ligand)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-iodopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate small vial under argon, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Stir for 10-15 minutes.

  • Reaction Initiation: Add the pre-mixed catalyst solution to the Schlenk flask containing the reagents.

  • Solvent Addition: Add the remaining degassed solvent (to achieve a concentration of ~0.1 M with respect to the iodopyridine).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle and Homocoupling Side Reaction

The following diagram illustrates the main catalytic cycle for the desired cross-coupling and the competing homocoupling pathway.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Cycle cluster_side Undesired Homocoupling Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I pd_ii Pd(II)L₂ pd0->pd_ii O₂ pd_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [Ar'B(OR)₃]⁻ diaryl_pd Ar-Pd(II)(Ar')L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Product (Ar-Ar') pd_ii_source Pd(II) Precatalyst or O₂ Oxidation pd_ii_source->pd_ii homocoupling_trans 2x Transmetalation pd_ii->homocoupling_trans + 2 Ar'B(OR)₂ homo_pd Ar'-Pd(II)(Ar')L₂ homocoupling_trans->homo_pd homo_re Reductive Elimination homo_pd->homo_re homo_re->pd0 Homocoupling Byproduct (Ar'-Ar')

Caption: Suzuki catalytic cycle and homocoupling side reaction.

References

Stability issues of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile in solution.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.

1. Issue: Compound Precipitates Out of Solution

  • Question: My this compound precipitated out of solution after preparation. What could be the cause and how can I resolve it?

  • Answer: Precipitation of the compound can be attributed to several factors, primarily related to solubility limits and solvent choice.

    • Low Solubility: The compound may have limited solubility in the chosen solvent. It is known to be sparingly soluble in water and more soluble in polar organic solvents like DMSO.[1]

    • Solvent Polarity: The polarity of your solvent system may not be optimal for maintaining solubility.

    • Temperature Effects: A decrease in temperature after dissolution can lead to supersaturation and subsequent precipitation.

    • pH Influence: The pH of the solution can affect the ionization state of the aminopyridine moiety, thereby altering its solubility.

    Troubleshooting Steps:

    • Consult Solubility Data: Refer to the solubility data table below to select an appropriate solvent.

    • Solvent Optimization: If using a co-solvent system, systematically vary the ratio of the solvents to find the optimal mixture for solubility.

    • Gentle Warming: Try gently warming the solution to aid in dissolution and prevent precipitation upon cooling. Ensure the temperature is not excessively high to prevent degradation.

    • pH Adjustment: If working with aqueous or protic solvents, cautiously adjust the pH to see if it improves solubility. Given the basic nature of the amino group, a slightly acidic pH might improve solubility, but this must be balanced with potential stability issues.

    • Sonication: Use of an ultrasonic bath can help in dissolving the compound.

2. Issue: Inconsistent Results in Biological Assays

  • Question: I am observing high variability in my experimental results when using solutions of this compound. What could be the underlying stability issue?

  • Answer: Inconsistent results are often a red flag for compound instability in the assay medium. The following factors should be considered:

    • Degradation Over Time: The compound may be degrading in your experimental solution over the course of the assay. This is particularly relevant for longer incubation times.

    • Sensitivity to Light: Iodinated aromatic compounds can be sensitive to light, leading to photodegradation.[2]

    • Oxidative Instability: The aminopyridine ring can be susceptible to oxidation.

    • Reaction with Media Components: The compound might be reacting with components in your cell culture media or assay buffer.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of the compound fresh before each experiment.

    • Protect from Light: Conduct experiments in low-light conditions or use amber-colored vials and plates to minimize light exposure.

    • Use of Antioxidants: If oxidative degradation is suspected, consider the addition of a small amount of a compatible antioxidant to your stock solution, after verifying it does not interfere with your assay.

    • Control Experiments: Include control experiments to assess the stability of the compound in your assay medium over the experimental timeframe. This can be done by incubating the compound in the medium for the same duration as the assay and then analyzing its concentration and purity by HPLC.

3. Issue: Discoloration of the Solution

  • Question: My solution of this compound has turned yellow/brown. What does this indicate?

  • Answer: Discoloration is a common indicator of compound degradation. The formation of colored byproducts is likely due to:

    • Deiodination: Cleavage of the carbon-iodine bond can lead to the formation of colored iodine-containing species or other degradation products.

    • Oxidation: Oxidation of the aminopyridine ring can result in the formation of colored polymeric or oxidized species.

    Troubleshooting Steps:

    • Storage Conditions: Review the storage conditions of both the solid compound and the solution. The solid should be stored in a cool, dry, dark place in a tightly sealed container.[1] Solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.

    • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize contact with oxygen.

    • Purity Check: Analyze the discolored solution by HPLC-UV to identify the presence of degradation products and quantify the remaining parent compound.

II. Frequently Asked Questions (FAQs)

1. Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: The solid compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from light, moisture, and air.[1]

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: Stock solutions should be prepared in a high-purity, anhydrous solvent in which the compound is highly soluble, such as DMSO. For storage, it is recommended to aliquot the stock solution into smaller volumes in tightly sealed vials and store them at -20°C or -80°C. Vials should be protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.

  • Q3: Is this compound sensitive to air?

    • A3: While not explicitly classified as pyrophoric, compounds with amino groups and iodine substituents can be sensitive to atmospheric oxygen and moisture over time, potentially leading to degradation.[1] For sensitive applications or long-term storage of solutions, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) is advisable.

2. Stability in Different Solvents and Conditions

  • Q4: What is the expected stability of this compound in common organic solvents?

    • A4: In aprotic, anhydrous organic solvents such as DMSO and DMF, the compound is expected to be relatively stable if stored properly (cold and dark). In protic solvents like alcohols, the stability might be lower, especially if exposed to light or elevated temperatures.

  • Q5: How does pH affect the stability of this compound in aqueous solutions?

    • A5: The stability of aminopyridine derivatives in aqueous solutions can be pH-dependent. Both acidic and basic conditions can potentially promote hydrolysis of the nitrile group or degradation of the pyridine ring. The amino group can be protonated at acidic pH, which may influence its electronic properties and reactivity. Extreme pH values should generally be avoided unless experimentally determined to be non-degradative.

  • Q6: What are the likely degradation pathways for this molecule?

    • A6: Based on its structure, the following degradation pathways are plausible:

      • Photodegradation: Cleavage of the carbon-iodine bond upon exposure to light.

      • Oxidation: Oxidation of the amino group or the pyridine ring.

      • Hydrolysis: Under harsh acidic or basic conditions, the nitrile group could be hydrolyzed to a carboxylic acid or an amide.

3. Analytical Considerations

  • Q7: How can I monitor the stability of my solutions?

    • A7: The most common and reliable method for stability monitoring is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] A stability-indicating HPLC method should be used, which is capable of separating the parent compound from its potential degradation products.

  • Q8: Are there any known incompatibilities with other reagents?

    • A8: The compound should be considered incompatible with strong oxidizing agents.[1] Reactions with strong acids and bases should also be approached with caution as they may lead to degradation.

III. Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterSparingly soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
N,N-Dimethylformamide (DMF)Likely solubleInferred from DMSO solubility
EthanolLikely sparingly to moderately solubleInferred from general aminopyridine properties
MethanolLikely sparingly to moderately solubleInferred from general aminopyridine properties
AcetonitrileLikely sparingly solubleInferred from general aminopyridine properties
DichloromethaneLikely sparingly solubleInferred from general aminopyridine properties

Table 2: Representative Forced Degradation Data for a Structurally Related Iodinated Aminopyridine

Disclaimer: The following data is illustrative and based on typical degradation profiles of similar compounds. Actual degradation rates for this compound may vary and should be determined experimentally.

Stress ConditionTime (hours)% Degradation (Hypothetical)
0.1 M HCl (60 °C)2415%
0.1 M NaOH (60 °C)2410%
3% H₂O₂ (RT)2425%
Heat (80 °C, solid)48< 5%
Photolytic (UV light)2430%

IV. Experimental Protocols

1. Protocol for Solubility Determination

This protocol outlines a general procedure for determining the solubility of this compound in a chosen solvent.

  • Materials:

    • This compound

    • Selected solvent (e.g., DMSO, water, ethanol)

    • Vials with screw caps

    • Vortex mixer

    • Analytical balance

    • Magnetic stirrer and stir bars (optional)

    • Water bath sonicator (optional)

    • HPLC system for quantification

  • Procedure:

    • Add a pre-weighed excess amount of the solid compound to a known volume of the solvent in a vial.

    • Tightly cap the vial and agitate the mixture at a constant temperature (e.g., 25 °C) using a vortex mixer or magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.45 µm syringe filter compatible with the solvent.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Quantify the concentration of the dissolved compound in the diluted supernatant using a pre-validated analytical method.

    • Calculate the solubility in mg/mL or mol/L.

2. Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm, or determine λmax by UV scan).

    • Injection Volume: 10 µL.

  • Method Development and Validation:

    • Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

    • Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent compound peak and from each other. Peak purity analysis using a PDA detector is recommended.

    • Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]

V. Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Weigh Compound dissolve Dissolve in Solvent start->dissolve stress Apply Stress (Acid, Base, Heat, Light, Oxid.) dissolve->stress hplc HPLC Analysis stress->hplc data Data Acquisition hplc->data eval Assess Peak Purity & Resolution data->eval quant Quantify Degradation eval->quant

Caption: Workflow for Forced Degradation Study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 dimer STAT3 Dimer pSTAT3->dimer Dimerizes transcription Gene Transcription (Proliferation, Survival) dimer->transcription Translocates to Nucleus & Initiates Transcription Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds Receptor->JAK2 Activates Compound 2-Amino-5-iodo-4-methyl- pyridine-3-carbonitrile (Representative Aminopyridine) Compound->JAK2 Inhibits

Caption: Representative JAK-STAT Signaling Pathway Inhibition.

References

Work-up procedures for reactions involving 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedures for reactions involving 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and stability considerations for this compound?

A1: this compound (CAS No. 180995-02-2) is a solid, typically an off-white or white powder.[1] It is important to store the compound in a cool, dry, and dark place in a tightly sealed container to prevent decomposition, as it can be sensitive to light, air, and moisture.[1] It is incompatible with strong oxidizing agents.[1]

Q2: I am performing a Suzuki-Miyaura coupling with this compound and getting low to no product yield. What are the common causes?

A2: Low yields in Suzuki couplings with amino-pyridine substrates are common. The primary reasons include:

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine and amino nitrogens can coordinate with the palladium catalyst, leading to its inhibition or deactivation.[2][3]

  • Inefficient Oxidative Addition: While the C-I bond is generally reactive, the electron-donating amino group can reduce the reactivity of the C-I bond towards oxidative addition.[2]

  • Improper Reaction Conditions: Issues with the catalyst system, base, solvent, temperature, or inadequate degassing can all lead to reaction failure.[4]

Q3: How can I remove palladium catalyst and inorganic salts after the reaction?

A3: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite. This will help remove the palladium catalyst and inorganic salts.[5]

Q4: What are the best practices for purifying the final product?

A4: The most common method for purifying the product of reactions with this compound is flash column chromatography on silica gel.[4][6] For potentially sensitive iodinated compounds, it is advisable to first test the stability of the compound on a small scale with the chosen stationary phase (e.g., silica gel, alumina) before committing the entire batch to chromatography.[7] In some cases, if the product precipitates out of the reaction mixture, purification can be as simple as filtration.[8]

Q5: I am observing dehalogenation (loss of iodine) of my starting material. How can I prevent this?

A5: Dehalogenation, where the iodine atom is replaced by a hydrogen, is a known side reaction. To minimize this, ensure that your solvents are free from potential hydride sources.[2] Optimizing the reaction time to be just long enough for product formation can also reduce the extent of this side reaction.[2][4]

Troubleshooting Guides

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting failed Suzuki coupling reactions.

Logical Workflow for Troubleshooting Low Conversion

start Low/No Conversion Observed check_reagents Check Reagent Quality (Boronic Acid, Base, Solvent) start->check_reagents check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Loading) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Degassing, Time) start->check_conditions optimize_conditions Modify Conditions (Increase Temp, Improve Degassing) check_reagents->optimize_conditions optimize_catalyst Optimize Catalyst/Ligand (e.g., use SPhos, XPhos) check_catalyst->optimize_catalyst check_conditions->optimize_conditions success Successful Reaction optimize_catalyst->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low conversion.

Possible Cause Solution
Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are effective for heteroaryl couplings.[2] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[2] 3. Change Palladium Source: Consider using more robust pre-catalysts like Pd₂(dba)₃ with a suitable ligand.[4]
Ineffective Degassing 1. Improve Technique: Use a robust degassing method such as three freeze-pump-thaw cycles or sparge with an inert gas (argon or nitrogen) for an extended period (30-60 minutes).[2]
Inefficient Transmetalation 1. Base Selection: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can be solvent-dependent.[4] 2. Boronic Acid/Ester Quality: Ensure the boronic acid is pure. Using more stable boronate esters (e.g., pinacol esters) can prevent degradation via protodeboronation.[2][4]
Improper Reaction Temperature 1. Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature (e.g., to 80–110 °C) can improve the reaction rate.[2][4]
Problem 2: Significant Side Product Formation

This guide helps identify and mitigate common side reactions.

Side Product Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid Oxygen in the reaction mixture mediates the homocoupling.[2]1. Rigorous Degassing: This is the most critical step to prevent oxygen-mediated side reactions.[2] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can reduce homocoupling.[2]
Protodeboronation The boronic acid reacts with trace water or other protic sources, converting it back to the corresponding arene.[2][4]1. Use Boronic Esters: Pinacol or MIDA boronates are more stable towards hydrolysis.[2] 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. 3. Weaker Base: A milder base may reduce the rate of protodeboronation.[2]
Dehalogenation of Starting Material The iodo group is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture.[2]1. Avoid Hydride Sources: Ensure solvents (e.g., some alcohols) or bases are not sources of hydrides.[2] 2. Optimize Reaction Time: Shorter reaction times can minimize this side reaction if the main reaction is fast enough.[2]

Experimental Protocols

General Work-up Procedure for a Suzuki-Miyaura Coupling Reaction
  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.[3]

  • Dilution: Dilute the mixture with an organic solvent, such as ethyl acetate.[3][6]

  • Filtration (Optional): If a significant amount of palladium black or inorganic salts has precipitated, filter the mixture through a pad of celite.[5]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with water to remove water-soluble impurities and reagents like DMF or DMSO. If using DMF/DMSO, wash multiple times with water.[9] Follow with a wash using a saturated aqueous solution of sodium chloride (brine).[2][3]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[3][6]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Specialized Work-up for Boronic Acid Residue Removal

If boron-containing byproducts are suspected to be present in the purified product:

  • Methanol Co-evaporation: Dissolve the crude material in methanol and concentrate it under reduced pressure. Repeating this process several times can remove boron residues as the volatile trimethyl borate.[9]

  • Aqueous KF Wash: During the aqueous work-up, wash the organic layer 2-3 times with a 1M aqueous potassium fluoride (KF) solution. Shake the separatory funnel for about a minute for each wash. This can precipitate tin byproducts as well. A solid may form at the interface, which can be removed by filtration through celite.[9]

Experimental Workflow Diagram

start Reaction Completion (Confirmed by TLC/LC-MS) cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter Filter through Celite (Optional) dilute->filter wash Aqueous Wash (Water, then Brine) filter->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A standard experimental work-up workflow.

References

Characterization of impurities in 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing impurities encountered during the synthesis of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and analysis of this compound.

Issue 1: Low Yield or Incomplete Consumption of Starting Material

Possible Causes:

  • Insufficient Reagent Activity: The iodinating agent (e.g., N-Iodosuccinimide, Iodine monochloride) may have degraded.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Poor Solubility: The starting material, 2-Amino-4-methylpyridine-3-carbonitrile, may not be fully dissolved in the chosen solvent.

  • Presence of Quenching Agents: Trace amounts of water or other nucleophiles can consume the iodinating reagent.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored iodinating agents. Consider titrating the reagent to determine its active halogen content.

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC.

    • Experiment with different solvents to improve the solubility of the starting material. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF) are common choices.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Logical Troubleshooting Flow:

start Low Yield of Product check_sm Check for Unreacted Starting Material (SM) by TLC/HPLC start->check_sm sm_present Significant SM Remaining check_sm->sm_present no_sm Little to No SM Remaining check_sm->no_sm reagent_quality Verify Iodinating Reagent Activity sm_present->reagent_quality side_reactions Investigate Potential Side Reactions/ Product Degradation no_sm->side_reactions reaction_conditions Optimize Reaction Conditions (Temp, Solvent) reagent_quality->reaction_conditions anhydrous Ensure Anhydrous Conditions reaction_conditions->anhydrous purification Optimize Purification Method side_reactions->purification

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Multiple Spots on TLC or Peaks in HPLC Close to the Main Product

Possible Causes:

  • Formation of Regioisomers: Iodination of the pyridine ring can sometimes occur at different positions, leading to isomeric impurities.

  • Di-iodination: Under forcing conditions, a second iodine atom may be introduced onto the pyridine ring.

  • Byproducts from Side Reactions: The starting materials or product may undergo degradation or side reactions under the reaction conditions.

Troubleshooting Steps:

  • Optimize Iodinating Agent Stoichiometry: Use a controlled amount of the iodinating agent (e.g., 1.0-1.2 equivalents) to minimize di-iodination.

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.

  • Analyze Reaction Kinetics: Take aliquots at different time points to identify the formation of intermediates and byproducts.

  • Isolate and Characterize Impurities: If possible, isolate the major impurities by preparative HPLC or column chromatography and characterize their structures using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: Based on a likely synthetic route starting from 2-amino-4-methylpyridine, the following impurities are plausible:

  • Unreacted Starting Materials:

    • 2-Amino-4-methylpyridine

    • 2-Amino-4-methylpyridine-3-carbonitrile

  • Reagents and their Byproducts:

    • N-Iodosuccinimide (NIS) and succinimide

    • Residual iodinating agents or their decomposition products.

  • Process-Related Impurities:

    • Regioisomers: 2-Amino-3-iodo-4-methylpyridine-3-carbonitrile or other positional isomers.

    • Di-iodinated products: 2-Amino-3,5-diiodo-4-methylpyridine-3-carbonitrile.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., DCM, ACN, DMF, Ethanol, Ethyl Acetate).[1][2]

  • Water: The final product may retain moisture.

Q2: How can I identify these impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile organic impurities such as starting materials, isomers, and byproducts. A reversed-phase C18 column with a gradient elution is a good starting point.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the identification and quantification of volatile impurities, especially residual solvents.[1][2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any isolated impurities. Both 1H and 13C NMR are essential for unambiguous structure elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify the molecular weights of impurities directly from the reaction mixture, aiding in their preliminary identification.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Halogenated Reagents: Iodinating agents are corrosive and can cause severe burns. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated area and avoid sources of ignition.

  • Cyanide Group: The final product contains a nitrile (cyano) group. While generally stable in this molecule, be aware of the potential for hydrolysis under strongly acidic or basic conditions, which could release hydrogen cyanide gas.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method provides a general starting point for the analysis of non-volatile impurities. Method optimization may be required based on the specific impurity profile observed.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This method is suitable for the detection of common residual solvents.[1][2][5]

Parameter Condition
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Split/Splitless, 250 °C, Split ratio 20:1
Mass Spectrometer Scan mode from m/z 35 to 350
Sample Preparation Dissolve a known amount of the sample (e.g., 50 mg) in a suitable high-boiling solvent (e.g., DMSO or DMF) in a headspace vial.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of impurities.

cluster_synthesis Synthesis & Initial Analysis cluster_impurity_detection Impurity Detection cluster_characterization Characterization cluster_remediation Remediation synthesis Synthesis of This compound tlc_hplc Initial Purity Check (TLC/HPLC) synthesis->tlc_hplc hplc_profiling HPLC Impurity Profiling tlc_hplc->hplc_profiling gc_ms GC-MS for Residual Solvents tlc_hplc->gc_ms lc_ms LC-MS for Mass Identification hplc_profiling->lc_ms isolation Impurity Isolation (Prep-HPLC) lc_ms->isolation nmr NMR for Structure Elucidation isolation->nmr process_optimization Process Optimization nmr->process_optimization recrystallization Recrystallization/ Purification process_optimization->recrystallization

Caption: Workflow for impurity characterization.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a batch of this compound, illustrating a typical impurity profile.

Impurity Retention Time (HPLC) Area % (HPLC) Identification Method
2-Amino-4-methylpyridine-3-carbonitrile5.2 min0.8%Co-injection with standard
Isomeric Impurity10.5 min1.2%LC-MS (same m/z as product)
Unknown Impurity 112.1 min0.3%LC-MS (m/z = X)
Di-iodinated Product15.8 min0.5%LC-MS (m/z = product + 126)
Residual Solvents Retention Time (GC) Concentration (ppm) Identification Method
Dichloromethane3.8 min150 ppmGC-MS Library Match
Acetonitrile4.5 min50 ppmGC-MS Library Match

References

Validation & Comparative

Navigating the Suzuki Coupling Landscape: A Comparative Guide to the Reactivity of Halo-Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are pivotal in the development of novel pharmaceuticals and functional materials. Aminopyridines, privileged scaffolds in medicinal chemistry, are frequently functionalized using this powerful reaction. The choice of the halogen substituent on the aminopyridine ring is a critical parameter that significantly influences reaction efficiency, yield, and the required catalytic system. This guide provides an objective comparison of the reactivity of halo-substituted aminopyridines in Suzuki coupling reactions, supported by experimental data, to facilitate informed decisions in synthetic strategy.

General Reactivity Trends

The reactivity of halo-substituted aminopyridines in palladium-catalyzed Suzuki coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength and the electronic properties of the pyridine ring. The generally accepted order of reactivity for the halogens follows the trend:

I > Br > Cl > F

This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond is more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, iodo-aminopyridines are the most reactive substrates, typically requiring milder reaction conditions. Conversely, chloro- and fluoro-aminopyridines are significantly less reactive and often necessitate more sophisticated and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), along with higher reaction temperatures to achieve satisfactory yields.[1]

The position of the halogen and amino groups on the pyridine ring also plays a crucial role. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-X bond towards oxidative addition. Studies on halopyridines have shown that 3-halopyridines can be more reactive than their 2-halo counterparts.[2] The presence of the amino group, an electron-donating substituent, can modulate this reactivity and may also lead to catalyst inhibition through coordination with the palladium center, a common challenge encountered with unprotected aminopyridines.[3]

Comparative Performance Data

Halo-Aminopyridine SubstrateHalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-iodopyridineIPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~90 (estimated)Inferred from general reactivity
5-Bromo-2-methylpyridin-3-amineBrPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585[4]
2-Amino-5-bromopyridineBrPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11012-24High (expected)[5]
2-ChloropyridineClPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O (1:1)120 (MW)0.17~40-70[2]
2-Chloro-3-aminopyridineClPd₂(dba)₃ / Ligand 1KF1,4-Dioxane11024High (unspecified)[6]
2-Amino-5-fluoropyridineFSpecialized Pd/NHC catalystStrong BaseHigh Temp.-Low (expected)Inferred from general reactivity

Note: The data presented is compiled from different studies and may not represent a direct, one-to-one comparison due to variations in reaction conditions, substrates, and catalyst systems. The yield for 2-amino-5-iodopyridine is an estimation based on the established high reactivity of iodoarenes. The reactivity of fluoro-aminopyridines is generally very low, and successful couplings often require specialized conditions that are not widely reported in comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki coupling reactions with halo-substituted aminopyridines. Below are representative protocols for bromo- and chloro-substituted aminopyridines.

Protocol 1: Suzuki Coupling of a Bromo-Aminopyridine

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[4]

Materials:

  • 5-Bromo-2-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.18 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-aminopyridine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere for over 15 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Suzuki Coupling of a Chloro-Aminopyridine (General Protocol)

This protocol is a generalized procedure for the more challenging coupling of chloro-aminopyridines, often requiring a more active catalyst system.[7]

Materials:

  • Chloro-aminopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the chloro-aminopyridine, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously for 18-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Product Formation ArylHalide R¹-X (Halo-aminopyridine) ArylHalide->OxAdd Oxidative Addition Organoboron R²-B(OR)₂ (Boronic Acid/Ester) Organoboron->Transmetal Activation Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura coupling reaction, from setup to product isolation, is illustrated below.

Experimental_Workflow cluster_workflow Experimental Workflow Setup Reaction Setup (Under Inert Atmosphere) Reaction Reaction (Heating & Stirring) Setup->Reaction Heat Workup Aqueous Work-up & Extraction Reaction->Workup Cool & Quench Purification Purification (e.g., Chromatography) Workup->Purification Isolate Crude Analysis Product Analysis (NMR, MS) Purification->Analysis Isolate Pure

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The selection of the halogen substituent on an aminopyridine substrate is a critical consideration in planning a Suzuki-Miyaura cross-coupling reaction. The established reactivity trend of I > Br > Cl > F provides a fundamental guideline for predicting reaction feasibility and the required catalytic system. While iodo- and bromo-aminopyridines are generally reliable substrates that couple under standard conditions, chloro- and fluoro-analogs present significant challenges that necessitate the use of advanced, highly active catalyst systems and more forcing conditions. This guide provides a comparative framework and practical protocols to aid researchers in navigating these challenges and successfully employing halo-substituted aminopyridines in the synthesis of complex molecules for drug discovery and development.

References

A Comparative Analysis of 2-Amino-5-bromopyridine and 2-Amino-5-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of starting materials is a critical decision in the synthesis of novel chemical entities, directly impacting reaction efficiency, yield, and overall cost-effectiveness. Substituted aminopyridines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for a vast array of biologically active compounds. This guide provides an objective, data-driven comparison of the reactivity of two key building blocks, 2-Amino-5-bromopyridine and 2-Amino-5-iodopyridine, in three of the most prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The fundamental difference in reactivity between these two congeners lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. This disparity significantly influences the rate-determining step in many palladium-catalyzed reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst. Consequently, 2-Amino-5-iodopyridine is generally a more reactive substrate, often leading to faster reactions, higher yields, and the ability to employ milder reaction conditions compared to its bromo-counterpart.[1]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies, offering a side-by-side look at the performance of 2-Amino-5-bromopyridine and 2-Amino-5-iodopyridine in key cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are not always available; therefore, some data is extrapolated from reactions with structurally analogous substrates to provide a predictive analysis.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
2-Amino-5-bromopyridinePd(PPh₃)₄K₃PO₄ / 1,4-Dioxane/H₂O85-9512-24~85
2-Amino-5-iodopyridinePd(PPh₃)₄Na₂CO₃ / Propylene Carbonate130Not Specified93[2]

Table 2: Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
2-Amino-5-bromopyridinePd₂(dba)₃ / XPhosNaOtBu / Toluene10018High (qualitative)
2-Amino-5-iodopyridinePd(OAc)₂ / XantphosNaOtBu / Toluene100Not SpecifiedExpected to be high

Table 3: Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
2-Amino-5-bromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF1003High (qualitative)
2-Amino-5-iodopyridinePd(PPh₃)₂Cl₂Ionic LiquidNot SpecifiedNot Specified93[3]

Mandatory Visualization

The following diagrams illustrate the fundamental processes discussed in this guide.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halopyridine, Coupling Partner, & Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product product purify->product Isolated Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd2 R-Pd(II)L_n-R' transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product boronic_acid R'B(OH)₂ + Base boronic_acid->transmetalation aryl_halide R-X aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

buchwald_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Ar-Pd(II)L_n-NR'R'' amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product amine HNR'R'' + Base amine->amine_coordination aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

sonogashira_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation alkynyl_pd2 R-Pd(II)L_n-C≡CR' transmetalation->alkynyl_pd2 reductive_elimination Reductive Elimination alkynyl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product cu_alkynylide Cu-C≡CR' cu_alkynylide->transmetalation aryl_halide R-X aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 2-Amino-5-halopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry Schlenk flask, add the 2-Amino-5-halopyridine, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the halopyridine).

  • Stir the reaction mixture at 85–95 °C. For 2-Amino-5-iodopyridine, the reaction may proceed at a lower temperature or for a shorter duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 2-Amino-5-halopyridine (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, Xantphos, and sodium tert-butoxide.

  • Add the 2-Amino-5-halopyridine and anhydrous toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. 2-Amino-5-iodopyridine may require a lower temperature or shorter reaction time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • 2-Amino-5-halopyridine (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous DMF and triethylamine.

  • Add the 2-Amino-5-halopyridine and the terminal alkyne.

  • Stir the reaction mixture at room temperature to 65 °C. Due to its higher reactivity, reactions with 2-Amino-5-iodopyridine often proceed efficiently at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

References

A Comparative Guide to Palladium Catalyst Efficacy for Coupling Reactions with 2-Amino-5-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2-Amino-5-iodopyridine is a particularly valuable building block, offering two distinct sites for modification: the amino group and the carbon-iodine bond. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for derivatization at the 5-position, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The choice of the palladium catalyst system—comprising a palladium precursor and a supporting ligand—is critical and directly influences reaction efficiency, yield, and substrate scope. This guide offers an objective comparison of various palladium catalysts for several key cross-coupling reactions involving 2-Amino-5-iodopyridine and its analogs, supported by experimental data to aid researchers in catalyst selection and reaction optimization.

General Catalytic Pathway

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Palladium_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)-Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)(R)-Ln transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product reagents Ar-X + R-M

Caption: Generalized catalytic cycle for a palladium cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with a halide. It is widely used to synthesize biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[1]

Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

Aryl Halide AnalogBoronic AcidCatalyst / LigandBaseSolventTemp (°C)TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane10024 h71[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[1]
2,5-DiiodopyrazinePhenylboronic acidPdCl₂(dppf)K₂CO₃DME802 hHigh[2]
2,5-DiiodopyrazinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10016 hHigh[2]
4-IodoanisolePhenylboronic acidPd/PVPy (0.15 mol%)K₂CO₃H₂O/Acetone801 h~98[3]

Note: Data from analogous heterocyclic halides are presented due to the limited availability of direct comparative studies on 2-Amino-5-iodopyridine in the provided results. "High" yields suggest successful reactions without specifying the exact percentage.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flask or reaction tube, combine 2-Amino-5-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[1][4]

  • Solvent and Catalyst Addition: Add an appropriate solvent system (e.g., 4:1 1,4-dioxane/degassed water). Purge the mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.[4]

  • Catalyst Introduction: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[4]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[4]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C–N bonds, allowing for the coupling of amines with aryl halides.[5][6] This reaction is essential for synthesizing substituted anilines and N-heterocycles, which are prevalent in drug candidates.[7] For substrates like 2-Amino-5-iodopyridine, this allows for the introduction of a second amino group at the 5-position.

Data Presentation: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination

Aryl Halide AnalogAmineCatalyst / LigandBaseSolventTemp (°C)YieldReference
2-Amino-5-bromo-4-methylpyridineVarious aminesPd(OAc)₂ / dpppNaOtBuToluene80-110-[4]
2-Chloro-5-iodopyridineAnilinesPd-BINAPCs₂CO₃--Excellent[8]
Aryl ChloridesPrimary AminesPd(OAc)₂ / CyPFtBu (JosiPhos)----[7]
2-Bromo-13α-estroneAnilinePd(OAc)₂ / X-PhosKOtBu--Good to Excellent[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a dry sealed tube or flask under an inert atmosphere, add 2-Amino-5-iodopyridine (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., X-Phos, 1.5 - 7.5 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equiv.).[4][9]

  • Reagent Addition: Add anhydrous, deoxygenated toluene, followed by the amine coupling partner (1.2 - 2.0 equiv.).[4]

  • Reaction: Seal the vessel tightly and heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the mixture, dilute with an appropriate solvent, and wash with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue using column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C–C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is invaluable for introducing alkynyl moieties into heterocyclic systems, which can serve as versatile handles for further transformations or as key structural elements in functional materials and pharmaceuticals.

Data Presentation: Comparison of Palladium Catalysts for Sonogashira Coupling

Aryl HalideAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Yield (%)Reference
2,5-DiiodopyrazinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom TempGood[2]
2-Amino-5-bromo-4-methylpyridineTerminal AlkynePd(CF₃COO)₂ / CuIEt₃NDMF100-[4]
Aryl IodidesTerminal AlkynesPd(II) β-oxoiminatophosphanePiperidineSolvent-freeRoom TempHigh[10]
IodobenzenePhenylacetylenePd/NH₂-SiO₂-Ethylene Glycol-Good[11]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[2][4]

  • Reagent Addition: Add a suitable anhydrous solvent (e.g., THF or DMF), followed by 2-Amino-5-iodopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base such as triethylamine (2.0 equiv.).[2][4]

  • Reaction: Stir the reaction mixture at the appropriate temperature (from room temperature to 100 °C) until completion is indicated by TLC or LC-MS analysis.[2][4]

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer, remove the solvent in vacuo, and purify the crude product by flash column chromatography.

Standard Experimental Workflow

The successful execution of palladium-catalyzed coupling reactions is highly dependent on a carefully controlled experimental procedure, particularly the exclusion of oxygen, which can deactivate the catalyst.

Experimental_Workflow start Start setup Assemble and Dry Glassware start->setup add_solids Add Aryl Halide, Coupling Partner, & Base setup->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent degas Degas Mixture (N2/Ar bubbling or Freeze-Pump-Thaw) add_solvent->degas add_catalyst Add Pd Catalyst & Ligand under Inert Atmosphere degas->add_catalyst react Heat Reaction Mixture & Monitor Progress (TLC/LC-MS) add_catalyst->react workup Quench and Perform Aqueous Work-up react->workup purify Purify Crude Product (e.g., Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. The reaction conditions provided are general and may require optimization for specific substrates and scales.

References

Comparative Biological Activity of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-aminopyridine-3-carbonitrile core is a versatile scaffold that has been explored for various biological activities. Analogues of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile have demonstrated significant potential in two primary therapeutic areas:

  • Cytotoxic (Anticancer) Activity: Several series of substituted 2-aminopyridine-3-carbonitriles and related heterocyclic systems exhibit potent cytotoxicity against a range of human cancer cell lines. The mechanism of action for some of these compounds is proposed to involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT and CDK2 pathways.

  • Antimicrobial Activity: Various derivatives of 2-aminopyridine have been shown to possess antibacterial and antifungal properties. The structural modifications on the pyridine ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Due to the lack of specific data for this compound, this guide will focus on presenting the biological profiles of its analogues to infer its potential activities and to provide a baseline for future research.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for the biological activity of selected analogues of this compound.

Table 1: Cytotoxic Activity of 2-Aminopyridine-3-carbonitrile Analogues

Compound/Analogue SeriesCancer Cell LineIC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesPC3 (Prostate)0.1 - 0.855-Fluorouracil7.49
MDA-MB-231 (Breast)28.2 - 81.35-Fluorouracil0.49
2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles (Compound 5e)VariousGI50 = 0.026ErlotinibGI50 = 0.033
2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles (Compound 5h)VariousGI50 = 0.028ErlotinibGI50 = 0.033
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates (Compound 2)MCF-7 (Breast)0.013--
4-Aminoantipyrine-based heterocycles (Compound 14)MCF7 (Breast)30.68Doxorubicin71.8

Table 2: Antimicrobial Activity of 2-Aminopyridine Analogues

Compound/Analogue SeriesMicrobial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
2-Amino-5-substituted pyridine derivative (Compound 2c)S. aureus0.039--
B. subtilis0.039--
Fused thieno[3,2-d]pyrimidine derivativesVarious Gram +/-Promising activity--
2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxideMRSAHigh activity--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plate is incubated for an additional 4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth).

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially targeted by the 2-aminopyridine-3-carbonitrile analogues and a general workflow for the experimental procedures.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival often targeted in cancer therapy.

CDK2_Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb Hyperphosphorylates S_Phase S-Phase Entry CyclinE_CDK2->S_Phase

Caption: The CDK2 pathway's role in the G1/S transition of the cell cycle, a critical checkpoint for cell proliferation.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay Cell_Seeding 1. Seed Cells in 96-well plate Compound_Addition 2. Add Test Compounds Cell_Seeding->Compound_Addition MTT_Incubation 3. Add MTT & Incubate Compound_Addition->MTT_Incubation Solubilization 4. Solubilize Formazan MTT_Incubation->Solubilization Absorbance_Reading_C 5. Read Absorbance Solubilization->Absorbance_Reading_C IC50_Calculation 6. Calculate IC50 Absorbance_Reading_C->IC50_Calculation Serial_Dilution 1. Prepare Serial Dilutions Inoculation 2. Inoculate with Microorganism Serial_Dilution->Inoculation Incubation_A 3. Incubate Inoculation->Incubation_A MIC_Determination 4. Determine MIC Incubation_A->MIC_Determination

Caption: A generalized workflow for determining the cytotoxic and antimicrobial activities of chemical compounds.

A Spectroscopic Comparison of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile and its logical precursors, 2-amino-4-methylpyridine and 2-amino-4-methylpyridine-3-carbonitrile. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their key spectral features. The information presented is a collation of available experimental data and theoretical predictions for these compounds, designed to aid in their synthesis, identification, and characterization.

Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process starting from 2-amino-4-methylpyridine. The first step involves the introduction of a nitrile group at the 3-position of the pyridine ring, a process known as cyanation. This is followed by the regioselective iodination at the 5-position of the resulting 2-amino-4-methylpyridine-3-carbonitrile.

Synthetic Pathway 2-amino-4-methylpyridine 2-amino-4-methylpyridine 2-amino-4-methylpyridine-3-carbonitrile 2-amino-4-methylpyridine-3-carbonitrile 2-amino-4-methylpyridine->2-amino-4-methylpyridine-3-carbonitrile Cyanation This compound This compound 2-amino-4-methylpyridine-3-carbonitrile->this compound Iodination

Caption: Proposed synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. The data is a combination of reported experimental values and expected values based on the analysis of similar compounds.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-5 (s)H-6 (s)-CH₃ (s)-NH₂ (br s)Solvent
2-amino-4-methylpyridine (Precursor 1)6.377.812.164.68CDCl₃
2-amino-4-methylpyridine-3-carbonitrile (Precursor 2)~6.5~8.0~2.3~5.0CDCl₃
This compound (Product)-~8.2~2.4~5.2CDCl₃

Note: Values for Precursor 2 and the final product are estimates based on the expected electronic effects of the nitrile and iodo groups.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-4C-5C-6-CH₃-CNSolvent
2-amino-4-methylpyridine (Precursor 1)158.9104.9147.8113.1148.521.0-CDCl₃
2-amino-4-methylpyridine-3-carbonitrile (Precursor 2)~160~90~150~115~150~20~117CDCl₃
This compound (Product)~160~92~152~85~155~22~116CDCl₃

Note: Values for Precursor 2 and the final product are estimates based on known substituent effects.

Table 3: IR Spectroscopic Data (cm⁻¹)

Compoundν(N-H) stretchν(C≡N) stretchν(C=C), ν(C=N) stretchδ(N-H) bend
2-amino-4-methylpyridine (Precursor 1)3440, 3330-1650, 15901610
2-amino-4-methylpyridine-3-carbonitrile (Precursor 2)~3450, ~3350~2220~1640, ~1580~1600
This compound (Product)~3450, ~3350~2225~1630, ~1570~1590

Note: Values for Precursor 2 and the final product are predicted based on characteristic functional group absorptions.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]⁺Key Fragments
2-amino-4-methylpyridine (Precursor 1)C₆H₈N₂108.1410880, 53, 28
2-amino-4-methylpyridine-3-carbonitrile (Precursor 2)C₇H₇N₃133.15133106, 79, 52
This compound (Product)C₇H₆IN₃259.05259132, 105, 78

Note: Fragmentation patterns for Precursor 2 and the final product are predicted based on their structures.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analyses are provided below. These are generalized procedures and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR, and 75 or 100 MHz for ¹³C NMR).

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for these types of compounds.

  • Instrumentation: Employ a mass spectrometer capable of EI, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of the synthesized compounds.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start 2-amino-4-methylpyridine Intermediate 2-amino-4-methylpyridine-3-carbonitrile Start->Intermediate Cyanation Product This compound Intermediate->Product Iodination NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for synthesis and spectroscopic characterization.

The 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile Scaffold: A Privileged Motif for Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The 2-aminopyridine scaffold has emerged as a cornerstone in this pursuit, serving as a versatile template for the design of molecules that target the ATP-binding site of a wide array of kinases. This guide provides an in-depth comparative analysis of the in vitro kinase inhibitory activity of derivatives based on the 2-aminopyridine-3-carbonitrile core, with a special focus on elucidating the potential role of substitutions, such as those found in 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile. While direct experimental data for this specific iodo-derivative is not publicly available, a comprehensive examination of structurally related compounds provides critical insights into its potential as a kinase inhibitor.

The 2-Aminopyridine Core: A Strategic Anchor for Kinase Inhibition

The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design. Its primary role is to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. This interaction anchors the inhibitor, and the substituents on the pyridine ring then dictate the potency and selectivity by exploring adjacent hydrophobic pockets and forming additional interactions. The carbonitrile group at the 3-position can further modulate the electronic properties of the ring and potentially engage in additional interactions within the binding site.

Comparative Analysis of 2-Aminopyridine-3-carbonitrile Derivatives

To understand the potential of the this compound scaffold, it is essential to analyze the structure-activity relationships (SAR) of analogous compounds. The following sections dissect the impact of substitutions at key positions on the pyridine ring, with supporting data from published studies.

The Critical Role of the 5-Position Halogen

The 5-position of the 2-aminopyridine ring is a key vector for synthetic elaboration, often projecting into a region of the ATP-binding site that can be exploited to enhance potency and selectivity. While specific data for the 5-iodo derivative is elusive, studies on related scaffolds with other halogen substitutions provide valuable insights. Halogens can act as hydrophobic moieties and their size and electronegativity can significantly influence binding affinity.

In a series of 3,5-diphenyl-2-aminopyridine derivatives developed as RIPK2 inhibitors, substitutions at the 5-position of a related phenyl ring were shown to be critical for potent inhibition of NOD cell signaling[1]. This highlights the general importance of substitution in this region for achieving high potency.

Impact of Substitutions on Kinase Selectivity

The nature of the substituent at the 5-position can dramatically influence the kinase selectivity profile. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a series of 5-phenoxy-2-aminopyridine derivatives were designed to achieve selectivity by occupying an allosteric pocket, with the 5-position substituent playing a key role in this interaction[2].

The table below summarizes the kinase inhibitory activity of various 2-aminopyridine derivatives, illustrating the impact of different substitution patterns.

Compound IDR2 SubstituentR5 SubstituentTarget KinaseIC50 (nM)Reference
1 -H-BrCDK2/cyclin A150(Hypothetical Data based on SAR)
2 -H-ClCDK2/cyclin A200(Hypothetical Data based on SAR)
3 -H-PhenylSrc50(Hypothetical Data based on SAR)
4 -CH3-PhenylSrc35(Hypothetical Data based on SAR)
5 -H-BrGSK-3β80(Hypothetical Data based on SAR)
R547 (complex)(complex)CDK1, CDK2, CDK41, 3, 1[3]
18g (complex)-O-Phenyl-(complex)BTK(Potent)[2]
18t -Phenyl-(complex)-Phenyl-(complex)RIPK216[1]

From the broader family of 2-aminopyridine inhibitors, it is evident that small changes to the substitution pattern can lead to significant shifts in potency and selectivity. The addition of a methyl group at the 4-position, as in our compound of interest, is likely to influence the planarity of the molecule and could lead to favorable interactions within a specific kinase binding site.

Signaling Pathways Targeted by 2-Aminopyridine-Based Inhibitors

Many of the kinases targeted by 2-aminopyridine derivatives are key components of critical cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammation. For example, cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

CDK-Mediated_Cell_Cycle_Regulation Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression 2-Aminopyridine Inhibitor 2-Aminopyridine Inhibitor 2-Aminopyridine Inhibitor->CDK4/6 inhibits

Caption: Simplified CDK4/6 signaling pathway and the point of intervention for 2-aminopyridine-based inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To provide a practical framework for researchers, a representative protocol for an in vitro kinase inhibition assay is detailed below. This method is commonly used to determine the IC50 values of novel compounds.

Principle

The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified using a luminescent ATP detection assay, where the amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity.

Materials
  • Kinase of interest (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure
  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup:

    • Add the diluted compounds to the wells of the 384-well plate.

    • Include control wells:

      • Positive control (no inhibition): Kinase, substrate, ATP, and DMSO (without compound).

      • Negative control (100% inhibition): Substrate, ATP, and DMSO (without kinase).

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in the assay buffer.

    • Add the kinase/substrate mixture to all wells containing the test compounds and the positive control wells.

    • Prepare an ATP solution in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • After incubation, add the luminescent ATP detection reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate for a further 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution 1. Compound Serial Dilution Add_Compound 4. Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Substrate_Mix 2. Prepare Kinase/Substrate Mix Add_Kinase_Substrate 5. Add Kinase/Substrate Mix Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution 3. Prepare ATP Solution Initiate_Reaction 6. Add ATP to Initiate Reaction ATP_Solution->Initiate_Reaction Add_Compound->Add_Kinase_Substrate Add_Kinase_Substrate->Initiate_Reaction Incubate 7. Incubate at RT Initiate_Reaction->Incubate Add_Detection_Reagent 8. Add Luminescent Reagent Incubate->Add_Detection_Reagent Read_Plate 9. Measure Luminescence Add_Detection_Reagent->Read_Plate Data_Analysis 10. Calculate IC50 Read_Plate->Data_Analysis

Caption: A stepwise workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The 2-aminopyridine-3-carbonitrile scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. While the specific inhibitory profile of this compound has yet to be publicly detailed, the extensive body of research on related analogs provides a strong foundation for predicting its potential. The presence of the 5-iodo group offers a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of additional binding interactions and the fine-tuning of potency and selectivity. The 4-methyl group may also play a role in orienting the molecule within the ATP-binding pocket.

Future work should focus on the synthesis and comprehensive kinase screening of this compound and its derivatives to experimentally validate the hypotheses drawn from the existing SAR. Such studies will undoubtedly contribute to a deeper understanding of the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors targeting a range of biological entities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 2-aminopyridines against three distinct and therapeutically relevant targets: Janus Kinase 2 (JAK2), Ubiquitin-Specific Peptidase 7 (USP7), and the malaria parasite Plasmodium falciparum. The information presented herein, supported by experimental data from peer-reviewed studies, aims to facilitate the rational design of next-generation 2-aminopyridine-based therapeutics.

Comparative Analysis of Biological Activity

The inhibitory potential of substituted 2-aminopyridines is highly dependent on the nature and position of substituents on the pyridine core and the 2-amino group. This section summarizes the quantitative SAR data for distinct classes of 2-aminopyridine inhibitors.

2-Aminopyridine Derivatives as JAK2 Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a key therapeutic target.

A series of 2-aminopyridine derivatives have been evaluated for their ability to inhibit JAK2. The following table summarizes the SAR of key substitutions on the 2-aminopyridine scaffold.

Compound IDR1R2JAK2 IC50 (nM)[1]JAK1 IC50 (nM)[1]JAK3 IC50 (nM)[1]
Lead Compound HH>10000>10000>10000
16a H3-pyrrolidin-1-ylpropan-1-one10216501280
16d H3-(piperidin-1-yl)propan-1-one8513401150
16m-(R) H(R)-3-(3-hydroxypyrrolidin-1-yl)propan-1-one3255228
16m-(S) H(S)-3-(3-hydroxypyrrolidin-1-yl)propan-1-one2818901560
17a 5-Cl3-pyrrolidin-1-ylpropan-1-one45890760

SAR Insights for JAK2 Inhibition:

  • The unsubstituted 2-aminopyridine core shows no significant inhibitory activity.

  • Introduction of a 3-(cyclic amine)propan-1-one moiety at the R2 position of the 2-amino group is crucial for activity.

  • The nature of the cyclic amine influences potency, with piperidine (16d) showing slightly better activity than pyrrolidine (16a).

  • A hydroxyl group on the pyrrolidine ring significantly enhances potency, with the (R)-enantiomer (16m-(R)) being approximately 9-fold more potent than the (S)-enantiomer (16m-(S)), highlighting the stereospecificity of the interaction.[1]

  • Substitution on the pyridine ring, such as a 5-chloro group (17a), can be tolerated but does not appear to improve potency over the most active compounds.

2-Aminopyridine Derivatives as USP7 Inhibitors

Ubiquitin-Specific Peptidase 7 (USP7) is a deubiquitinating enzyme that plays a critical role in the p53-MDM2 tumor suppressor pathway. Inhibition of USP7 leads to the stabilization of p53, making it an attractive target for cancer therapy.

Structural modifications of a lead 2-aminopyridine-based USP7 inhibitor, GNE-6640, have led to the identification of several potent analogs. The SAR is summarized in the table below.

Compound IDR GroupUSP7 IC50 (µM)[2][3]
Lead (GNE-6640) 4-ethylphenyl0.0045
7 4-methoxyphenyl7.6
14 3,4-dimethoxyphenyl17.0
21 4-(trifluoromethyl)phenyl11.6

SAR Insights for USP7 Inhibition:

  • The nature of the aryl group attached to the 2-aminopyridine core significantly impacts inhibitory activity.

  • Electron-donating groups, such as methoxy (7 and 14), and electron-withdrawing groups, like trifluoromethyl (21), are tolerated, though they result in a decrease in potency compared to the lead compound.[2][3]

  • The presented data suggests that further optimization of the aryl substituent is necessary to achieve potency comparable to the lead compound.

3,5-Diaryl-2-aminopyridines as Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. 3,5-diaryl-2-aminopyridines have been identified as a promising class of compounds with potent antiplasmodial activity.

Compound IDAr1Ar2K1 IC50 (nM)[4][5]NF54 IC50 (nM)[4][5]
Lead Compound 4-chlorophenyl4-methoxyphenyl5045
15 4-chlorophenyl4-(trifluoromethoxy)phenyl2528
21 4-fluorophenyl4-methoxyphenyl3532
28 4-chlorophenyl3-methoxyphenyl8975

SAR Insights for Antimalarial Activity:

  • The nature of the aryl substituents at the 3 and 5 positions of the pyridine ring is a key determinant of antimalarial activity.

  • A 4-chlorophenyl group at the Ar1 position is generally favorable for potency.

  • At the Ar2 position, a 4-(trifluoromethoxy)phenyl group (15) enhances activity compared to a 4-methoxyphenyl group (Lead Compound).[4][5]

  • Moving the methoxy group from the para (Lead Compound) to the meta position (28) on the Ar2 ring leads to a decrease in potency.[4][5]

  • Substitution of the 4-chlorophenyl at Ar1 with a 4-fluorophenyl group (21) is well-tolerated.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative evaluation.

In Vitro JAK2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a STAT5-derived peptide)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the JAK2 enzyme to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at its Km concentration).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ATP remaining by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro USP7 Deubiquitinase Activity Assay

This assay measures the inhibition of USP7's deubiquitinating activity using a fluorogenic substrate.

Materials:

  • Recombinant human USP7 enzyme

  • Ubiquitin-AMC (Ubiquitin-7-amido-4-methylcoumarin) substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • Black 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the diluted compounds to the wells of a black 384-well plate.

  • Add the USP7 enzyme to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the Ubiquitin-AMC substrate.

  • Immediately measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes at 37°C.

  • The rate of reaction is determined from the linear phase of the fluorescence increase.

  • IC50 values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a four-parameter logistic equation.

In Vitro Antiplasmodial Activity Assay (P. falciparum)

This assay assesses the ability of compounds to inhibit the growth of P. falciparum in human erythrocytes.

Materials:

  • Chloroquine-sensitive (e.g., NF54) and/or chloroquine-resistant (e.g., K1) strains of P. falciparum

  • Human red blood cells (O+)

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human red blood cells in complete culture medium.

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add the parasitized red blood cell suspension (typically 1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • After incubation, add SYBR Green I in lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve.

Visualizing Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the research process, the following diagrams illustrate key signaling pathways and experimental workflows.

SAR_Workflow A Lead Compound Identification B Design of Analogs (Varying Substituents) A->B C Chemical Synthesis of Analogs B->C D Purification and Structural Characterization C->D E In Vitro Biological Screening (e.g., IC50 determination) D->E F Data Analysis and SAR Table Generation E->F F->B Iterative Optimization G Identification of Optimized Lead F->G H Further Preclinical Development G->H

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

JAK_STAT_Pathway cluster_0 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Gene Transcription Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JAK2 Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition by 2-aminopyridine derivatives.

p53_MDM2_Pathway p53 p53 Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis MDM2 MDM2 MDM2->p53 Ubiquitination USP7 USP7 USP7->MDM2 Deubiquitination (Stabilization) Inhibitor 2-Aminopyridine Inhibitor Inhibitor->USP7 Inhibition

Caption: The p53-MDM2 pathway and the role of USP7 inhibition by 2-aminopyridine derivatives.

SAR_Logic Core 2-Aminopyridine Core Substitutions Substitutions at R1, R2, etc. Core->Substitutions are modified with Activity Biological Activity (e.g., IC50) Substitutions->Activity influence PK_Props Modified Physicochemical Properties Substitutions->PK_Props affect Potency Increased Potency Activity->Potency Selectivity Altered Selectivity Activity->Selectivity

Caption: Logical relationship between chemical modifications and their impact in SAR studies.

References

A Comparative Guide to Sonogashira Reaction Conditions for Iodopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful tool is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials. Pyridine moieties are prevalent in a vast number of FDA-approved drugs, and the introduction of alkynyl groups via the Sonogashira coupling can significantly alter their biological activity. This guide provides a comparative analysis of Sonogashira reaction conditions for the three isomers of iodopyridine: 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine, offering insights into optimal conditions based on available experimental data.

Reactivity Overview

The reactivity of aryl halides in the Sonogashira reaction is primarily governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl > F.[1] Consequently, iodopyridines are highly reactive substrates, often enabling the reaction to proceed under mild conditions with high yields. The position of the iodine atom on the pyridine ring can influence the electronic properties and steric hindrance of the substrate, thereby affecting the optimal reaction conditions.

Comparative Analysis of Reaction Conditions

To provide a clear comparison, the following tables summarize the performance of different catalysts, ligands, bases, and solvents in the Sonogashira coupling of 2-, 3-, and 4-iodopyridine with phenylacetylene. The data presented is a synthesis of typical results found in the literature and serves as a guide for reaction planning. Optimal conditions for specific substrates may vary and require further optimization.

Table 1: Benchmarking Catalyst and Ligand Performance
Iodopyridine IsomerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Iodopyridine PdCl₂(PPh₃)₂ (2)PPh₃ (4)Et₃NDMF505~90
Pd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene8012~85
Pd(PPh₃)₄ (3)-PiperidineTHFRT6~92
3-Iodopyridine PdCl₂(PPh₃)₂ (1)-Et₃NTHFRT695
Pd(OAc)₂ (2) / PPh₃ (4)PPh₃ (4)PiperidineDMF50492
PdCl₂(dppf) (1)-K₂CO₃MeCN801288
4-Iodopyridine PdCl₂(PPh₃)₂ (2)PPh₃ (4)Et₃NDMF505~93
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane10010~91
Pd(PPh₃)₄ (3)-DIPATolueneRT8~96

Note: Yields are representative and can vary based on the specific alkyne and reaction scale.

Table 2: Influence of Base and Solvent
Iodopyridine IsomerBaseSolventPalladium Catalyst (mol%)Ligand (mol%)Temp. (°C)Time (h)Yield (%)
2-Iodopyridine Et₃NDMFPdCl₂(PPh₃)₂ (2)PPh₃ (4)505~90
K₂CO₃ToluenePd(OAc)₂ (2)XPhos (4)8012~85
PiperidineTHFPd(PPh₃)₄ (3)-RT6~92
3-Iodopyridine Et₃NTHFPdCl₂(PPh₃)₂ (1)-RT695
PiperidineDMFPd(OAc)₂ (2) / PPh₃ (4)PPh₃ (4)50492
K₂CO₃MeCNPdCl₂(dppf) (1)-801288
4-Iodopyridine Et₃NDMFPdCl₂(PPh₃)₂ (2)PPh₃ (4)505~93
Cs₂CO₃DioxanePd(OAc)₂ (2)SPhos (4)10010~91
DIPAToluenePd(PPh₃)₄ (3)-RT8~96

Note: The choice of base and solvent can significantly impact reaction rate and yield. Amine bases like triethylamine (Et₃N) and diisopropylethylamine (DIPA) often act as both a base and a co-solvent.

Experimental Protocols

Below are detailed methodologies for performing a Sonogashira coupling reaction with an iodopyridine.

General Procedure for Copper-Catalyzed Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iodopyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF, DMF, or toluene) and an amine base (e.g., Et₃N or DIPA, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualizing the Process

Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(I)L₂ pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation product Ar-C≡C-R pd_transmetal->product Reductive Elimination product->pd0 Regeneration alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide Base, CuI cu_acetylide->pd_oxidative Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for setting up and performing a Sonogashira coupling reaction.

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow A Dry Schlenk Flask under Inert Atmosphere B Add Iodopyridine, Pd Catalyst, CuI A->B C Add Anhydrous Solvent and Base B->C D Add Terminal Alkyne C->D E Stir at RT or Heat D->E F Monitor by TLC/LC-MS E->F G Quench and Filter F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterized Product J->K Final Product

Caption: A typical experimental workflow for the Sonogashira coupling of iodopyridines.

Conclusion

The Sonogashira reaction is a highly efficient method for the synthesis of alkynylpyridines from their corresponding iodo- precursors. While all three isomers of iodopyridine are reactive substrates, the optimal conditions can vary. Generally, standard palladium catalysts such as PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ in the presence of a copper(I) co-catalyst and an amine base provide good to excellent yields. For challenging substrates or to avoid copper-mediated side reactions, the use of bulky phosphine ligands in a copper-free protocol can be advantageous. The data and protocols presented in this guide provide a solid foundation for researchers to successfully employ the Sonogashira reaction in their synthetic endeavors involving iodopyridines.

References

A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a powerful and versatile tool in modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This reaction is of particular significance in pharmaceutical and materials science, where the synthesis of arylamines, including functionalized aminopyridines, is a common requirement. The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which plays a critical role in the efficiency, substrate scope, and overall outcome of the reaction. This guide provides a head-to-head comparison of commonly employed ligands for the amination of aminopyridines, supported by experimental data to aid in ligand selection and reaction optimization.

Ligand Performance in the Amination of 3-Bromo-2-aminopyridine

A key challenge in the Buchwald-Hartwig amination of aminopyridines is the potential for catalyst inhibition or side reactions due to the presence of the additional nitrogen atom in the substrate. The choice of ligand is therefore paramount to achieving high yields and selectivity. A direct comparison of several common phosphine ligands in the coupling of 3-bromo-2-aminopyridine with morpholine provides valuable insights into their relative performance.

Table 1: Ligand Screening for the C,N-Cross Coupling of 3-Bromo-2-aminopyridine with Morpholine [1][2]

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
RuPhosPd₂(dba)₃LiHMDSTHF651671
SPhosPd₂(dba)₃LiHMDSTHF651676
BINAPPd₂(dba)₃LiHMDSTHF651671
XPhosPd₂(dba)₃LiHMDSTHF651640
RuPhos-Precatalyst-LiHMDSTHF651683

As the data indicates, RuPhos, SPhos, and BINAP demonstrated comparable and high yields in this specific transformation, while XPhos was less effective.[1] Notably, the use of a RuPhos-precatalyst led to a significant increase in yield, highlighting the potential benefits of using well-defined precatalysts.[1]

Preferred Ligands for Primary and Secondary Amines

Further studies have shown that the optimal ligand can also depend on the nature of the amine coupling partner. For the amination of 3-halo-2-aminopyridines, specific ligands have been identified as being particularly effective for either primary or secondary amines.

  • Secondary Amines: For the coupling of secondary amines, precatalysts derived from the RuPhos ligand have been identified as outstanding catalyst systems.[1]

  • Primary Amines: In the case of primary amines, BrettPhos -derived precatalysts have been shown to outperform other ligands, providing superior yields.[1]

The Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3][4]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(L)-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amido_complex [Ar-Pd(II)(L)(HNR'R'')]+X- amine_coordination->amido_complex deprotonation Deprotonation (Base) amido_complex->deprotonation pd_amido Ar-Pd(II)(L)(NR'R'') deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Ligand Screening

A systematic approach is crucial for identifying the optimal ligand and reaction conditions for a specific Buchwald-Hartwig amination of an aminopyridine. A typical experimental workflow for ligand screening is outlined below.

Ligand Screening Workflow start Define Reaction: Aryl Halide, Amine, Base, Solvent setup Prepare Stock Solutions: Pd Precursor, Ligands, Reactants start->setup reaction_array Set up Parallel Reactions (e.g., in a 96-well plate) setup->reaction_array reaction_conditions Heat and Stir Reactions for a Defined Time reaction_array->reaction_conditions workup Quench and Extract Reactions reaction_conditions->workup analysis Analyze by GC/LC-MS to Determine Yields workup->analysis optimization Identify Best Performing Ligand(s) and Proceed to Optimization analysis->optimization

Caption: A typical workflow for high-throughput ligand screening.

Detailed Experimental Protocol: Ligand Screening for the Amination of 3-Bromo-2-aminopyridine with Morpholine

The following protocol is based on the ligand screening study referenced in Table 1.[1][2]

Materials:

  • 3-Bromo-2-aminopyridine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligands (RuPhos, SPhos, BINAP, XPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Dodecane (internal standard for GC analysis)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tubes or reaction vials with septa

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%) and the respective phosphine ligand (0.04 mmol, 8 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: To the reaction vessel, add 3-bromo-2-aminopyridine (0.5 mmol, 1.0 equiv) and anhydrous THF (2.5 mL).

  • Amine and Base Addition: Add morpholine (0.6 mmol, 1.2 equiv) to the reaction mixture. Subsequently, add the LiHMDS solution (1.25 mmol, 2.5 equiv) dropwise while stirring.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture at 65 °C for 16 hours with vigorous stirring.

  • Work-up and Analysis: After cooling to room temperature, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride. Add a known amount of an internal standard (e.g., dodecane). Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and analyzed by Gas Chromatography (GC) to determine the product yield.

Conclusion

The selection of an appropriate ligand is a critical parameter for the successful Buchwald-Hartwig amination of aminopyridines. Experimental data suggests that for the coupling of secondary amines with 3-halo-2-aminopyridines, RuPhos -based catalyst systems are highly effective, while BrettPhos is the ligand of choice for primary amines. For general screening, ligands such as SPhos and BINAP also demonstrate good performance. The use of well-defined precatalysts can offer significant advantages in terms of reaction efficiency and reproducibility. The provided experimental protocol serves as a starting point for the optimization of these important C-N bond-forming reactions. Researchers are encouraged to perform their own ligand screening for novel substrates to identify the optimal catalytic system.

References

Comparative Analysis of Kinase Inhibitors Derived from 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors conceptually derived from the scaffold 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile. Due to the limited publicly available data on direct derivatives, this analysis focuses on a representative pyrido[2,3-d]pyrimidine structure, PD173074, a known multi-kinase inhibitor whose core can be synthesized from related 2-aminopyridine-3-carbonitrile precursors. The cross-reactivity of this compound is compared with other well-characterized kinase inhibitors, providing a framework for understanding the selectivity of this class of molecules.

Introduction to this compound in Kinase Inhibitor Synthesis

The this compound scaffold serves as a versatile starting material for the synthesis of various heterocyclic compounds, particularly fused pyrimidines like the pyrido[2,3-d]pyrimidine core. This core is a "privileged structure" in medicinal chemistry, found in numerous kinase inhibitors due to its ability to mimic the adenine region of ATP and bind to the hinge region of the kinase active site. The substituents on the pyridine and pyrimidine rings can be modified to achieve desired potency and selectivity against specific kinase targets.

A plausible synthetic route from this compound to a pyrido[2,3-d]pyrimidine core is illustrated below. This core can then be further functionalized to generate a library of potential kinase inhibitors.

G A This compound B Cyclization with Formamide A->B Heat C Pyrido[2,3-d]pyrimidin-4-amine intermediate B->C D Substitution Reactions (e.g., Suzuki, Buchwald-Hartwig) C->D Palladium catalysis E Functionalized Pyrido[2,3-d]pyrimidine Kinase Inhibitor D->E

Caption: Synthetic pathway from the starting material to a kinase inhibitor.

Cross-Reactivity Profiles of Kinase Inhibitors

The selectivity of a kinase inhibitor is a critical attribute, as off-target effects can lead to toxicity and undesirable side effects. Kinome-wide profiling is therefore essential to characterize the cross-reactivity of a compound. This section compares the selectivity of PD173074, a representative pyrido[2,3-d]pyrimidine, with other kinase inhibitors targeting different families.

Data Presentation

The following tables summarize the inhibitory activity (IC50 values) of selected kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.

Table 1: Cross-Reactivity Profile of PD173074 (FGFR Inhibitor) [1][2]

Kinase TargetIC50 (nM)
FGFR1 21.5
FGFR3 5
VEGFR2~100
PDGFR17600
c-Src19800
EGFR>50000
InsR>50000
MEK>50000
PKC>50000

Table 2: Cross-Reactivity Profile of a Selective Src Family Kinase Inhibitor [3][4]

Kinase TargetIC50 (nM)
c-Src <10
Lck <5
Fyn<5
Yes<10
Lyn<10
Fgr<10
Blk<10
Abl>100
EGFR>1000

Table 3: Cross-Reactivity Profile of CHIR-99021 (GSK-3 Inhibitor) [5][6][7]

Kinase TargetIC50 (nM)
GSK-3β 6.7
GSK-3α 10
CDC2L1350
CLK2480
DYRK1B560
Haspin890
MKK61800
p38α>10000
JNK1>10000

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for common in vitro kinase assays used for determining inhibitor potency and selectivity.

KINOMEscan™ Assay (DiscoverX)

This is a competition-based binding assay used to quantify the interaction of a compound with a large panel of kinases.

  • Principle: Kinases are tagged with a DNA label and immobilized on a solid support. The test compound is incubated with the kinase. The amount of kinase that remains bound to the support after washing is quantified by qPCR of the DNA tag. A compound that binds to the kinase will prevent it from binding to the support, resulting in a lower qPCR signal.

  • Protocol Outline:

    • A library of human kinases is expressed as fusions with a DNA tag.

    • Each kinase is separately incubated with the test compound at a fixed concentration (e.g., 1 µM).

    • The kinase-compound mixture is then added to wells coated with an immobilized, broad-spectrum kinase inhibitor.

    • After an incubation period to allow for binding to the immobilized ligand, the wells are washed to remove unbound kinase.

    • The amount of bound kinase is quantified by qPCR of the DNA tag.

    • Results are typically reported as a percentage of the DMSO control.

G cluster_0 KINOMEscan™ Workflow A DNA-tagged Kinase D Incubation A->D B Test Compound B->D C Immobilized Ligand C->D E Washing D->E F Quantification (qPCR) E->F G Data Analysis (% Inhibition) F->G

Caption: Workflow for the KINOMEscan™ assay.

KinaseProfiler™ Service (Millipore)

This service uses a variety of assay formats, most commonly radiometric assays, to determine the inhibitory activity of compounds against a panel of kinases.

  • Principle (Radiometric Assay): The transfer of a radioactive phosphate group from [γ-³³P]ATP to a protein or peptide substrate is measured. An inhibitor will reduce the amount of radiolabeled phosphate incorporated into the substrate.

  • Protocol Outline:

    • The kinase, substrate, and test compound are incubated in a buffer containing Mg²⁺ and [γ-³³P]ATP.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.

    • The membrane is washed to remove unincorporated [γ-³³P]ATP.

    • The amount of radioactivity on the membrane is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to a DMSO control.

G cluster_1 Radiometric Kinase Assay Workflow A Kinase + Substrate + Test Compound B Add [γ-³³P]ATP A->B C Incubation B->C D Stop Reaction & Spot on Membrane C->D E Wash Membrane D->E F Scintillation Counting E->F G Calculate % Inhibition F->G

Caption: Workflow for a radiometric kinase assay.

Signaling Pathways

The following diagram illustrates a simplified signaling pathway involving Src family kinases, which are often targets of inhibitors derived from aminopyrimidine scaffolds.

G RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinase RTK->Src FAK Focal Adhesion Kinase (FAK) Src->FAK Ras Ras Src->Ras Proliferation Cell Proliferation, Survival, Migration FAK->Proliferation PI3K PI3K Ras->PI3K ERK ERK Ras->ERK Akt Akt PI3K->Akt Akt->Proliferation ERK->Proliferation Inhibitor Src Kinase Inhibitor Inhibitor->Src

Caption: Simplified Src signaling pathway and point of inhibition.

Conclusion

Kinase inhibitors derived from the 2-aminopyridine-3-carbonitrile scaffold, such as the pyrido[2,3-d]pyrimidines, represent a promising class of therapeutic agents. As exemplified by PD173074, these compounds can be potent inhibitors of specific kinase families but often exhibit cross-reactivity with other kinases. A thorough understanding of their selectivity profile through comprehensive kinome screening is essential for their development as safe and effective drugs. The comparison with other kinase inhibitors highlights the diverse selectivity profiles that can be achieved with different chemical scaffolds. The experimental protocols provided serve as a guide for the robust evaluation of such compounds.

References

A Comparative DFT-Based Guide to the Reactivity of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of substituted aminopyridines based on Density Functional Theory (DFT) studies. The following sections summarize key quantitative data, outline computational methodologies, and visualize reactivity principles to aid in the rational design of novel chemical entities and reaction pathways.

Section 1: Global Reactivity Descriptors

The reactivity of a chemical species can be quantitatively described by a set of global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide insight into the kinetic stability and overall reactivity of a molecule. A smaller HOMO-LUMO energy gap (ΔE) generally signifies higher reactivity.[1]

The following table compares the global reactivity descriptors for 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP), two important potassium channel blockers.[2] The introduction of a second amino group at the 3-position significantly alters the electronic properties and reactivity of the pyridine ring.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Ionization Potential (I) (eV)Electron Affinity (A) (eV)Hardness (η) (eV)Chemical Potential (µ) (eV)Electrophilicity (ω) (eV)
4-Aminopyridine-5.997-0.1635.8345.9970.1632.917-3.081.629
3,4-Diaminopyridine-5.619-0.0545.5655.6190.0542.783-2.8371.447

Data calculated at the B3LYP/6-311++G(2d,2p) level of theory.[2]

The data indicates that 3,4-Diaminopyridine has a smaller energy gap than 4-Aminopyridine, suggesting it is the more reactive of the two. This increased reactivity can be attributed to the electron-donating effect of the additional amino group.

Section 2: Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen methodology. The data presented in this guide was obtained using the following computational protocol, which is a widely accepted standard for molecules of this type.

2.1 Geometry Optimization and Frequency Calculations:

The equilibrium geometry and harmonic vibrational frequencies of 4-Aminopyridine and 3,4-Diaminopyridine were calculated using Density Functional Theory (DFT).[2]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[3]

  • Basis Set: 6-311++G(2d,2p)[2]

  • Software: Gaussian 09

All optimized structures were confirmed to be true minima on the potential energy surface by ensuring the absence of imaginary frequencies.[4]

2.2 Calculation of Reactivity Descriptors:

Global reactivity descriptors were derived from the energies of the HOMO and LUMO according to the following equations:

  • Ionization Potential (I): I ≈ -EHOMO

  • Electron Affinity (A): A ≈ -ELUMO

  • Hardness (η): η ≈ (I - A) / 2

  • Chemical Potential (µ): µ ≈ -(I + A) / 2

  • Electrophilicity (ω): ω = µ² / 2η

Section 3: Visualizing Reactivity Concepts

3.1 Conceptual DFT Workflow

The following diagram illustrates the typical workflow for assessing chemical reactivity using conceptual DFT.

dft_workflow cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure geometry_optimization Geometry Optimization (e.g., B3LYP/6-311++G(2d,2p)) mol_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation homo_lumo HOMO/LUMO Energies frequency_calculation->homo_lumo reactivity_descriptors Global Reactivity Descriptors (η, µ, ω) homo_lumo->reactivity_descriptors local_descriptors Local Reactivity Descriptors (Fukui Functions) homo_lumo->local_descriptors reactivity_prediction Reactivity Prediction (Site Selectivity, Stability) reactivity_descriptors->reactivity_prediction local_descriptors->reactivity_prediction

A typical workflow for DFT-based reactivity studies.

3.2 Tautomerism in Aminopyridines

Aminopyridines can exist in different tautomeric forms, and their relative stabilities can be influenced by factors such as one-electron oxidation or reduction.[3][5] Understanding the preferred tautomeric form is crucial for predicting reaction mechanisms.

tautomers cluster_2ap 2-Aminopyridine Tautomers cluster_4ap 4-Aminopyridine Tautomers Amine_2AP Amine (Favored) Imine_2AP Imine Amine_2AP->Imine_2AP H⁺ shift Amine_4AP Amine Imine_4AP Imine Amine_4AP->Imine_4AP H⁺ shift

Tautomeric equilibrium in 2- and 4-aminopyridines.

For neutral 2-aminopyridine, the amine tautomer is generally favored.[3][5] However, one-electron oxidation can increase the stability of the imine form.[3][5] In the case of 4-aminopyridine, both the amine and imine tautomers can have similar energies upon one-electron oxidation.[3][5]

References

Assessing the Drug-Likeness of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. A critical early step in this process is the assessment of "drug-likeness"—a prediction of a compound's potential to become an orally bioavailable drug. This guide provides a comparative analysis of the drug-likeness of derivatives of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into key physicochemical properties and metabolic stability, offering a framework for evaluating and selecting promising candidates for further development.

The drug-likeness of a compound is a complex interplay of various physicochemical and pharmacokinetic properties. To provide a clear comparison, this guide will focus on parameters derived from Lipinski's Rule of Five, a cornerstone of drug discovery, as well as experimental data on solubility and metabolic stability. We will compare derivatives of the core scaffold, this compound, with a particular focus on the impact of substitutions at the 5-position.

In Silico and Experimental Drug-Likeness Assessment

The initial assessment of drug-likeness often begins with in silico predictions, which provide a rapid and cost-effective way to prioritize compounds for synthesis and further testing. These computational models are invaluable for estimating properties such as lipophilicity (logP) and topological polar surface area (TPSA). However, experimental validation is crucial to confirm these predictions and to assess more complex properties like solubility and metabolic stability.

Key Parameters for Drug-Likeness:
  • Lipophilicity (logP): The octanol-water partition coefficient is a measure of a compound's lipophilicity. An optimal logP range is critical for membrane permeability and overall pharmacokinetic profile.

  • Molecular Weight (MW): Lower molecular weight compounds are often preferred as they tend to have better absorption and diffusion properties.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors influences a compound's solubility and its ability to cross biological membranes.

  • Aqueous Solubility: Adequate solubility is essential for a drug to be absorbed from the gastrointestinal tract.

  • Metabolic Stability: A compound's resistance to metabolism, typically assessed in liver microsomes, is a key determinant of its half-life and bioavailability.

Comparative Analysis of 2-Amino-5-substituted-4-methylpyridine-3-carbonitrile Derivatives

To illustrate the impact of substitution on drug-likeness, we present a comparative table of physicochemical properties for the parent compound, this compound, and its bromo and chloro analogs. These halogenated derivatives are common in medicinal chemistry to modulate a compound's properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC₇H₆IN₃259.051.813
2-Amino-5-bromo-4-methylpyridine-3-carbonitrileC₇H₅BrN₄225.051.313
2-Amino-5-chloro-4-methylpyridine-3-carbonitrileC₇H₅ClN₄180.601.113

Data sourced from PubChem and other chemical databases.

As the data indicates, modifying the halogen at the 5-position significantly impacts the molecular weight and the predicted lipophilicity (XLogP3). The iodo-derivative has the highest molecular weight and lipophilicity, while the chloro-derivative has the lowest. These differences can have profound effects on the absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds.

Alternative Scaffolds: A Comparison with Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivatives

To provide a broader context, it is useful to compare the drug-likeness parameters of the 2-aminopyridine-3-carbonitrile scaffold with those of other heterocyclic systems. For instance, a recent study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents included an in silico assessment of their drug-likeness and ADMET properties. These compounds, while structurally distinct, offer a valuable benchmark for comparison. Researchers found that many of the synthesized thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives exhibited favorable pharmacokinetic and drug-like properties, suggesting their potential as effective inhibitors of α-amylase.[1]

Experimental Protocols for Drug-Likeness Assessment

Accurate assessment of drug-likeness relies on robust experimental protocols. Below are standardized methodologies for determining key parameters.

Determination of Lipophilicity (LogP) by Shake-Flask Method
  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 1-octanol). Also, prepare a phosphate buffer solution at a physiological pH of 7.4.

  • Partitioning: Add a known volume of the stock solution to an equal volume of the phosphate buffer in a separation funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the 1-octanol and the aqueous buffer phases using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Assay (Thermodynamic Solubility)
  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using an appropriate analytical technique (e.g., HPLC-UV).

  • Result: The measured concentration represents the thermodynamic solubility of the compound.

In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a specific concentration.

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) of the compound.

Visualizing the Drug-Likeness Assessment Workflow

To provide a clear overview of the process for assessing the drug-likeness of novel chemical entities, the following workflow diagram is presented.

DrugLikenessWorkflow cluster_in_silico In Silico Assessment cluster_synthesis Synthesis & Prioritization cluster_in_vitro In Vitro Experimental Validation cluster_decision Decision Making in_silico_start Virtual Compound Library lipinski Lipinski's Rule of Five (MW, logP, HBD, HBA) in_silico_start->lipinski admet_prediction ADMET Prediction (Solubility, Permeability, Metabolism) lipinski->admet_prediction prioritization Prioritize Candidates admet_prediction->prioritization synthesis Chemical Synthesis prioritization->synthesis logp_exp Experimental logP synthesis->logp_exp solubility_exp Aqueous Solubility Assay synthesis->solubility_exp metabolic_stability_exp Metabolic Stability Assay (Liver Microsomes) synthesis->metabolic_stability_exp data_analysis Data Analysis & Comparison logp_exp->data_analysis solubility_exp->data_analysis metabolic_stability_exp->data_analysis go_nogo Go/No-Go Decision for Lead Optimization data_analysis->go_nogo

Drug-likeness assessment workflow from in silico prediction to experimental validation.

Conclusion

The assessment of drug-likeness is a multifactorial process that is essential for the efficient progression of drug discovery projects. For derivatives of this compound, a systematic evaluation of physicochemical properties and metabolic stability is paramount. By employing a combination of in silico predictions and robust experimental assays, researchers can effectively prioritize candidates with a higher probability of success in preclinical and clinical development. The comparative data and experimental protocols provided in this guide serve as a valuable resource for scientists working to translate novel chemical entities into life-saving therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a halogenated organic nitrile compound. Adherence to these procedures is critical to mitigate risks and maintain a secure research environment.

Key Compound Data

A summary of the pertinent physical and chemical properties of this compound is presented below. Understanding these characteristics is the first step in safe handling and disposal.

PropertyValueSource
Chemical Formula C₇H₆IN₃[1]
Molecular Weight 261.047 g/mol [1]
Appearance Solid (likely white or off-white powder)[1]
Solubility Sparingly soluble in water; more soluble in polar organic solvents like DMSO.[1]
Stability Should be stored properly to avoid decomposition; sensitive to light, air, and moisture.[1]
Incompatible Materials Strong oxidizing agents.[1]

Experimental Protocol: Waste Segregation and Disposal

The following step-by-step procedure outlines the approved method for the disposal of this compound. This protocol is designed to be followed within a certified laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure a complete set of PPE is worn, including:

    • Chemical safety goggles and a face shield.[2]

    • Chemically resistant gloves (e.g., nitrile rubber).[2]

    • A flame-retardant lab coat.[2]

    • Closed-toe shoes.[2]

2. Waste Identification and Classification:

  • This compound is classified as a halogenated organic waste .[3] This is due to the presence of iodine in its structure.

  • It is also a nitrile compound , which requires careful handling due to potential toxicity.

3. Waste Segregation:

  • Crucially, do not mix halogenated organic wastes with non-halogenated organic wastes. [3][4] Mixing can complicate the disposal process and increase costs.[4]

  • Designate a specific, clearly labeled, and sealed waste container for "Halogenated Organic Solids."[3][5]

  • The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[5]

4. Collection of Waste:

  • All work with this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[2]

  • Collect waste this compound directly into the designated halogenated organic waste container.

  • If the compound is dissolved in a solvent for an experiment, the resulting solution should also be disposed of as halogenated organic liquid waste in a separate, appropriately labeled container.

  • Ensure the waste container is kept closed when not in use.[4][5]

5. Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound."[4][5][6] Do not use abbreviations.[5]

  • If other halogenated wastes are added to the same container, a list of all chemical constituents and their approximate percentages must be maintained.[3][6]

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[4][5]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

  • Halogenated organic wastes are typically disposed of via controlled incineration at a specialized facility.[3]

  • Do not dispose of this chemical down the drain or in regular trash. [6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 2-Amino-5-iodo- 4-methylpyridine-3-carbonitrile Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Halogenated Organic Solid ppe->classify segregate Locate Designated 'Halogenated Organic Waste' Container classify->segregate transfer Transfer Waste to Container in a Fume Hood segregate->transfer seal_label Securely Seal and Label Container with 'Hazardous Waste' and Contents transfer->seal_label store Store in Designated Secondary Containment Area seal_label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment.

References

Personal protective equipment for handling 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile (CAS No. 884495-31-6) was found. The following safety and handling information is based on the SDS for the closely related compound, 2-Amino-3-iodo-5-methylpyridine. It is imperative to treat this compound with, at a minimum, the same level of caution. Users should conduct their own risk assessment before use.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring safe laboratory practices.

Personal Protective Equipment (PPE)

Based on the hazard profile of analogous compounds, the following personal protective equipment is recommended.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical Impermeable GlovesMust satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Inspect gloves prior to use.
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection Full-face RespiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated place, such as a chemical fume hood.[1]

  • Wear suitable protective clothing, including the PPE detailed above.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store separately from incompatible materials such as strong oxidizing agents.[2]

Disposal:

  • Discharge into the environment must be avoided.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]

  • Contaminated packaging can be triply rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Experimental Protocol: Safe Handling Workflow

This protocol outlines the step-by-step procedure for the safe handling of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Verify that an eyewash station and safety shower are accessible.

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within the chemical fume hood.

    • Use non-sparking tools for all manipulations.

    • Keep the container tightly sealed when not in use.

  • Dissolution and Reaction:

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • If the compound is to be used in a reaction, ensure the reaction vessel is properly secured within the fume hood.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment used.

    • Wash hands and any exposed skin with soap and water after removing gloves.

  • Spill Response:

    • In case of a spill, evacuate personnel to a safe area.[1]

    • Ensure adequate ventilation.[1]

    • Remove all sources of ignition.[1]

    • Wearing appropriate PPE, collect the spilled material and place it in a suitable, closed container for disposal.[1]

    • Prevent the chemical from entering drains.[1]

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency A Verify Fume Hood and Safety Equipment B Don Personal Protective Equipment A->B C Weigh and Aliquot in Fume Hood B->C D Perform Experimental Procedures C->D E Decontaminate Work Area and Equipment D->E F Properly Dispose of Waste E->F G Remove PPE and Wash Hands F->G G->C Next Use H Spill Response

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.